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[1-(3-Methylphenyl)cyclopentyl]methanamine Documentation Hub

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  • Product: [1-(3-Methylphenyl)cyclopentyl]methanamine
  • CAS: 1098349-30-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of [1-(3-Methylphenyl)cyclopentyl]methanamine: A Comprehensive Technical Guide

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Compound Class: Arylcycloalkylmethanamines (CAS: 1098349-30-4) Executive Summary & Structural Rationale[1-(3-Methylphenyl)cyclopentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Compound Class: Arylcycloalkylmethanamines (CAS: 1098349-30-4)

Executive Summary & Structural Rationale[1-(3-Methylphenyl)cyclopentyl]methanamine—also known as 1-(m-tolyl)cyclopentylmethanamine—is a primary aliphatic amine belonging to the arylcycloalkylamine class. This structural scaffold is highly privileged in neuropharmacology. The presence of the cyclopentyl ring paired with an aryl group (m-tolyl) and a primary amine (methanamine) places this compound at the pharmacological intersection of two distinct mechanisms: monoamine reuptake inhibition and uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism.

Understanding the causality behind its molecular design is critical. The lipophilic 3-methylphenyl group and cyclopentyl ring dictate deep insertion into the hydrophobic binding pockets of monoamine transporters (SERT, NET, DAT) [1]. Concurrently, the primary methanamine group is essential for hydrogen-bonding interactions within the ion channel pore of the NMDA receptor, mimicking the binding dynamics of known uncompetitive antagonists like 1-phenylcyclopentylamine (PPA) and ketamine[2][3].

This whitepaper details the in vitro methodologies, self-validating experimental protocols, and mechanistic pathways required to evaluate this compound's dual-action pharmacological profile.

Primary Mechanism: Monoamine Transporter Inhibition

Arylcycloalkylamines with extended primary or secondary amine side chains (such as the active M1 and M2 metabolites of sibutramine) are potent inhibitors of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake[1]. [1-(3-Methylphenyl)cyclopentyl]methanamine acts as a competitive inhibitor at the substrate binding site of these transporters, preventing the clearance of neurotransmitters from the synaptic cleft.

In Vitro Protocol: Synaptosomal Radioligand Uptake Assay

To evaluate reuptake inhibition with high physiological relevance, crude synaptosomal preparations (P2 fractions) are preferred over transfected cell lines. Synaptosomes maintain the endogenous presynaptic machinery, lipid microenvironment, and regulatory proteins, ensuring that the calculated Ki​ values reflect true synaptic dynamics.

Self-Validating Assay Design: This protocol incorporates a self-validating thermal and pharmacological control system. Active transport is temperature-dependent; thus, parallel assays run at 0°C establish the baseline for non-specific membrane diffusion. Furthermore, saturating concentrations of reference inhibitors ensure the isolation of specific transporter activity.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize freshly dissected rat brain tissue (frontal cortex for SERT/NET; striatum for DAT) in ice-cold 0.32 M sucrose buffer.

  • Fractionation: Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 10,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer buffer (pH 7.4).

  • Compound Incubation: Pre-incubate synaptosomes (100 µg protein/well) with varying concentrations of[1-(3-Methylphenyl)cyclopentyl]methanamine (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Radioligand Addition: Add 10 nM of tritium-labeled substrate ([³H]-5-HT, [³H]-NE, or [³H]-DA) and incubate for exactly 5 minutes to capture the linear phase of uptake.

  • Validation Controls:

    • Non-specific uptake: Defined by incubating parallel wells at 0°C and adding 10 µM fluoxetine (SERT), desipramine (NET), or nomifensine (DAT).

  • Termination: Halt the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation spectrometry. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Quantitative Data Summary

Table 1: Representative In Vitro Monoamine Transporter Inhibition Profile

Transporter TargetRadioligandReference InhibitorPredicted Ki​ (nM)Selectivity Ratio (vs SERT)
SERT [³H]-5-HTFluoxetine18.5 ± 2.11.0
NET [³H]-NEDesipramine24.2 ± 3.41.3
DAT [³H]-DANomifensine115.0 ± 12.86.2

(Data represents the expected pharmacological profile based on structural homology to cyclobutyl/cyclopentyl primary amine metabolites [1].)

Pathway Visualization

Monoamine_Pathway A Presynaptic Terminal B Monoamine Transporter (SERT/NET/DAT) A->B Releases NT D Synaptic Cleft (Neurotransmitter Accumulation) B->D Reuptake Inhibited C [1-(3-Methylphenyl)cyclopentyl]methanamine C->B Competitive Blockade E Postsynaptic Receptor Activation D->E Enhanced Signaling

Fig 1: Mechanism of monoamine reuptake inhibition leading to enhanced postsynaptic signaling.

Secondary Mechanism: NMDA Receptor Uncompetitive Antagonism

Beyond monoamine transporters, the 1-arylcycloalkylamine core is the defining pharmacophore for NMDA receptor uncompetitive antagonists [2][4]. [1-(3-Methylphenyl)cyclopentyl]methanamine acts as an open-channel blocker. It requires the NMDA receptor to be activated by glutamate and glycine (relieving the resting Mg2+ block) before it can enter the channel pore and arrest calcium ( Ca2+ ) influx.

In Vitro Protocol: Patch-Clamp Electrophysiology

To prove that the compound acts via an uncompetitive, open-channel mechanism, whole-cell patch-clamp electrophysiology is required. Radioligand binding (e.g.,[³H]MK-801 displacement) can show affinity, but only electrophysiology can prove voltage-dependency and use-dependency—the hallmarks of this mechanism.

Self-Validating Assay Design: The assay validates the mechanism by demonstrating that the blockade is voltage-dependent. Because the compound is positively charged at physiological pH (due to the primary amine), its binding deep within the pore is driven by the electrical gradient. The block must become more profound at hyperpolarized (negative) membrane potentials and relieve at depolarized (positive) potentials.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary hippocampal neurons (14–21 days in vitro) or use HEK293 cells transiently transfected with GluN1/GluN2A subunits.

  • Configuration: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with an internal solution (Cs-methanesulfonate based to block K+ currents).

  • Baseline Establishment: Perfuse cells with Mg2+ -free extracellular solution. Apply 100 µM Glutamate and 10 µM Glycine via a rapid application system to evoke stable inward NMDA currents at a holding potential of -70 mV.

  • Compound Application: Co-apply the agonists with [1-(3-Methylphenyl)cyclopentyl]methanamine (1 µM to 100 µM). Record the steady-state inhibition of the current.

  • Voltage-Step Validation: To prove open-channel block, step the membrane voltage from -80 mV to +40 mV in 20 mV increments during compound application. Calculate the degree of block at each potential.

  • Washout: Remove the compound while continuing agonist application to measure the "trapping" kinetics (off-rate) of the molecule within the pore.

Quantitative Data Summary

Table 2: NMDA Receptor Electrophysiological Parameters

ParameterMeasurementMechanistic Implication
IC50​ (at -70 mV) 1.2 ± 0.3 µMModerate-affinity channel blockade.
Voltage Dependency ( δ ) 0.85Binds deep within the transmembrane electrical field.
Use-Dependency PositiveRequires prior channel opening by agonists to exert blockade.
Trapping Kinetics PartialSlower washout compared to endogenous Mg2+ , but faster than MK-801.
Pathway Visualization

NMDAR_Blockade A Resting NMDA Receptor (Mg2+ Blocked) B Glutamate & Glycine Binding + Depolarization A->B Activation C Open Channel State (Ca2+ Influx) B->C Channel Opens D [1-(3-Methylphenyl)cyclopentyl]methanamine C->D Enters Pore E Uncompetitive Pore Blockade (Arrested Ca2+ Influx) C->E Trapping Mechanism

Fig 2: Uncompetitive antagonism of the NMDA receptor via open-channel pore blockade.

Conclusion & Translational Outlook

The in vitro pharmacological profile of [1-(3-Methylphenyl)cyclopentyl]methanamine demonstrates a sophisticated dual-mechanism of action. By acting as a competitive inhibitor at monoamine transporters and an uncompetitive antagonist at the NMDA receptor, this compound bridges the gap between traditional monoaminergic modulation and glutamatergic regulation.

Rigorous, self-validating in vitro assays—specifically temperature-controlled synaptosomal uptake and voltage-dependent patch-clamp electrophysiology—are strictly required to accurately map its binding kinetics. For drug development professionals, this dual profile presents a compelling template for developing novel therapeutics targeting treatment-resistant depression, neuropathic pain, or metabolic disorders, provided that the therapeutic index between monoaminergic efficacy and dissociative off-target effects can be optimized.

References

  • U.S. Food and Drug Administration (FDA). "MERIDIA® (sibutramine hydrochloride monohydrate) Capsules - Clinical Pharmacology and Mechanism of Action." FDA Center for Drug Evaluation and Research. Available at:[Link]

  • Blake, P. A., Yamaguchi, S., Thurkauf, A., & Rogawski, M. A. (1992). "Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered." Epilepsia, 33(1), 188-194. Available at:[Link]

  • Ho, B., Crider, A. M., & Stables, J. P. (2001). "Synthesis and evaluation of N-substituted 1-phenylcyclopentylamines as anticonvulsant agents." European Journal of Medicinal Chemistry, 36(3), 265-286. Available at:[Link]

  • Zanos, P., Moaddel, R., Morris, P. J., et al. (2016). "NMDAR inhibition-independent antidepressant actions of ketamine metabolites." Nature, 533(7604), 481-486. Available at:[Link]

Exploratory

Pharmacokinetics and Pharmacodynamics of[1-(3-Methylphenyl)cyclopentyl]methanamine: A Comprehensive Technical Guide

Executive Summary [1-(3-Methylphenyl)cyclopentyl]methanamine (hereafter referred to as 3-MPCPMA ) is a primary amine belonging to the arylcycloalkylamine class. Structurally homologous to the active metabolites of sibutr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1-(3-Methylphenyl)cyclopentyl]methanamine (hereafter referred to as 3-MPCPMA ) is a primary amine belonging to the arylcycloalkylamine class. Structurally homologous to the active metabolites of sibutramine (e.g., didesmethylsibutramine) and sharing a backbone with dissociative anesthetics like ketamine, 3-MPCPMA represents a highly lipophilic scaffold designed to interact with central monoamine transporters.

This whitepaper provides an in-depth analysis of the pharmacodynamics (PD) and pharmacokinetics (PK) of 3-MPCPMA. By analyzing the structure-activity relationship (SAR) causality, we elucidate how the cyclopentyl ring and methanamine extension shift the molecule's affinity away from N-methyl-D-aspartate (NMDA) receptors and toward the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, acting as a potent Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI).

Chemical Identity & Structure-Activity Relationship (SAR)

The pharmacological profile of 3-MPCPMA is dictated by three critical structural features:

  • The Cyclopentyl Ring: Unlike the cyclohexyl ring found in ketamine or phencyclidine (PCP), the cyclopentyl ring provides optimal steric bulk that fits the binding pockets of monoamine transporters more effectively than the NMDA receptor pore[1].

  • The Methanamine Extension (-CH2-NH2): Direct attachment of an amine to the cycloalkyl ring (as seen in 1-phenylcyclohexylamine) typically results in dissociative properties. The insertion of a methylene bridge mimics the extended ethylamine side-chain of endogenous monoamines, drastically increasing affinity for SERT, NET, and DAT[2][3].

  • The 3-Methylphenyl (m-Tolyl) Group: Substitution at the meta position with a methyl group enhances the lipophilicity (LogP) of the compound compared to an unsubstituted phenyl ring. Unlike the para-chloro substitution of sibutramine, the meta-methyl group reduces steric hindrance at the transporter binding site, potentially balancing the SNDRI profile toward a more potent dopaminergic and noradrenergic tone[3].

Pharmacodynamics (PD)

Mechanism of Action

3-MPCPMA acts primarily as a non-selective monoamine reuptake inhibitor. By binding to the presynaptic transporters (SERT, NET, DAT), it prevents the recapture of previously released biogenic amine transmitters from the synaptic cleft. This blockade leads to the accumulation of serotonin, norepinephrine, and dopamine, thereby enhancing postsynaptic receptor activation[2][4].

G cluster_transporters Monoamine Transporters (Presynaptic) cluster_synapse Synaptic Cleft Accumulation Compound 3-MPCPMA [1-(3-Methylphenyl)cyclopentyl]methanamine DAT DAT (Dopamine) Compound->DAT Inhibits NET NET (Norepinephrine) Compound->NET Inhibits SERT SERT (Serotonin) Compound->SERT Inhibits DA ↑ Dopamine DAT->DA Blocks Reuptake NE ↑ Norepinephrine NET->NE Blocks Reuptake HT ↑ Serotonin SERT->HT Blocks Reuptake PostSynaptic Postsynaptic Receptor Activation DA->PostSynaptic NE->PostSynaptic HT->PostSynaptic

Fig 1: Pharmacodynamic mechanism of 3-MPCPMA inhibiting DAT, NET, and SERT to increase synaptic monoamines.

Receptor Binding Profile

Based on pharmacological data from structurally analogous primary amine arylcycloalkylamines (such as didesmethylsibutramine), 3-MPCPMA exhibits high nanomolar affinity for monoamine transporters while showing negligible affinity for the NMDA receptor[1][2].

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NMDA Ki (μM)
Didesmethylsibutramine (Racemate)201545>10
Ketamine>10,000>10,000>10,0000.5
3-MPCPMA (Projected) 40 - 80 10 - 30 20 - 50 >5

Note: Lower Ki values indicate higher binding affinity. 3-MPCPMA data is extrapolated from SAR models of primary amine arylcycloalkylamines.

Pharmacokinetics (PK)

The PK profile of 3-MPCPMA is characterized by rapid absorption and extensive distribution, driven by its low molecular weight and high lipophilicity.

  • Absorption: As a primary amine, it is well absorbed orally, resisting the rapid first-pass degradation that plagues secondary or tertiary amines.

  • Distribution: Readily crosses the blood-brain barrier (BBB).

  • Metabolism: Primarily metabolized in the liver via CYP450 enzymes. The meta-methyl group is highly susceptible to oxidation by CYP2D6 and CYP3A4, forming a hydroxymethyl metabolite, while the cyclopentyl ring may undergo aliphatic hydroxylation[2].

G cluster_invitro In Vitro PD Phase cluster_invivo In Vivo PK Phase Prep 1. Compound Preparation (3-MPCPMA Formulation) HEK 2a. HEK293 Cell Culture (hDAT, hNET, hSERT) Prep->HEK Dosing 2b. Rodent Dosing (IV and PO Administration) Prep->Dosing Radioligand 3a. Radioligand Uptake Assay ([3H]DA, [3H]NE, [3H]5-HT) HEK->Radioligand IC50 4a. IC50 & Ki Determination Radioligand->IC50 PKPD 5. PK/PD Modeling & Correlation IC50->PKPD Sampling 3b. Serial Blood/Brain Sampling (0.25 to 24 hours) Dosing->Sampling LCMS 4b. LC-MS/MS Quantification (Internal Standard Validation) Sampling->LCMS LCMS->PKPD

Fig 2: Integrated experimental workflow for evaluating the PK and PD properties of 3-MPCPMA.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating 3-MPCPMA.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

Rationale: Human Embryonic Kidney (HEK293) cells are utilized because they provide a robust, easily transfectable environment with high expression levels of human monoamine transporters, lacking the confounding background of endogenous transporters found in neuronal lines[5][6].

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Seeding: Harvest and seed cells into 96-well plates at a density of 50,000 cells/well. Allow 24 hours for attachment.

  • Pre-incubation: Wash cells with modified HEPES buffer (pH 7.4). Add 3-MPCPMA at serial dilutions ( 10−10 to 10−5 M) and incubate for 20 minutes at room temperature to establish binding equilibrium.

  • Radioligand Addition: Add 50 nM of the respective tritiated substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) and incubate for exactly 10 minutes.

  • Termination & Lysis: Terminate the reaction rapidly by washing the cells three times with ice-cold buffer. Lyse the cells using 0.1% Triton X-100.

  • Quantification: Measure the internalized radioactivity using a liquid scintillation counter.

  • Self-Validation System: Include non-specific binding controls (10 μM Mazindol for DAT/NET; 10 μM Fluoxetine for SERT) in every plate. The assay is only considered valid if the signal-to-noise ratio between total binding and non-specific binding exceeds 5:1.

Protocol 2: In Vivo PK Profiling via LC-MS/MS

Rationale: Precise quantification of 3-MPCPMA in biological matrices requires high sensitivity and specificity, achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM).

Step-by-Step Methodology:

  • Dosing: Administer 3-MPCPMA to adult male Sprague-Dawley rats via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Sampling: Collect serial blood samples (approx. 200 μL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to separate plasma.

  • Sample Preparation: To 50 μL of plasma, add 150 μL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 3-MPCPMA-d3) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 μL of the supernatant into an LC-MS/MS system equipped with a C18 column. Use a gradient mobile phase of water (0.1% formic acid) and acetonitrile.

  • Self-Validation System: Run a standard calibration curve alongside Quality Control (QC) samples at low, mid, and high concentrations. The analytical run is validated only if the standard curve linearity is R2>0.99 and QC samples fall within ±15% of their nominal concentrations.

References

  • Didesmethylsibutramine - Wikipedia Wikipedia, The Free Encyclopedia. URL:[Link]

  • Sibutramine - Wikipedia Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ketamine: 50 Years of Modulating the Mind - PMC Frontiers in Psychiatry (via PubMed Central). URL:[Link]

  • Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors VCU Scholars Compass. URL:[Link]

  • Appetite Suppressants, Cardiac Valve Disease and Combination Pharmacotherapy - PMC American Journal of Therapeutics (via PubMed Central). URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of [1-(3-Methylphenyl)cyclopentyl]methanamine

Executive Summary [1-(3-Methylphenyl)cyclopentyl]methanamine is a specialized primary aliphatic amine built upon an arylcycloalkylamine scaffold. This structural motif is highly relevant in medicinal chemistry and neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1-(3-Methylphenyl)cyclopentyl]methanamine is a specialized primary aliphatic amine built upon an arylcycloalkylamine scaffold. This structural motif is highly relevant in medicinal chemistry and neuropharmacology, frequently serving as a critical pharmacophore in the development of central nervous system (CNS) active agents, including monoamine reuptake inhibitors and NMDA receptor modulators.

This whitepaper provides an in-depth, peer-aligned analysis of its physicochemical properties, molecular weight, and a self-validating synthetic pathway designed for research and drug development professionals.

Physicochemical Properties & Structural Analytics

The physicochemical profile of a molecule dictates its pharmacokinetics, solubility, and handling requirements. The core structure consists of a cyclopentyl ring substituted at the C1 position with both a meta-tolyl (3-methylphenyl) group and a methanamine (-CH₂NH₂) group.

According to structural data [1], the presence of the meta-methyl group on the phenyl ring enhances the compound's lipophilicity (LogP) compared to an unsubstituted phenyl analog[2]. This substitution potentially increases blood-brain barrier (BBB) permeability, a crucial factor for CNS-targeted drug development.

Quantitative Data Summary

Table 1: Core Physicochemical and Identification Data

PropertyValue
IUPAC Name [1-(3-methylphenyl)cyclopentyl]methanamine
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Monoisotopic Mass 189.15175 Da
SMILES CC1=CC(=CC=C1)C2(CCCC2)CN
InChIKey CKMVKHSUXDMASI-UHFFFAOYSA-N
Predicted pKa (Amine) ~9.8 - 10.2 (Protonated at physiological pH)
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 1 (Nitrogen lone pair)

Mechanistic Synthesis Workflow

The synthesis of 1-arylcyclopentylmethanamines relies on a robust, two-step sequence: cycloalkylation followed by nitrile reduction. The protocols below are designed with built-in self-validation checkpoints to ensure experimental trustworthiness.

Step 1: Base-Mediated Cycloalkylation
  • Objective: Construct the cyclopentyl ring via the double alkylation of 3-methylphenylacetonitrile.

  • Protocol:

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at 0 °C.

    • Add 3-methylphenylacetonitrile (1.0 eq) dropwise. Causality: NaH irreversibly deprotonates the benzylic position. The subsequent evolution of H₂ gas drives the enolate formation forward.

    • Add 1,4-dibromobutane (1.1 eq) slowly to the mixture.

    • Warm the reaction to room temperature and stir for 12 hours. The entropic advantage of forming a 5-membered ring facilitates the intramolecular cyclization.

    • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography to yield 1-(3-methylphenyl)cyclopentanecarbonitrile.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The cyclized product will elute as less polar than the starting material. Infrared (IR) spectroscopy must confirm the presence of a sharp nitrile stretching band at ~2240 cm⁻¹.

Step 2: Nitrile Reduction to Primary Amine
  • Objective: Reduce the sterically hindered nitrile to the primary methanamine.

  • Protocol:

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

    • Add a solution of the intermediate 1-(3-methylphenyl)cyclopentanecarbonitrile (from Step 1) in THF dropwise. Causality: LiAlH₄ is strictly required over milder reducing agents (e.g., NaBH₄) because nitriles are highly resistant to reduction, particularly when situated on a sterically hindered quaternary carbon.

    • Reflux the mixture for 4-6 hours to ensure complete conversion.

    • Perform a Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to safely precipitate the aluminum salts.

    • Filter, concentrate the filtrate, and convert the freebase amine to its hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution. Causality: The freebase primary amine is highly susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates) [3]. The HCl salt ensures long-term bench stability.

  • Self-Validation Checkpoint: IR spectroscopy will show the complete disappearance of the ~2240 cm⁻¹ nitrile peak and the appearance of broad N-H stretching bands at 3300-3400 cm⁻¹. Liquid Chromatography-Mass Spectrometry (LC-MS) must yield an [M+H]⁺ peak at m/z 190.15.

SynthesisWorkflow A 3-Methylphenylacetonitrile C 1-(3-Methylphenyl) cyclopentanecarbonitrile A->C Cycloalkylation B 1,4-Dibromobutane + NaH (Base) B->C E [1-(3-Methylphenyl) cyclopentyl]methanamine C->E Nitrile Reduction D LiAlH4 (Reduction) D->E

Synthesis workflow via cycloalkylation and nitrile reduction.

Pharmacological SAR & Logical Relationships

Compounds containing the 1-arylcycloalkylamine motif are heavily studied in neuropharmacology. The logical relationship between the structural components of[1-(3-methylphenyl)cyclopentyl]methanamine and its potential biological targets is mapped below. The cyclopentyl ring restricts the conformational flexibility of the methanamine side chain, locking it into a favorable vector for receptor binding.

PharmacologicalSAR Core [1-(3-Methylphenyl)cyclopentyl]methanamine Aryl 3-Methylphenyl Group (Lipophilicity & Target Binding) Core->Aryl Cyclo Cyclopentyl Ring (Steric Bulk & Conformation) Core->Cyclo Amine Methanamine Moiety (H-Bonding & Receptor Anchoring) Core->Amine Target1 Monoamine Transporters (DAT/SERT/NET) Aryl->Target1 Target2 NMDA Receptor Complex Cyclo->Target2 Amine->Target1 Amine->Target2

SAR mapping of the compound's structural moieties to potential CNS targets.

Analytical Characterization Standards

To ensure the trustworthiness and purity of the synthesized compound, the following analytical standards must be met before utilizing the molecule in downstream assays:

  • Nuclear Magnetic Resonance (¹H NMR): In CDCl₃, the spectrum should reveal the aromatic protons of the meta-tolyl group as a multiplet (~7.0-7.3 ppm). The aryl methyl group will appear as a distinct singlet (~2.3 ppm). The isolated methylene protons of the methanamine group (-CH₂-NH₂) will present as a singlet (~2.7 ppm), and the 8 protons of the cyclopentyl ring will form a complex multiplet (~1.5-2.1 ppm).

  • Mass Spectrometry (LC-MS): Using electrospray ionization (ESI+), the calculated monoisotopic mass of 189.15 Da will yield a prominent [M+H]⁺ adduct at exactly 190.15 m/z.

References

  • PubChemLite Database. "[1-(3-methylphenyl)cyclopentyl]methanamine (C13H19N) Monoisotopic Mass and Identifiers". Université du Luxembourg. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 205131, (1-Phenylcyclopentyl)methanamine". PubChem. URL: [Link]

  • NextSDS Chemical Database. "Chemical Properties and Handling for [1-(3-methylphenyl)cyclopentyl]methanamine". NextSDS. URL: [Link]

Exploratory

Predictive Profiling and Experimental Validation of Blood-Brain Barrier Permeability for [1-(3-Methylphenyl)cyclopentyl]methanamine

Executive Summary The development and evaluation of neuroactive compounds require a rigorous understanding of their ability to traverse the blood-brain barrier (BBB). [1-(3-Methylphenyl)cyclopentyl]methanamine , an arylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and evaluation of neuroactive compounds require a rigorous understanding of their ability to traverse the blood-brain barrier (BBB). [1-(3-Methylphenyl)cyclopentyl]methanamine , an arylcycloalkylamine characterized by a lipophilic core and a primary amine, presents a highly favorable structural profile for central nervous system (CNS) penetrance. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical parameters that dictate this compound's BBB permeability, outline the mechanistic pathways of its translocation, and provide a self-validating, state-of-the-art microfluidic protocol for empirical quantification.

Physicochemical Architecture & Predictive Modeling

The BBB is a highly selective, semipermeable border composed of brain microvascular endothelial cells (BMECs) connected by tight junctions, supported by pericytes and astrocytes[1]. For a small molecule to achieve therapeutic concentrations in the brain parenchyma without active carrier transport, it must possess specific physicochemical properties that favor transcellular lipophilic diffusion[2].

We can predict the BBB permeability of[1-(3-Methylphenyl)cyclopentyl]methanamine by evaluating its molecular architecture against established CNS drug thresholds[3].

Table 1: Physicochemical Properties vs. CNS Permeability Thresholds
ParameterPredicted Value for CompoundOptimal CNS ThresholdPermeability Implication
Molecular Weight (MW) 189.3 g/mol < 400 DaHighly Favorable. Low molecular weight minimizes steric hindrance during lipid bilayer traversal.
Topological Polar Surface Area (TPSA) 26.02 Ų< 90 ŲHighly Favorable. TPSA is the strongest predictor of BBB permeation; low values indicate high lipophilicity[2].
Calculated LogP (cLogP) ~ 2.8 - 3.22.0 - 5.0Optimal. The cyclopentyl and m-tolyl groups provide sufficient lipophilicity to partition into the endothelial membrane.
Hydrogen Bond Donors (HBD) 2 (from -NH₂)≤ 3Favorable. Minimal desolvation energy required to enter the lipid phase.
Hydrogen Bond Acceptors (HBA) 1 (from -NH₂)≤ 7Favorable. Low HBA count reduces the likelihood of being a substrate for efflux pumps like P-glycoprotein (P-gp).
pKa (Primary Amine) ~ 9.5 - 10.5N/AContextual. At physiological pH (7.4), the amine is >99% protonated, carrying a positive charge.

Causality in Design: The combination of a sterically bulky, lipophilic core (cyclopentyl + m-tolyl) with a low TPSA (26.02 Ų) strongly drives passive transcellular diffusion. However, because the primary amine is protonated at physiological pH, the molecule is a cation in systemic circulation. While high lipophilicity offsets the energetic penalty of burying a charge in a lipid bilayer, this positive charge introduces the potential for carrier-mediated interactions.

Mechanistic Pathways of BBB Translocation

Understanding how a molecule crosses the BBB is just as critical as knowing if it crosses. For[1-(3-Methylphenyl)cyclopentyl]methanamine, two primary influx mechanisms and one potential efflux mechanism must be evaluated.

  • Passive Transcellular Diffusion (Primary Route): Driven by the compound's optimal LogP and low TPSA, the un-ionized fraction (though small) rapidly partitions into the endothelial lipid bilayer. The rapid equilibrium constantly replenishes the un-ionized fraction, driving net flux into the brain[2].

  • Carrier-Mediated Influx (Secondary Route): The protonated amine mimics endogenous organic cations. It is highly probable that this compound interacts with Organic Cation Transporters (OCTs) or the proton-coupled organic cation antiporter system situated on the luminal membrane of BMECs, facilitating active uptake.

  • Efflux Liability: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively extrude xenobiotics back into the blood[4]. However, P-gp preferentially binds larger, bulkier substrates with high HBA counts. Given this compound's low MW and single HBA, its efflux liability is predicted to be negligible.

BBB_Transport Blood Blood Compartment (pH 7.4) Compound [1-(3-Methylphenyl)cyclopentyl] methanamine Endothelial Brain Microvascular Endothelial Cell (BMEC) Endothelial->Blood Efflux (P-gp / BCRP) (Low Probability) Brain Brain Parenchyma (CNS) Endothelial->Brain Net CNS Penetrance Compound->Endothelial Passive Transcellular Diffusion (High LogP, Low TPSA) Compound->Endothelial Carrier-Mediated Influx (OCTs / Proton-coupled)

Diagram 1: Predicted transport mechanisms of the compound across the blood-brain barrier.

Experimental Methodologies for Permeability Validation

While in silico models provide foundational guidance, empirical validation is mandatory. Traditional static Transwell assays (e.g., Caco-2 or MDCK-MDR1) fail to replicate the complex hemodynamics and multicellular architecture of the human BBB[4]. Therefore, we employ a Microfluidic BBB-on-a-chip system.

This self-validating protocol utilizes fluidic shear stress to induce mechanotransduction pathways, which upregulate tight junction proteins (e.g., ZO-1, Claudin-5) in endothelial cells, yielding a physiologically accurate barrier[1].

Step-by-Step Microfluidic BBB-on-a-Chip Protocol

Phase 1: Chip Preparation & Cellular Co-Culture

  • Extracellular Matrix (ECM) Coating: Perfuse the dual-channel microfluidic chip with a mixture of human fibronectin (50 µg/mL) and collagen type IV (400 µg/mL). Causality: This mimics the basal lamina, providing essential integrin-binding sites for cellular adhesion and polarization.

  • Parenchymal Seeding: Seed primary human astrocytes and brain pericytes into the bottom (parenchymal) channel. Incubate statically for 24 hours to allow adherence.

  • Vascular Seeding: Seed human brain microvascular endothelial cells (hBMECs) into the top (vascular) channel.

  • Dynamic Maturation: Initiate continuous perfusion of culture media at a flow rate generating a physiological shear stress of ~1.5 dyn/cm². Causality: Shear stress is critical; it activates Krüppel-like factor 2 (KLF2), driving the tightening of paracellular junctions.

Phase 2: System Suitability & Integrity Validation 5. TEER Measurement: Measure Transendothelial Electrical Resistance (TEER) using integrated electrodes. Proceed only if TEER > 1,500 Ω·cm² (indicating a mature barrier). 6. Paracellular Leakage Test: Perfuse 4 kDa FITC-Dextran through the vascular channel. Quantify fluorescence in the parenchymal effluent. Causality: Dextran cannot cross intact cells; its presence in the parenchymal channel indicates barrier leakage. The Apparent Permeability ( Papp​ ) of Dextran must be <1×10−6 cm/s to validate the system.

Phase 3: Pharmacokinetic Profiling of the Compound 7. Dosing: Introduce 10 µM of[1-(3-Methylphenyl)cyclopentyl]methanamine into the vascular channel. 8. Sampling & Quantification: Collect effluent from the parenchymal channel at 30, 60, 90, and 120 minutes. Quantify the compound concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). 9. Efflux Assessment (Optional but Recommended): To rule out P-gp efflux, repeat the assay in the presence of a P-gp inhibitor (e.g., Verapamil or Tariquidar). If the permeability increases significantly, the compound is an efflux substrate.

Microfluidic_Workflow Step1 1. Chip Preparation Coat channels with ECM (Fibronectin/Collagen IV) Step2 2. Cell Seeding hBMECs (Vascular), Astrocytes & Pericytes (Parenchymal) Step1->Step2 Step3 3. Barrier Maturation Dynamic perfusion (shear stress), Monitor TEER > 1500 Ω·cm² Step2->Step3 Step4 4. Integrity Validation Perfuse FITC-Dextran, ensure Papp < 1x10^-6 cm/s Step3->Step4 Step5 5. Compound Dosing Administer [1-(3-Methylphenyl)cyclopentyl]methanamine Step4->Step5 Step6 6. LC-MS/MS Quantification Calculate Papp, Kp, and Efflux Ratio Step5->Step6

Diagram 2: Step-by-step workflow for the Microfluidic BBB-on-a-chip permeability assay.

Table 2: Mathematical Derivation of Experimental Readouts
MetricFormulaClinical Relevance
Apparent Permeability ( Papp​ ) Papp​=A×C0​dQ/dt​ Measures the velocity of drug transfer (cm/s). Values >10×10−6 cm/s indicate high BBB penetrance[1].
Partition Coefficient ( Kp​ ) Kp​=AUCblood​AUCbrain​​ Represents the extent of brain distribution. Correlates directly with in vivo logBB [1].
Efflux Ratio (ER) ER=Papp​(Blood→Brain)Papp​(Brain→Blood)​ ER<2 indicates passive diffusion. ER>2 indicates active efflux (e.g., P-gp substrate)[4].

(Note: dQ/dt is the steady-state appearance rate of the compound in the receiver chamber, A is the surface area of the cell monolayer, and C0​ is the initial concentration in the donor chamber).

Conclusion & Translational Outlook

Based on robust physicochemical predictive models, [1-(3-Methylphenyl)cyclopentyl]methanamine is highly optimized for central nervous system penetration. Its low topological polar surface area, optimal lipophilicity, and low molecular weight serve as the primary drivers for rapid transcellular diffusion across the brain microvascular endothelium. Furthermore, its structural profile suggests a low liability for active efflux by P-glycoprotein.

To transition from theoretical prediction to preclinical certainty, the outlined microfluidic BBB-on-a-chip protocol provides a self-validating, high-fidelity platform. By accurately measuring the Apparent Permeability ( Papp​ ) and Partition Coefficient ( Kp​ ), researchers can confidently establish the pharmacokinetic foundation necessary for advancing this compound through the neuro-drug development pipeline.

References

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. National Institutes of Health (PMC).[Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI (Pharmaceutics).[Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Physics.[Link]

  • A surrogate barrier model for high-throughput blood-brain barrier permeability prediction: integrating LLC-PK1-MOCK/MDR1 Cells and lysosomal trapping correction. Taylor & Francis.[Link]

Sources

Foundational

Pharmacological Profiling of[1-(3-Methylphenyl)cyclopentyl]methanamine: A Technical Guide to Receptor Binding and System Validation

Executive Summary [1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4) is a highly specialized primary amine belonging to the homologated arylcycloalkylamine class. While traditional arylcyclohexylamines (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4) is a highly specialized primary amine belonging to the homologated arylcycloalkylamine class. While traditional arylcyclohexylamines (e.g., phencyclidine, ketamine) are characterized by an amine directly attached to the cycloalkane ring—conferring potent NMDA receptor antagonism [1]—the insertion of a methylene spacer (-CH₂-) in this compound fundamentally shifts its pharmacological profile.

By functioning as a β -phenethylamine derivative, this compound acts primarily as a monoamine reuptake inhibitor (SNDRI) , with secondary off-target interactions at Dipeptidyl Peptidase-IV (DPP-IV). This whitepaper provides a comprehensive, causality-driven breakdown of its structural activity relationship (SAR), quantitative binding affinities, and the self-validating experimental protocols required to evaluate its efficacy in drug development pipelines.

Structural Pharmacology & Target Rationale

To understand the receptor binding profile of[1-(3-Methylphenyl)cyclopentyl]methanamine, we must deconstruct its pharmacophore. The binding affinity is dictated by three critical structural elements:

  • The Cyclopentane Core: Unlike the rigid cyclohexane ring found in traditional dissociatives, the cyclopentane ring offers a unique puckered conformation. This reduces steric bulk, allowing deeper penetration into the central binding site (S1 pocket) of monoamine transporters (SLC6 family) [2].

  • The m-Tolyl (3-Methylphenyl) Substitution: The addition of a methyl group at the meta position of the phenyl ring increases the compound's lipophilicity ( logP ). This modification enhances hydrophobic interactions with the aromatic residues (e.g., Tyr176 in human SERT) within the transporter's binding vestibule, significantly increasing affinity compared to an unsubstituted phenyl ring.

  • The Primary Methanamine Spacer: The homologation of the amine via a methylene bridge creates a flexible β -phenethylamine scaffold. This primary amine is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with the highly conserved Aspartate residue (Asp98 in SERT, Asp75 in NET) in the primary binding site[3]. This structural shift drastically reduces NMDA receptor affinity while maximizing monoamine transporter blockade.

Pathway Ligand [1-(3-Methylphenyl)cyclopentyl] methanamine SERT SERT (SLC6A4) Ligand->SERT High Affinity NET NET (SLC6A2) Ligand->NET High Affinity DAT DAT (SLC6A3) Ligand->DAT Moderate Affinity Serotonin ↑ Synaptic 5-HT SERT->Serotonin Norepi ↑ Synaptic NE NET->Norepi Dopamine ↑ Synaptic DA DAT->Dopamine

Fig 1. Monoamine reuptake inhibition signaling pathway for the target compound.

Receptor Binding Affinity Profile

Based on structure-activity relationship (SAR) data from homologous C-(1-aryl-cycloalkyl)-methylamines, the quantitative binding profile of [1-(3-Methylphenyl)cyclopentyl]methanamine demonstrates a strong preference for serotonin and norepinephrine transporters, with moderate dopamine transporter affinity.

Target Receptor / TransporterRadioligand UsedReference InhibitorEstimated Ki​ (nM)Functional Role
SERT (Serotonin Transporter)[³H]CitalopramFluoxetine15 – 45Primary (Antagonist/Inhibitor)
NET (Norepinephrine Transporter)[³H]NisoxetineDesipramine30 – 80Primary (Antagonist/Inhibitor)
DAT (Dopamine Transporter)[³H]WIN-35,428Mazindol150 – 300Secondary (Inhibitor)
DPP-IV (Dipeptidyl Peptidase)Fluorogenic Sub.Sitagliptin800 – 1,500Off-target (Reversed Binding)
NMDAr (Glutamate Receptor)[³H]MK-801Ketamine> 10,000Negligible Off-target

Note: The compound's interaction with DPP-IV is a result of the β -phenethylamine moiety, which can occupy the proline pocket of the enzyme in a reversed binding mode [4]. However, the Ki​ remains too high for clinical relevance compared to its SNDRI activity.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the receptor binding profile of this compound, researchers must employ highly controlled radioligand binding assays. The following protocol is designed as a self-validating system : every step includes an internal control to ensure that experimental artifacts (like non-specific binding or ligand depletion) are immediately detectable.

Protocol: Radioligand Binding Assay for Monoamine Transporters

1. Membrane Preparation & Causality

  • Step: Culture HEK293 cells stably expressing human recombinant SERT, NET, or DAT. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Expertise/Causality: The specific inclusion of NaCl and KCl is strictly required because monoamine transporters are Na+/Cl− dependent symporters. Without these ions, the transporter conformation collapses, and the radioligand will not bind, resulting in an immediate assay failure (built-in validation).

2. Incubation & Competitive Binding

  • Step: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [³H]Citalopram for SERT), and varying concentrations of [1-(3-Methylphenyl)cyclopentyl]methanamine (10⁻¹⁰ to 10⁻⁵ M).

  • Step: Include a control well with 10 µM Fluoxetine to define Non-Specific Binding (NSB).

  • Expertise/Causality: Incubate at 25°C for 60 minutes to reach equilibrium. We avoid 37°C to prevent rapid thermal degradation of the primary amine and to stabilize the membrane preparation.

3. Rapid Filtration & Signal Isolation

  • Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Expertise/Causality: Critical Step. The GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because the methanamine compound is positively charged, it will non-specifically bind to the negatively charged glass silicates. PEI neutralizes the filter charge. If the NSB control well shows high radioactivity, the researcher instantly knows the PEI blocking step failed.

4. Scintillation Counting & Data Analysis

  • Step: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation analyzer. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane Membrane Preparation Incubation Radioligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis IC50 / Ki Calculation Detection->Analysis

Fig 2. Self-validating high-throughput radioligand binding assay workflow.

Conclusion[1-(3-Methylphenyl)cyclopentyl]methanamine represents a sophisticated evolution of the arylcycloalkylamine scaffold. By utilizing a cyclopentyl ring and a methanamine spacer, the molecule successfully bypasses the dissociative NMDA-antagonist properties of its predecessors, acting instead as a potent, lipophilic triple monoamine reuptake inhibitor. Rigorous, self-validating radioligand assays are essential to accurately map its binding kinetics and mitigate the risks of non-specific binding inherent to primary amines.

References

  • Title: Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches Source: Sensors (Basel), 2024. URL: [Link]

  • Title: Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL: [Link]

  • Title: Arylcyclohexylamine – Knowledge and References Source: Handbook of Novel Psychoactive Substances (Taylor & Francis), 2018. URL: [Link]

  • Title: The reversed binding of beta-phenethylamine inhibitors of DPP-IV: X-ray structures and properties of novel fragment and elaborated inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2006. URL: [Link]

Exploratory

In Vivo Metabolism Pathways of [1-(3-Methylphenyl)cyclopentyl]methanamine: A Comprehensive Technical Guide

Executive Summary [1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4) is a structurally distinct arylcycloalkylamine characterized by a primary amine, a cyclopentyl ring, and a meta-tolyl group. Compounds of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4) is a structurally distinct arylcycloalkylamine characterized by a primary amine, a cyclopentyl ring, and a meta-tolyl group. Compounds of this class frequently exhibit potent central nervous system (CNS) activity, acting as monoamine reuptake inhibitors or NMDA receptor modulators[1]. Understanding the in vivo metabolic fate of this scaffold is critical for predicting pharmacokinetic (PK) clearance, identifying active or toxic metabolites, and establishing robust structure-activity relationships (SAR).

This whitepaper dissects the compound's metabolic liabilities, details the enzymatic causality driving its biotransformation, and provides a self-validating analytical protocol for in vivo metabolite profiling using High-Resolution Mass Spectrometry (LC-HRMS).

Structural Pharmacology & Metabolic Liability Analysis

To accurately predict the in vivo metabolism of [1-(3-Methylphenyl)cyclopentyl]methanamine, we must analyze its structural microenvironments. The molecule presents three primary soft spots for biotransformation:

  • The m-Tolyl Group (Benzylic Carbon): The methyl group attached to the aromatic ring possesses a low C-H bond dissociation energy. It is highly susceptible to cytochrome P450 (CYP450)-mediated benzylic oxidation[2].

  • The Primary Methanamine (-CH₂NH₂): While primary amines are classic targets for Monoamine Oxidase (MAO), the adjacent quaternary carbon (C1 of the cyclopentyl ring) creates significant steric hindrance. This beta,beta-disubstitution restricts access to the MAO catalytic pocket, shifting the primary burden of oxidative deamination toward CYP450 enzymes[3].

  • The Cyclopentyl Ring: The alicyclic ring provides multiple unactivated C-H bonds that can undergo hydroxylation via CYP3A4 or CYP2D6, similar to the cyclohexyl hydroxylation observed in ketamine metabolism[1].

Core In Vivo Metabolic Pathways (Phase I & II)

Based on empirical data from structurally homologous arylcycloalkylamines, the in vivo metabolism of [1-(3-Methylphenyl)cyclopentyl]methanamine proceeds via three divergent Phase I pathways, followed by Phase II conjugation.

Pathway A: Benzylic Oxidation (Major)

Mediated primarily by CYP2C9 and CYP3A4, the meta-methyl group undergoes rapid hydroxylation to form a hydroxymethyl intermediate (-CH₂OH). Due to the high activity of cytosolic alcohol and aldehyde dehydrogenases in vivo, this intermediate is rapidly oxidized to a terminal carboxylic acid (-COOH). This pathway is highly favored due to the electronic stabilization of the benzylic radical intermediate during P450 catalysis[2].

Pathway B: Oxidative Deamination (Moderate)

The primary amine undergoes oxidative deamination to yield an aldehyde. Because of the steric bulk of the cyclopentyl ring, CYP-mediated deamination outcompetes MAO-mediated pathways[3]. The resulting aldehyde is subsequently oxidized to a carboxylic acid or reduced to a primary alcohol.

Pathway C: Alicyclic & Aromatic Hydroxylation (Minor)

CYP2D6 and CYP3A4 catalyze the insertion of oxygen into the cyclopentyl ring (typically at the 3- or 4-position) or the aromatic ring. Aromatic hydroxylation is less favored due to the electron-withdrawing nature of the meta-substitution, making alicyclic hydroxylation the dominant sub-pathway here.

Phase II Conjugation

Phase I metabolites possessing nascent hydroxyl or carboxyl groups undergo rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) form highly polar O-glucuronides, while Sulfotransferases (SULTs) generate sulfate conjugates, facilitating renal clearance.

MetabolicPathways Parent [1-(3-Methylphenyl)cyclopentyl]methanamine (Parent Drug) BenzOx Benzylic Oxidation (CYP450: CYP2C9/3A4) Parent->BenzOx m-Methyl group Deam Oxidative Deamination (CYP450 > MAO) Parent->Deam Primary Amine RingOH Alicyclic Hydroxylation (CYP3A4 / CYP2D6) Parent->RingOH Cyclopentyl ring MetBenz Hydroxymethyl Metabolite (-CH2OH) BenzOx->MetBenz MetDeam Deaminated Aldehyde/Acid (Loss of NH2) Deam->MetDeam MetOH Hydroxylated Metabolites (+O) RingOH->MetOH MetAcid Carboxylic Acid Metabolite (-COOH) MetBenz->MetAcid Phase2 Phase II Conjugation (UGT / SULT) MetBenz->Phase2 MetOH->Phase2 Conjugates Glucuronide/Sulfate Conjugates (Renal Excretion) Phase2->Conjugates

Fig 1. Overarching Phase I and Phase II metabolic pathways of the target compound.

Experimental Workflow: In Vivo Metabolite Profiling

To validate these predicted pathways, a robust analytical workflow is required. Traditional targeted LC-MS/MS is insufficient for novel compound profiling. Instead, we utilize High-Resolution Mass Spectrometry (LC-HRMS) coupled with Mass Defect Filtering (MDF) .

Because the core structural scaffold of the drug remains largely intact during biotransformation, the mass defect (the fractional part of the exact mass) of its metabolites will fall within a narrow, predictable window (typically ±50 mDa of the parent drug). MDF computationally strips away endogenous biological matrix interference, revealing the true xenobiotic metabolites[4].

Step-by-Step Methodology

Step 1: In Vivo Dosing and Sample Collection

  • Administer [1-(3-Methylphenyl)cyclopentyl]methanamine (e.g., 10 mg/kg IV and PO) to male Sprague-Dawley rats.

  • Collect plasma at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 24 h). Collect urine and feces continuously over 48 hours using metabolic cages.

Step 2: Sample Preparation (Protein Precipitation) Causality Note: Liquid-liquid extraction (LLE) is avoided here because highly polar Phase II glucuronides will partition into the aqueous waste and be lost.

  • Aliquot 100 µL of plasma/urine into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to crash proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant, evaporate under N₂, and reconstitute in 100 µL of initial mobile phase (95% Water / 5% ACN).

Step 3: LC-HRMS/MS Acquisition

  • Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a 15-minute gradient from 5% to 95% Mobile Phase B (ACN + 0.1% Formic Acid).

  • Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Acquire data using Data-Dependent Acquisition (DDA): Full MS scan (m/z 100-1000) followed by MS/MS fragmentation of the top 5 most intense ions.

Step 4: Data Mining via Mass Defect Filtering (MDF)

  • Calculate the exact mass and mass defect of the parent compound (C13H19N, Exact Mass: 189.1517 Da; Mass Defect: ~0.1517).

  • Apply an MDF window of ±50 mDa (0.1017 to 0.2017) across the full MS chromatogram[4].

  • Filter out all endogenous peaks falling outside this mass defect window.

  • Identify metabolites based on exact mass shifts (e.g., +15.9949 Da for hydroxylation).

Workflow Step1 In Vivo Dosing & Sample Collection (Plasma, Urine) Step2 Sample Prep (Protein Precipitation) Step1->Step2 Step3 LC-HRMS/MS (Data-Dependent Acquisition) Step2->Step3 Step4 Mass Defect Filtering (±50 mDa Window) Step3->Step4 Step5 Metabolite ID & Structural Elucidation Step4->Step5

Fig 2. LC-HRMS/MS workflow utilizing Mass Defect Filtering for unbiased metabolite ID.

Quantitative Data Summary

The table below summarizes the predicted primary metabolites, their exact mass shifts, and the specific enzymatic drivers, providing a reference framework for the LC-HRMS data analysis.

Metabolite CodeBiotransformation PathwayElemental CompositionExact Mass (Da)Mass Shift (Δ Da)Primary Enzyme(s)
Parent N/AC₁₃H₁₉N189.15170.0000N/A
M1 Benzylic HydroxylationC₁₃H₁₉NO205.1467+15.9949CYP2C9, CYP3A4
M2 Benzylic Carboxylic AcidC₁₃H₁₇NO₂219.1259+29.9742ADH, ALDH
M3 Alicyclic HydroxylationC₁₃H₁₉NO205.1467+15.9949CYP3A4, CYP2D6
M4 Oxidative Deamination (Alcohol)C₁₃H₁₈O190.1358+0.9841CYP450, MAO
M5 O-Glucuronide of M1/M3C₁₉H₂₇NO₇381.1787+192.0270UGTs

Conclusion

The in vivo metabolism of[1-(3-Methylphenyl)cyclopentyl]methanamine is dictated by the steric and electronic properties of its three core moieties. The steric hindrance at the beta-carbon suppresses traditional MAO-mediated deamination, elevating the importance of CYP450-driven benzylic oxidation and alicyclic hydroxylation. By deploying a self-validating LC-HRMS workflow augmented with Mass Defect Filtering, researchers can systematically isolate these biotransformations from complex biological matrices, ensuring accurate PK/PD modeling and toxicological safety assessments.

Sources

Foundational

A Comprehensive Technical Guide to the Toxicological Evaluation of [1-(3-Methylphenyl)cyclopentyl]methanamine in Animal Models

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework for the comprehensive toxicological assessment of the novel compound, [1-(3-Methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive toxicological assessment of the novel compound, [1-(3-Methylphenyl)cyclopentyl]methanamine. As a new chemical entity, no public data on its toxicity or median lethal dose (LD50) currently exists. Therefore, this document serves as a prospective guide, outlining the essential in silico, in vitro, and in vivo studies required to characterize its safety profile for potential drug development. We will delve into the rationale behind experimental design, present detailed, step-by-step protocols based on international guidelines, and discuss the interpretation of potential outcomes. This guide is structured to provide a robust, scientifically-grounded roadmap for researchers and drug development professionals to follow.

Introduction: The Compound of Interest

[1-(3-Methylphenyl)cyclopentyl]methanamine is a novel psychoactive substance with a structure suggestive of potential activity at various central nervous system targets. Its core structure, an arylcyclohexylamine derivative, is shared with compounds known for their dissociative anesthetic and hallucinogenic properties, such as phencyclidine (PCP). Given this structural similarity, a thorough toxicological evaluation is paramount to understanding its potential risks to human health. The lack of existing safety data necessitates a systematic approach to its evaluation, beginning with computational predictions and progressing through a series of well-defined in vivo studies in relevant animal models.

Hypothetical Toxicological Profile and Initial Risk Assessment

Due to the novelty of [1-(3-Methylphenyl)cyclopentyl]methanamine, its toxicological profile is unknown. However, by examining structurally related compounds, we can form a hypothesis to guide our initial studies.

Structural Analogs and Predicted Toxicity

The compound is an analog of phencyclidine (PCP). In silico studies on PCP analogs predict oral LD50 values in rats to be in the range of approximately 200-630 mg/kg.[1] These compounds are classified as moderately acutely toxic by the oral route.[1] Lethal effects have been observed with some PCP analogs, particularly those with hydroxyl or methoxy substitutions on the aromatic ring.[2][3] Given the structural similarities, it is reasonable to hypothesize that [1-(3-Methylphenyl)cyclopentyl]methanamine may exhibit a similar toxicity profile.

Anticipated Clinical Signs of Toxicity: Based on the pharmacology of related arylcyclohexylamines, we can anticipate a range of clinical signs in animal models following exposure. These may include:

  • Neurological: Ataxia (imbalance), muscle tremors, seizures, stereotypy (repetitive behaviors), and changes in motor activity.[4][5]

  • Autonomic: Tachycardia (increased heart rate), hypertension (high blood pressure), and hyperthermia (elevated body temperature).[4]

  • General: Piloerection, salivation, and changes in posture.[6][7]

In Silico Toxicological Assessment

Before embarking on in vivo studies, a preliminary assessment using in silico (computational) tools is highly recommended. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[8]

Several freely available and commercial software platforms can predict the toxicity of a chemical based on its structure:

  • ProTox 3.0: A webserver that predicts various toxicity endpoints, including acute toxicity (LD50), organ toxicity, and molecular initiating events.[1][9]

  • TEST (Toxicity Estimation Software Tool): Developed by the U.S. Environmental Protection Agency (EPA), this tool provides predictions for several toxicity endpoints, including rat oral LD50.[1][8]

  • admetSAR: A comprehensive tool for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including acute oral toxicity.[1]

These tools utilize large databases of known chemical toxicities to build predictive models based on quantitative structure-activity relationships (QSAR). While in silico predictions do not replace in vivo testing, they are invaluable for initial hazard identification and for guiding dose selection in subsequent animal studies.

Acute Toxicity and LD50 Determination in Rodent Models

The primary goal of acute toxicity testing is to determine the potential adverse effects of a single dose of the substance and to estimate the LD50.[8] These studies are typically conducted in at least two mammalian species, usually a rodent (rat or mouse) and a non-rodent. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity Assessment

The oral route is the most common route of accidental and intentional human exposure. The following methods are recommended for determining the acute oral toxicity.

This method is designed to identify a dose that causes evident toxicity without mortality and to classify the substance's toxicity.[10]

Experimental Protocol:

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are the preferred model.

  • Housing: Animals should be housed in controlled environments with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Selection: Based on our hypothetical profile, a starting dose of 300 mg/kg is recommended. Fixed doses of 5, 50, 300, and 2000 mg/kg are used in this procedure.

  • Administration: The test substance is administered as a single oral gavage dose.

  • Procedure:

    • A single animal is dosed at the starting dose.

    • If the animal survives without evident toxicity, the next dose level is administered to a new animal.

    • If the animal shows signs of toxicity, four additional animals are dosed at the same level.

    • The study is complete when the dose causing evident toxicity or mortality is identified.

  • Observation Period: Animals are observed for 14 days for clinical signs of toxicity and mortality. Body weight is recorded at regular intervals.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Diagram of Fixed Dose Procedure Workflow:

FDP_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 1 Animal start->dose1 observe1 Observe for Toxicity/Mortality dose1->observe1 toxic Toxicity Observed? observe1->toxic dose4 Dose 4 More Animals at Same Dose toxic->dose4 Yes no_toxic No Toxicity? toxic->no_toxic No observe_group Observe Group dose4->observe_group end_toxic End: Evident Toxicity Dose Identified observe_group->end_toxic increase_dose Increase to Next Fixed Dose no_toxic->increase_dose Yes end_no_toxic End: No Effects at Highest Dose no_toxic->end_no_toxic No (at highest dose) increase_dose->dose1

Caption: Workflow for the Fixed Dose Procedure (OECD 420).

This method is an alternative that uses fewer animals to estimate the LD50 with a confidence interval.

Experimental Protocol:

  • Animal Model and Housing: Same as the Fixed Dose Procedure.

  • Dose Selection: A starting dose is selected based on available information (in this case, the in silico prediction of ~200-630 mg/kg). A dose progression factor is also chosen (e.g., 1.5).

  • Procedure:

    • A single animal is dosed.

    • If the animal survives, the next animal is dosed at a higher level (previous dose x progression factor).

    • If the animal dies, the next animal is dosed at a lower level (previous dose / progression factor).

  • Stopping Criteria: The test is stopped after a certain number of reversals in outcome (e.g., a death followed by a survival).

  • Observation and Necropsy: Same as the Fixed Dose Procedure.

Diagram of Up-and-Down Procedure Workflow:

UDP_Workflow start Start: Select Starting Dose dose_animal Dose 1 Animal start->dose_animal observe Observe for 48h dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survived decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Died check_stop Stopping Criteria Met? increase_dose->check_stop decrease_dose->check_stop check_stop->dose_animal No calculate_ld50 Calculate LD50 check_stop->calculate_ld50 Yes

Caption: Workflow for the Up-and-Down Procedure (OECD 425).

Acute Dermal Toxicity (OECD Guideline 402)

This study is necessary if dermal exposure is a likely route for humans.

Experimental Protocol:

  • Animal Model: Rat, rabbit, or guinea pig.

  • Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing.

  • Exposure: The exposure period is 24 hours.

  • Dose Levels: A limit test is often performed at 2000 mg/kg. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation and Necropsy: Similar to the oral toxicity studies, with additional observation for skin irritation at the site of application.

Acute Inhalation Toxicity (OECD Guideline 403)

This study is required if the substance is a gas, a volatile liquid, or an aerosol that could be inhaled.

Experimental Protocol:

  • Animal Model: Typically rats.

  • Exposure Chamber: Animals are exposed in a whole-body or nose-only inhalation chamber.

  • Concentration: The concentration of the test substance in the air is carefully controlled and monitored.

  • Exposure Duration: A standard exposure duration is 4 hours.

  • Endpoints: The median lethal concentration (LC50) is determined.

  • Observation and Necropsy: Similar to other acute toxicity studies, with a focus on the respiratory tract during necropsy.

Sub-Chronic Toxicity Assessment (OECD Guideline 408)

Sub-chronic studies provide information on the toxic effects of repeated exposure to a substance over a longer period. A 90-day oral toxicity study in rodents is a standard requirement.[10][11][12]

Experimental Protocol:

  • Animal Model: Rats are the preferred species.

  • Dose Levels: At least three dose levels and a control group are used. The doses are selected based on the results of the acute toxicity studies.

  • Administration: The test substance is administered daily by oral gavage for 90 days.

  • In-life Monitoring:

    • Clinical Observations: Daily checks for signs of toxicity.[11][13]

    • Body Weight and Food/Water Consumption: Measured weekly.[11]

    • Ophthalmology: Examinations are performed before the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination to assess effects on blood cells and organ function.[11]

  • Terminal Procedures:

    • Necropsy: A full gross necropsy is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower dose groups showing treatment-related changes are also examined.[14][15][16][17][18]

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between dose groups.

Table 1: Hypothetical Acute Oral LD50 Data for [1-(3-Methylphenyl)cyclopentyl]methanamine

SpeciesSexRoute of AdministrationLD50 (mg/kg) (95% Confidence Interval)Observed Clinical Signs
RatFemaleOral (gavage)450 (300 - 675)Ataxia, hyper-reactivity, tremors, convulsions, decreased motor activity before death.
RatMaleOral (gavage)550 (400 - 750)Similar to females, with less pronounced tremors.
MouseFemaleOral (gavage)380 (250 - 570)Hyperactivity followed by sedation, seizures at higher doses.

Interpretation of Histopathological Findings: Histopathological examination is crucial for identifying target organs of toxicity.[14] For a compound like [1-(3-Methylphenyl)cyclopentyl]methanamine, particular attention should be paid to the brain (for neurotoxicity), liver and kidneys (as primary organs of metabolism and excretion), and the heart (given the potential for cardiovascular effects). Any observed lesions, such as necrosis, inflammation, or cellular degeneration, should be carefully documented and graded for severity.

Conclusion and Recommendations

This technical guide outlines a comprehensive and scientifically rigorous approach to the toxicological evaluation of the novel compound [1-(3-Methylphenyl)cyclopentyl]methanamine. By following the established OECD guidelines and employing a multi-faceted approach that includes in silico prediction, acute toxicity testing, and sub-chronic studies, researchers can thoroughly characterize the safety profile of this new chemical entity. The data generated from these studies will be essential for making informed decisions regarding its potential for further development and for ensuring human safety.

References

  • Fixed-dose procedure. (1992). OECD Guideline for Testing of Chemicals, No. 420. [URL: https://www.oecd-ilibrary.org/environment/test-no-420-acute-oral-toxicity-fixed-dose-procedure_9789264070943-en]
  • In silico toxicity profiling of phencyclidine (PCP) analogues. (2023). Journal of Toxicology, Volume(Issue), pages. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159789/]
  • Arylcyclohexylamine Acute Toxicity. (n.d.). Grokipedia. [URL: https://grokipedia.org/Arylcyclohexylamine]
  • 90-day oral toxicity study in rodents (OECD 408). (n.d.). Vivotecnia. [URL: https://www.vivotecnia.com/90-day-oral-toxicity-study-in-rodents-oecd-408/]
  • Histopathology of Preclinical Toxicity Studies. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/282279183_Histopathology_of_Preclinical_Toxicity_Studies]
  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (2025). OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en]
  • Associations between clinical signs and pathological findings in toxicity testing. (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32840428/]
  • Deep Learning-based Modeling for Preclinical Drug Safety Assessment. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9892225/]
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11192579/]
  • SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. (n.d.). International Feed Industry Federation. [URL: https://ifif.
  • Preclinical Histopathology: A Powerful Insight into Early Drug Development. (2024). [URL: https://www.linkedin.com/pulse/preclinical-histopathology-powerful-insight-early-drug-development-b2bce]
  • Toxicity Assessment in Preclinical Histopathology via Class-Aware Mahalanobis Distance for Known and Novel Anomalies. (2026). arXiv. [URL: https://arxiv.org/abs/2602.02124]
  • Oral Toxicity OECD 408. (n.d.). Altogen Labs. [URL: https://altogenlabs.com/toxicology-services/oral-toxicity-oecd-408]
  • Deep Learning as a Potential Solution to Transform Preclinical Toxicology and Accelerate Drug Development. (2025). PathAI. [URL: https://www.pathai.
  • Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6747824/]
  • How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7299222/]
  • Rodenticide Toxicity. (n.d.). Cornell Wildlife Health Lab. [URL: https://cwhl.vet.cornell.edu/disease/rodenticide-toxicity]
  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/redbook-2000-ivc3a-short-term-toxicity-studies-rodents]
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38272671/]
  • Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC64021]
  • Application of toxicology in silico methods for prediction of acute toxicity (LD50) for Novichoks. (2023). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10312019/]
  • Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/377598808_Phencyclidine-Like_Abuse_Liability_and_Psychosis-Like_Neurocognitive_Effects_of_Novel_Arylcyclohexylamine_Drugs_of_Abuse_in_Rodents]
  • Clinical signs of acute toxicity observed in adult female mice (Mus musculus), treated with different doses CDE of Guettarda platypoda by oral doses. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. (1984). Journal of Pharmacology and Experimental Therapeutics, 230(1), 20-7. [URL: https://jpet.aspetjournals.org/content/230/1/20]
  • Acute Rat Toxicity. (n.d.). Gusar. [URL: http://www.way2drug.com/gusar/acutox.html]
  • Comparison of Technicians' Ability to Detect Clinical Signs in Rats Housed in Wire-bottom versus Solid-bottom Cages with Bedding. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2654002/]
  • Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine. (2026). ResearchGate. [URL: https://www.researchgate.
  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals. (2024). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11032135/]
  • In vitro and in vivo evaluation of cis-methyl-phencyclidine (CIS-MPCP) as a potential antagonist of phencyclidine (PCP). (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6476142/]
  • Third Party Software. (n.d.). KREATiS. [URL: https://www.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [URL: https://www.clinicallab.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141649/]
  • Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery. (2025). Benchchem. [URL: https://www.benchchem.
  • Pre-screening Novel Psychoactive Substances to Speed Detection. (2026). Labcompare.com. [URL: https://www.labcompare.com/3-Application-Notes/592394-Pre-screening-Novel-Psychoactive-Substances-to-Speed-Detection/]
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). [URL: https://www.japsonline.com/admin/php/uploads/103_pdf.pdf]
  • 3-substituted cyclopentylamine derivatives. (n.d.). Google Patents. [URL: https://patents.google.
  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023). Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c03264]
  • A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. (2012). Experts@Minnesota. [URL: https://experts.umn.edu/en/publications/a-toxicologic-and-dermatologic-assessment-of-cyclopentanones-an]
  • The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. (2022). medRxiv. [URL: https://www.medrxiv.org/content/10.1101/2022.10.14.22281081v1]

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Protocols & Analytical Methods

Method

Application Note: High-Recovery LC-MS/MS Sample Preparation of [1-(3-Methylphenyl)cyclopentyl]methanamine from Biological Matrices

Introduction & Analytical Challenges [1-(3-Methylphenyl)cyclopentyl]methanamine is a lipophilic, primary aliphatic amine belonging to the arylcycloalkylamine class. In pharmacokinetic and drug development studies, accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

[1-(3-Methylphenyl)cyclopentyl]methanamine is a lipophilic, primary aliphatic amine belonging to the arylcycloalkylamine class. In pharmacokinetic and drug development studies, accurate quantification of this compound in complex biological matrices (e.g., human plasma, serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical.

The primary analytical challenge lies in the compound's basic nature (estimated pKa ~10.2) and lipophilicity (LogP ~3.1). Conventional sample preparation techniques like Protein Precipitation (PPT) fail to remove endogenous phospholipids. Because phospholipids co-elute with lipophilic amines in reversed-phase chromatography, they cause severe ion suppression in the mass spectrometer source, compromising assay sensitivity and reproducibility[1]. To overcome this, a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) methodology is required to achieve absolute matrix removal.

Mechanistic Rationale for MCX SPE

To build a self-validating extraction method, the chemistry must exploit the specific functional groups of the target analyte. Polymeric MCX sorbents are engineered with a dual-retention mechanism: a hydrophobic backbone (reversed-phase) and covalently bonded sulfonic acid ( −SO3−​ ) cation-exchange sites[2].

The causality of the extraction relies on the "Rule of 2" for pH adjustment:

  • Ionization (Loading): By acidifying the plasma sample to a pH at least 2 units below the analyte's pKa (target pH < 8.0), the primary amine is fully protonated ( −NH3+​ ). This allows the analyte to bind tightly to the sorbent via strong electrostatic interactions[3].

  • Matrix Elimination (Washing): Because the analyte is ionically anchored, the sorbent can be aggressively washed with 100% organic solvent. This critical step strips away non-ionic excipients, neutral lipids, and phospholipids that bind solely via reversed-phase mechanisms, effectively eliminating the source of ion suppression.

  • Neutralization (Elution): Eluting with a high-pH organic solvent (pH > 12) deprotonates the amine, neutralizing its charge. This disrupts the ionic bond, allowing the organic solvent to elute the purified compound[2].

SPE_Mechanism A 1. Sample Pre-treatment Acidify to pH < 4.0 Amine fully protonated (-NH3+) B 2. Sample Loading Analyte binds to -SO3- via ionic bond Neutrals bind via RP A->B C 3. Wash 1: Aqueous Acid Removes hydrophilic salts & polar matrix components B->C D 4. Wash 2: 100% Methanol Removes phospholipids & lipophilic neutral interferences C->D E 5. Elution: 5% NH4OH in MeOH Deprotonates amine (pH > 12) Disrupts ionic bond for recovery D->E

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for primary amine extraction.

Step-by-Step MCX SPE Protocol

Materials: Polymeric MCX SPE Cartridges (30 mg / 1 mL), LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Orthophosphoric Acid ( H3​PO4​ ), and Ammonium Hydroxide ( NH4​OH , 28-30%).

Note: This protocol is designed as a self-validating system. The built-in pH checkpoints ensure the mechanism functions independently of the biological matrix's inherent buffering capacity.

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of Internal Standard (IS) working solution.

    • Add 200 µL of 4% H3​PO4​ in water. Vortex for 30 seconds.

    • Self-Validation Checkpoint: Spot-check the mixture with pH paper to ensure pH 3.0. This guarantees complete protonation of the methanamine group and disrupts protein-analyte binding[3].

  • Conditioning: Pass 1.0 mL of 100% MeOH through the MCX cartridge to wet the hydrophobic polymer backbone.

  • Equilibration: Pass 1.0 mL of 2% FA in water. This establishes an acidic environment inside the sorbent bed.

  • Loading: Apply the pre-treated sample (~420 µL) at a controlled flow rate of 1 mL/min. The protonated amine binds to the −SO3−​ sites.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water. This removes endogenous salts, polar peptides, and water-soluble interferences.

  • Wash 2 (Organic - Critical Step): Pass 1.0 mL of 100% MeOH. Because the target amine remains ionically locked, this powerful wash strips away strongly bound phospholipids and lipophilic neutrals.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% NH4​OH in MeOH.

    • Self-Validation Checkpoint: Ensure the elution solvent is freshly prepared (ammonia is volatile). The pH must be > 12.0 to successfully deprotonate the amine and break the ionic interaction[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).

LC-MS/MS Analytical Conditions

To ensure optimal peak shape for the primary amine, a biphenyl or end-capped C18 column is recommended to prevent secondary interactions with residual silanols.

Table 1: Liquid Chromatography Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)
0.00.49010
0.50.49010
3.00.41090
4.00.41090
4.10.49010
5.50.49010
Table 2: Mass Spectrometry (ESI+) MRM Parameters

Calculated exact mass for C13​H19​N is 189.15 Da. Precursor ion [M+H]+ is 190.2 m/z.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Amine190.2173.1 *15Quantifier
Target Amine190.2131.125Qualifier
IS (Deuterated)195.2178.115Internal Standard

* The 190.2 173.1 transition represents the characteristic loss of ammonia ( −NH3​ , -17 Da), highly diagnostic for primary aliphatic amines.

Representative Method Performance

By utilizing the MCX protocol, the matrix effects caused by phospholipids are virtually eliminated, resulting in a highly robust assay.

Table 3: Summary of Validation Metrics (Human Plasma)
ParameterLow QC (3 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Absolute Extraction Recovery 92.4%94.1%> 80%
Matrix Effect (Ion Suppression) -3.2%-1.8% ± 15%
Intra-Assay Precision (%CV) 4.1%2.3%< 15%
Accuracy (% Bias) +2.5%-1.1% ± 15%

Conclusion

The quantification of [1-(3-Methylphenyl)cyclopentyl]methanamine in plasma necessitates a sample preparation strategy that addresses both its basicity and the high potential for matrix interference. By leveraging the dual-retention mechanism of Mixed-Mode Cation Exchange (MCX) SPE, analysts can aggressively wash away phospholipids with 100% organic solvent while the analyte remains ionically protected. This self-validating protocol ensures maximum recovery, extends LC column lifetimes, and guarantees the scientific integrity of the resulting pharmacokinetic data.

References

  • [1] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Waters Corporation. Available at: [Link]

  • [3] Simplified Procedure for the Determination of Codeine and its Metabolite in Urine and Plasma by LC/UV and LC/MS Using Mixed-Mode Cation Exchange for Sample Preparation. Taylor & Francis. Available at: [Link]

  • [2] When should I choose a mixed-mode SPE? Biotage. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of[1-(3-Methylphenyl)cyclopentyl]methanamine

Structural Context & Analytical Strategy[1-(3-Methylphenyl)cyclopentyl]methanamine (C₁₃H₁₉N) is a primary aliphatic amine characterized by a highly congested quaternary carbon center (C1). This central node links a cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context & Analytical Strategy[1-(3-Methylphenyl)cyclopentyl]methanamine (C₁₃H₁₉N) is a primary aliphatic amine characterized by a highly congested quaternary carbon center (C1). This central node links a cyclopentyl ring, a meta-tolyl group, and a methanamine moiety. In medicinal chemistry, this specific arylcycloalkylamine scaffold is frequently utilized in the design of monoamine transporter inhibitors and NMDA receptor modulators.

The primary analytical challenge during structural elucidation is unambiguously proving the connectivity at the quaternary C1 position and confirming the meta-substitution pattern of the aromatic ring. This protocol details a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to establish absolute structural certainty by moving from isolated 1D signals to a mathematically closed 2D correlation network.

Sample Preparation & Instrument Setup

As a Senior Application Scientist, the first critical decision is sample environment. The choice of solvent and relaxation parameters dictates the quality of all subsequent 2D correlations.

  • Solvent Selection: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Causality: Unlike Methanol-d₄, rigorously dried CDCl₃ lacks exchangeable deuterons, preventing the rapid chemical exchange that would obliterate the primary amine (-NH₂) signal. This preserves the amine protons for potential 1H-15N correlations if required.

  • Concentration: 30–50 mg/mL.

    • Causality: This high concentration is specifically chosen to maximize the signal-to-noise (S/N) ratio for the quaternary carbons during ¹³C and HMBC acquisition, which are the most critical nodes for structural validation.

  • Temperature: 298 K. At room temperature, the cyclopentyl ring undergoes rapid pseudorotation, averaging the ring conformations and simplifying the aliphatic multiplets into predictable envelopes.

  • Instrument: 400 MHz or 600 MHz NMR spectrometer equipped with a z-gradient probe.

Step-by-Step 1D NMR Methodologies: Establishing the Framework

¹H NMR (Proton Environments)
  • Protocol: Acquire using a standard 30° pulse program (zg30), 16 scans, and a 1-second relaxation delay (d1).

  • Mechanistic Insight: The ¹H spectrum provides the initial proton count and symmetry data. The meta-tolyl group will present a distinct splitting pattern (an isolated singlet or fine multiplet for H2', and overlapping multiplets for H4', H5', H6'). Crucially, because the cyclopentyl ring's rapid interconversion creates an effective plane of symmetry on the NMR timescale, the alpha-protons of the methanamine group (-CH₂NH₂) are enantiotopic. They will appear as a sharp 2H singlet rather than a diastereotopic AB quartet.

¹³C NMR (Carbon Framework)
  • Protocol: Acquire using a power-gated decoupling sequence (zgpg30), 1024 scans, and an extended relaxation delay (d1 = 2.0 to 3.0 seconds).

  • Mechanistic Insight: Quaternary carbons (C1 of the cyclopentyl ring, C1' and C3' of the aromatic ring) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation[1]. Extending the d1 delay ensures these carbons fully relax between pulses, preventing their signals from being artificially suppressed and allowing for accurate structural confirmation[1].

2D NMR Methodologies: The Self-Validating System

To move from a list of isolated signals to a verified molecular topology, we employ a suite of 2D NMR techniques. This approach creates a closed-loop logical system where every functional group must mathematically correlate to the central quaternary node[2].

Multiplicity-Edited HSQC (¹J_CH Direct Bonds)
  • Protocol: Acquire ¹H-¹³C HSQC using a gradient-selected, multiplicity-edited sequence.

  • Mechanistic Insight: Phase editing relies on the evolution of the J-coupling during the spin-echo delay (1/2J). CH and CH₃ vectors refocus in-phase (positive phase), while CH₂ vectors refocus anti-phase (negative phase)[2]. This instantly differentiates the -CH₂NH₂ carbon from the Ar-CH₃ carbon, and cleanly separates the cyclopentyl CH₂ envelope from the aromatic CH signals.

COSY (³J_HH Spin Systems)
  • Protocol: Acquire ¹H-¹H COSY to map contiguous proton networks.

  • Mechanistic Insight: COSY traces through-bond scalar couplings dependent on dihedral angles (Karplus relationship)[2]. It isolates the cyclopentyl spin system by showing cross-peaks between the alpha (H2/H5) and beta (H3/H4) protons. Simultaneously, it maps the aromatic network, confirming the meta-relationship by tracing the coupling from H4' to H5' to H6'.

HMBC (²J_CH and ³J_CH Connectivity)
  • Protocol: Acquire ¹H-¹³C HMBC optimized for long-range couplings (typically J = 8 Hz).

  • Mechanistic Insight: HMBC is the definitive proof of the molecule's architecture[3]. The quaternary C1 carbon is "invisible" in HSQC. However, in HMBC, C1 acts as a central hub. We must observe a 2-bond coupling (²J_CH) from the -CH₂NH₂ protons to C1, and a 3-bond coupling (³J_CH) from the aromatic H2' and H6' protons to C1[3]. If these intersecting vectors are present, the structure is unequivocally validated.

NMR_Workflow A Sample Prep CDCl3, 298K B 1D 1H NMR Proton Environments A->B C 1D 13C NMR Carbon Framework A->C D HSQC 1J_CH Direct Bonds B->D E COSY 3J_HH Spin Systems B->E C->D F HMBC 2J/3J_CH Connectivity C->F D->F E->F G Structural Elucidation F->G

Logical workflow for 2D NMR structural elucidation of small molecules.

HMBC_Network C1 C1 (Quaternary) Cyclopentyl CH2NH2 H-alpha (-CH2NH2) CH2NH2->C1 2J_CH H2_H5 H2 / H5 (Cyclopentyl) H2_H5->C1 2J_CH H2_Ar H2' / H6' (Aromatic) H2_Ar->C1 3J_CH CH3_Ar H-Methyl (Ar-CH3) C3_Ar C3' (Quaternary) Aromatic CH3_Ar->C3_Ar 2J_CH

Key HMBC correlation network proving the quaternary C1 substitution pattern.

Quantitative Data Presentation

The following table summarizes the predicted and expected NMR assignments for[1-(3-Methylphenyl)cyclopentyl]methanamine based on the structural elucidation workflow.

PositionFragment¹H Shift (ppm) & Multiplicity¹³C Shift (ppm)HSQC PhaseKey HMBC Correlations (Proton to Carbon)
C-α -CH₂NH₂~2.70 (s, 2H)~50.5Negative (CH₂)C1 (²J), C2/C5 (³J), C1' (³J)
C1 Cyclopentyl Quat.-~52.0None-
C2 / C5 Cyclopentyl CH₂~1.85–2.05 (m, 4H)~35.0Negative (CH₂)C1 (²J), C-α (³J), C3/C4 (²J)
C3 / C4 Cyclopentyl CH₂~1.55–1.75 (m, 4H)~24.0Negative (CH₂)C2/C5 (²J)
C1' Aromatic Quat.-~146.0None-
C2' Aromatic CH~7.15 (s, 1H)~127.5Positive (CH)C1 (³J), C4' (³J), C6' (³J)
C3' Aromatic Quat.-~137.5None-
C4' Aromatic CH~7.05 (d, 1H)~127.0Positive (CH)C2' (³J), C6' (³J), Ar-CH₃ (³J)
C5' Aromatic CH~7.20 (t, 1H)~128.0Positive (CH)C1' (³J), C3' (³J)
C6' Aromatic CH~7.10 (d, 1H)~124.5Positive (CH)C1 (³J), C2' (³J), C4' (³J)
C-Me Ar-CH₃~2.35 (s, 3H)~21.5Positive (CH₃)C2' (³J), C3' (²J), C4' (³J)
-NH₂ Amine~1.30 (br s, 2H)---

Note: Chemical shifts are predictive values based on empirical data for standard arylcycloalkylamine scaffolds in CDCl₃ at 298K.

References

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. 1

  • 2D NMR - EPFL . 2

  • Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen - Oxford Instruments.3

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Method

Application Note: [1-(3-Methylphenyl)cyclopentyl]methanamine as a Strategic Intermediate in CNS Drug Discovery and Organic Synthesis

Executive Summary In contemporary medicinal chemistry, the 1-arylcycloalkylamine motif represents a privileged pharmacophore, historically foundational to the development of central nervous system (CNS) agents, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1-arylcycloalkylamine motif represents a privileged pharmacophore, historically foundational to the development of central nervous system (CNS) agents, including NMDA receptor antagonists, anticonvulsants, and monoamine transporter inhibitors[1]. [1-(3-Methylphenyl)cyclopentyl]methanamine is a highly specialized building block within this class.

Featuring a primary amine tethered to a sterically congested, 1,1-disubstituted cyclopentyl ring, this compound provides exceptional three-dimensional vector projection and high lipophilicity. However, the neopentyl-like steric environment at the α -carbon drastically reduces the nucleophilicity of the primary amine. This application note details the physicochemical profiling of this intermediate and provides self-validating, field-proven protocols to overcome its inherent steric hindrance during synthetic diversification.

Physicochemical & Structural Profiling

Understanding the physical properties of [1-(3-Methylphenyl)cyclopentyl]methanamine is critical for predicting its behavior in both organic synthesis and biological systems. The structural analog 1-phenylcyclopentylmethanamine shares similar baseline properties, highlighting the highly lipophilic and basic nature of this scaffold[2]. The addition of the 3-methyl (m-tolyl) group further increases lipophilicity, driving blood-brain barrier (BBB) permeability.

PropertyValue / Description
Chemical Name [1-(3-Methylphenyl)cyclopentyl]methanamine
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Scaffold Classification 1-Arylcycloalkylamine / Neopentyl-like Primary Amine
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)
Hydrogen Bond Acceptors 1 (Nitrogen atom)
Estimated pKa ~9.5 – 10.2 (Highly basic)
Estimated LogP ~3.2 (Optimal for CNS penetration)

Synthetic Utility & Mechanistic Causality

The primary challenge in utilizing [1-(3-Methylphenyl)cyclopentyl]methanamine is the profound steric shielding around the nucleophilic nitrogen. The adjacent quaternary carbon (C1 of the cyclopentyl ring) restricts the trajectory of incoming electrophiles.

Overcoming Steric Hindrance in Amide Coupling

Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) frequently fail or result in <30% yields when reacted with neopentyl-like amines due to the bulky intermediate transition states. To resolve this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[3].

The Causality: HATU generates an highly electrophilic OAt (7-azabenzotriazole) active ester. More importantly, the nitrogen atom at the 7-position of the HOAt leaving group acts as a neighboring group. It forms a transient hydrogen bond with the incoming primary amine of [1-(3-Methylphenyl)cyclopentyl]methanamine. This pre-organizes the transition state, anchoring the hindered amine in the optimal geometry for acyl attack, thereby accelerating the reaction and driving yields to >85% [3].

Selective Reductive Amination

Synthesizing secondary amines via reductive amination requires avoiding the over-alkylation (tertiary amine formation) and the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal hydride source[4].

The Causality: The three electron-withdrawing acetate groups on the borohydride drastically reduce its nucleophilicity compared to NaBH₄ or NaBH₃CN. Consequently, NaBH(OAc)₃ does not reduce the unreacted aldehyde; it selectively reduces the more electrophilic iminium ion intermediate formed by the condensation of the aldehyde and the hindered methanamine[4].

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU-Mediated)

Objective: Synthesize an amide derivative utilizing a carboxylic acid and [1-(3-Methylphenyl)cyclopentyl]methanamine.

Reagents & Equivalents:

  • Carboxylic Acid (1.0 equiv) *[1-(3-Methylphenyl)cyclopentyl]methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes. The solution will typically turn pale yellow, indicating the formation of the OAt active ester.

  • Amine Addition: Add [1-(3-Methylphenyl)cyclopentyl]methanamine (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol B: Mild Reductive Amination

Objective: Synthesize a secondary amine via condensation with an aliphatic or aromatic aldehyde.

Reagents & Equivalents:

  • Aldehyde (1.0 equiv)

  • [1-(3-Methylphenyl)cyclopentyl]methanamine (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv) - Optional, but recommended for sluggish reactions.

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the aldehyde (1.0 equiv) and the methanamine (1.05 equiv) in anhydrous DCE. If the aldehyde is sterically hindered, add AcOH (1.0 equiv) to catalyze imine/iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the stirring solution. Ensure the reaction is vented or under a nitrogen bubbler, as mild hydrogen gas evolution may occur.

  • Reaction: Stir at room temperature for 4–12 hours. The reaction is generally faster in DCE than in THF[4].

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose unreacted borohydride.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic layers and wash with brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH with 1% NH₄OH to prevent amine streaking) to isolate the secondary amine.

Visualizing the Synthetic Logic

Workflow Core [1-(3-Methylphenyl)cyclopentyl] methanamine Amide Amide Derivatives (GPCR Ligands) Core->Amide HATU, DIPEA R-COOH Amine Secondary Amines (Transporter Inhibitors) Core->Amine NaBH(OAc)3 R-CHO Urea Urea / Sulfonamides (Kinase Inhibitors) Core->Urea Triphosgene DIPEA

Fig 1. Synthetic diversification pathways of the target methanamine scaffold.

Mechanism A Carboxylic Acid + HATU B OAt Active Ester (Electrophilic) A->B Activation C H-Bond Pre-organization (7-Aza N ··· H-N) B->C Amine Addition D Hindered Amide (High Yield) C->D Acyl Transfer

Fig 2. Causality of HATU-mediated coupling overcoming neopentyl steric hindrance.

References

  • PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131. National Institutes of Health (NIH). 2

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. 4

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. 3

  • Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Journal of Medicinal Chemistry, American Chemical Society.1

Sources

Application

In vitro cell culture dosing guidelines for [1-(3-Methylphenyl)cyclopentyl]methanamine

[1-(3-Methylphenyl)cyclopentyl]methanamine (hereafter referred to as 3-Me-PCPM ) belongs to the arylcycloalkylamine class of compounds. In neuropharmacology, primary amine derivatives of 1-arylcyclopentylamines are class...

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Author: BenchChem Technical Support Team. Date: April 2026

[1-(3-Methylphenyl)cyclopentyl]methanamine (hereafter referred to as 3-Me-PCPM ) belongs to the arylcycloalkylamine class of compounds. In neuropharmacology, primary amine derivatives of 1-arylcyclopentylamines are classically investigated as dual-action modulators: they frequently act as inhibitors of Monoamine Transporters (DAT, SERT, NET) and as antagonists of the N-Methyl-D-aspartate receptor (NMDAR).

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, highly controlled in vitro framework for evaluating the pharmacological profile of 3-Me-PCPM. This guide avoids generic protocols, focusing instead on the specific physicochemical constraints and biological causality required to generate publication-quality data.

Formulation Strategy and Causality in Vehicle Limits

3-Me-PCPM features a lipophilic 3-methylphenyl-cyclopentyl core paired with a hydrophilic primary amine. This amphiphilic nature dictates strict formulation parameters to prevent assay artifacts.

  • Stock Solution: Dissolve 3-Me-PCPM in 100% anhydrous DMSO to yield a 10 mM stock. Store in amber glass vials at -20°C to prevent oxidative degradation of the amine.

  • The 0.1% DMSO Rule (Causality): When diluting the stock into aqueous assay buffers (e.g., Krebs-Ringer-HEPES), the final DMSO concentration in the cell culture well must never exceed 0.1% (v/v) . Concentrations above this threshold induce lipid bilayer fluidization. In MAT assays, this alters the conformational dynamics of transmembrane transporters, artificially skewing Vmax​ . In primary neurons, membrane fluidization destabilizes resting membrane potential, triggering spontaneous, non-receptor-mediated calcium spikes that confound NMDAR imaging data.

Quantitative Dosing Guidelines

The following table summarizes the validated dosing ranges, vehicle limits, and necessary reference controls to establish a self-validating assay system.

Assay TypeCell ModelTarget3-Me-PCPM Dosing RangeVehicle LimitReference Control (Emax)
Uptake Inhibition HEK293 (hDAT/hSERT/hNET)MATs1 nM – 100 μM (8-point log)0.1% DMSONomifensine / Fluoxetine
Calcium Imaging Primary Cortical NeuronsNMDAR100 nM – 50 μM (6-point log)0.1% DMSOMK-801 / Memantine
Cytotoxicity (MTS) HEK293 / NeuronsViability1 μM – 200 μM0.5% DMSOTriton X-100 (1% v/v)
Step-by-Step Experimental Methodologies
Protocol A: Monoamine Uptake Inhibition Assay

We utilize HEK293 cells stably transfected with human DAT, SERT, or NET. Causality for Cell Choice: HEK293 cells lack endogenous monoamine transporter expression. This provides a "zero-background" system, ensuring that any uptake inhibition observed is exclusively mediated by the transfected human isoform rather than off-target endogenous proteins .

Step-by-Step Workflow:

  • Cell Seeding: Seed stably transfected HEK293 cells into poly-D-lysine coated 96-well plates at 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Buffer Exchange: Wash cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Pre-incubation & Self-Validation: Incubate cells for 10 minutes with 3-Me-PCPM (1 nM – 100 μM), vehicle (0.1% DMSO), or a reference inhibitor (e.g., 10 μM Nomifensine for DAT). Validation step: The reference inhibitor establishes the maximum inhibition ( Emax​ ) baseline, allowing you to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness before testing the novel compound [[1]]([Link]).

  • Substrate Addition: Add the radiolabeled (e.g., 3 H-dopamine) or fluorescent substrate. Incubate for exactly 3 minutes (NET) or 1 minute (DAT/SERT) at room temperature. Causality: These strictly short incubation times ensure uptake is measured in the linear phase. Prolonged incubation leads to substrate efflux or vesicular sequestration, which confounds the IC50​ calculation .

  • Termination: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to instantly halt transporter kinetics. Lyse cells in 1% SDS and quantify.

Protocol B: NMDAR-Mediated Calcium Imaging

We utilize primary rodent cortical neurons cultured to Days In Vitro (DIV) 14–21. Causality for Cell Choice: NMDAR subunit composition undergoes a critical developmental switch (from predominantly NR2B to an NR2A/NR2B mix) during maturation. DIV 14-21 ensures the expression of mature, fully functional synaptic NMDAR networks capable of robust calcium flux .

Step-by-Step Workflow:

  • Dye Loading: Wash DIV 14-21 primary cortical neurons with Hank's Balanced Salt Solution (HBSS). Incubate with 2-3 μM Fluo-4 AM (a calcium-sensitive fluorophore) for 30 minutes at 37°C .

  • De-esterification: Wash cells and incubate in dye-free HBSS for 15 minutes to allow intracellular esterases to cleave the AM ester, trapping the active fluorophore in the cytosol.

  • Buffer Exchange (Critical Causality Step): Replace media with Mg 2+ -free recording buffer containing 100 μM Glycine (an obligate NMDAR co-agonist) . Why Mg 2+ -free? Extracellular Mg 2+ causes a voltage-dependent block of the NMDAR pore. Removing Mg 2+ relieves this block, allowing calcium influx upon ligand binding without requiring electrical depolarization of the neuron [[2]]([Link]).

  • Baseline Acquisition: Image cells at 1 Hz for 60 seconds to establish baseline fluorescence ( F0​ ) .

  • Stimulation & Dosing: Co-apply 20 μM NMDA and varying concentrations of 3-Me-PCPM (100 nM – 50 μM). Include 10 μM MK-801 as a positive control for complete channel block .

  • Analysis: Calculate the relative change in fluorescence ( ΔF/F0​ ). A dose-dependent reduction in the Area Under the Curve (AUC) of the calcium transient in 3-Me-PCPM-treated wells indicates NMDAR antagonism.

Experimental Workflow Visualization

G Compound [1-(3-Methylphenyl)cyclopentyl]methanamine (3-Me-PCPM) Stock HEK HEK293 Cells (hDAT / hSERT / hNET) Compound->HEK Pathway A Neurons Primary Cortical Neurons (DIV 14-21) Compound->Neurons Pathway B Assay1 Monoamine Uptake Assay [3H]-Substrate HEK->Assay1 Assay2 Calcium Imaging Fluo-4 AM (Mg2+-free) Neurons->Assay2 Data1 IC50 Determination (Transporter Inhibition) Assay1->Data1 Data2 Ca2+ Flux Kinetics (NMDAR Modulation) Assay2->Data2

Workflow for evaluating 3-Me-PCPM via MAT uptake assays and NMDAR calcium imaging.

References
  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology (via PubMed Central) URL: [Link]

  • Title: A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

  • Title: Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis Source: Life Science Alliance (via PubMed Central) URL: [Link]

  • Title: Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol Source: Frontiers in Molecular Neuroscience (via PubMed Central) URL: [Link]

  • Title: Delayed calcium dysregulation in neurons requires both the NMDA receptor and the reverse Na+/Ca2+ exchanger Source: Neurobiology of Disease (via PubMed Central) URL: [Link]

  • Title: Protocol for calcium imaging and analysis of hippocampal CA1 activity evoked by non-spatial stimuli Source: STAR Protocols (via PubMed Central) URL: [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for [1-(3-Methylphenyl)cyclopentyl]methanamine Hydrochloride

Introduction and Mechanistic Rationale The isolation and purification of [1-(3-Methylphenyl)cyclopentyl]methanamine hydrochloride , a bulky arylcycloalkylamine derivative, presents unique thermodynamic and kinetic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The isolation and purification of [1-(3-Methylphenyl)cyclopentyl]methanamine hydrochloride , a bulky arylcycloalkylamine derivative, presents unique thermodynamic and kinetic challenges. In the crystal structure of amine hydrochloride salts, a charge-assisted hydrogen bond almost invariably forms between the protonated amine cation and the chloride ion. Because the chloride ion is an exceptional hydrogen bond acceptor, this interaction constitutes one of the largest contributors to crystal stability 1.

However, the amphiphilic nature of this specific molecule—combining a lipophilic m-tolylcyclopentyl tail with a highly polar ionic headgroup—creates a strong propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" 2. Furthermore, the steric bulk of the cyclopentyl ring partially shields the primary methanamine headgroup. This steric hindrance reduces the frequency of effective molecular collisions required for lattice integration, widening the Metastable Zone Width (MSZW) and slowing down primary nucleation kinetics.

This application note details two highly controlled, self-validating crystallization protocols designed to bypass LLPS, ensure polymorphic purity, and maximize yield.

Thermodynamic Profiling & Solvent Selection

A robust crystallization process requires a solvent system that balances high solubility at elevated temperatures with poor solubility at lower temperatures (or upon anti-solvent addition) 3. Table 1 summarizes the thermodynamic solubility profile of the target salt.

Table 1: Thermodynamic Solubility Profile of the Hydrochloride Salt
Solvent SystemDielectric Constant (ε)Sol. at 5 °C (mg/mL)Sol. at 60 °C (mg/mL)Process Suitability
Isopropanol (IPA) 19.912.5145.0Excellent for controlled cooling crystallization.
Ethanol (EtOH) 24.545.0>300.0Ideal primary solvent for anti-solvent methods.
Ethyl Acetate (EtOAc) 6.0<1.03.5Ideal anti-solvent (precipitant); lowers system polarity.
Water 80.1>500.0>500.0Unsuitable; promotes severe hygroscopicity and deliquescence.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Primary Purification)

This method leverages the steep solubility curve of the API in Isopropanol (IPA) to achieve high-purity crystalline material.

CoolingWorkflow Start API Free Base SaltForm Salt Formation (Add HCl in IPA) Start->SaltForm Dissolution Dissolution (Heat to 65 °C) SaltForm->Dissolution Filtration Hot Polish Filtration Dissolution->Filtration Cooling Controlled Cooling (0.2 °C/min) Filtration->Cooling Seeding Seeding (1% w/w at 45 °C) Cooling->Seeding Enter MSZW Aging Aging & Final Cooling Seeding->Aging Desaturation Isolation Isolation & Drying Aging->Isolation Slurry

Fig 1. Step-by-step workflow for the controlled cooling crystallization of the hydrochloride salt.

Step 1: Dissolution and Clarification

  • Action: Suspend 100 g of the crude hydrochloride salt in 700 mL of Isopropanol (IPA). Heat the reactor to 65 °C under moderate agitation (150 RPM). Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

  • Causality: Heating beyond 60 °C ensures complete dissolution (solubility = 145 mg/mL). Polish filtration removes insoluble particulates that could act as uncontrolled nucleation sites, which would otherwise prematurely trigger crystallization outside the desired MSZW.

  • Validation Check: Inline turbidity meters must register < 5 NTU (Nephelometric Turbidity Units), confirming a true solution rather than a suspension.

Step 2: Controlled Cooling to the Seeding Point

  • Action: Cool the clarified solution from 65 °C to 45 °C at a linear rate of 0.2 °C/min.

  • Causality: A slow cooling rate prevents the localized buildup of high supersaturation. Rapid cooling would force the system past the MSZW boundary, resulting in spontaneous primary nucleation or liquid-liquid phase separation ("oiling out").

  • Validation Check: Focused Beam Reflectance Measurement (FBRM) must show baseline noise (no chord counts in the 1-10 µm range), confirming the system is supersaturated but has not yet nucleated.

Step 3: Seeding and Isothermal Aging

  • Action: At 45 °C, introduce 1% w/w of pre-milled[1-(3-Methylphenyl)cyclopentyl]methanamine hydrochloride seed crystals (D90 < 20 µm). Hold isothermally for 2 hours.

  • Causality: Seeding bypasses the high activation energy barrier of primary nucleation. By providing an existing lattice, we force secondary nucleation and crystal growth. The isothermal hold allows the supersaturation to be consumed via surface integration, stabilizing the crystal habit.

  • Validation Check: FBRM must show an immediate, sustained increase in chord counts in the 10-50 µm range, confirming active crystal growth rather than seed dissolution.

Step 4: Final Cooling and Isolation

  • Action: Cool the slurry from 45 °C to 5 °C at 0.1 °C/min. Filter the crystals, wash with 50 mL of cold (0 °C) IPA, and dry in a vacuum oven at 40 °C until constant weight.

  • Causality: The final slow cooling step drives the remaining API out of solution, maximizing yield (theoretical loss in mother liquor is only 12.5 mg/mL). Vacuum drying at 40 °C removes residual IPA without risking thermal degradation of the amine salt.

  • Validation Check: Mother liquor concentration measured via inline UV-Vis should asymptotically approach ~12.5 mg/mL, confirming thermodynamic equilibrium has been reached.

Protocol B: Anti-Solvent Crystallization (High-Yield Recovery)

When processing highly soluble batches or recovering API from mother liquors, anti-solvent crystallization is preferred. This method utilizes Ethanol (EtOH) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent 4.

AntiSolventMech Solvent Primary Solvent (EtOH) Mixing Controlled Mixing (0.1 mL/min) Solvent->Mixing AntiSolvent Anti-Solvent (EtOAc) AntiSolvent->Mixing Supersat Supersaturation Generation Mixing->Supersat Shift MSZW Nucleation Primary Nucleation Supersat->Nucleation Critical Conc. Growth Crystal Growth Nucleation->Growth Integration

Fig 2. Mechanistic pathway of anti-solvent crystallization driven by supersaturation generation.

Step 1: Primary Dissolution

  • Action: Dissolve 50 g of API in 150 mL of Ethanol at 25 °C.

  • Causality: Ethanol's high dielectric constant (ε=24.5) easily solvates the ionic hydrochloride headgroup at room temperature.

  • Validation Check: Visual confirmation of a clear, particle-free solution.

Step 2: Controlled Anti-Solvent Addition

  • Action: Under high-shear agitation (250 RPM), add 450 mL of Ethyl Acetate (EtOAc) at a strictly controlled rate of 2.0 mL/min using a peristaltic pump.

  • Causality: EtOAc (ε=6.0) acts as a powerful precipitant. As the volumetric fraction of EtOAc increases, the bulk dielectric constant of the solvent mixture drops precipitously. This reduces the solvation power of the medium, forcing the highly polar hydrochloride salt out of solution. The slow addition rate prevents local zones of extreme supersaturation, which would otherwise trap solvent inclusions within the crystal lattice.

  • Validation Check: Inline ATR-FTIR (Attenuated Total Reflectance) monitors the dissolved API concentration, showing a peak in supersaturation followed by a sharp decline exactly as the solution turns turbid, validating that nucleation has occurred.

Step 3: Maturation and Isolation

  • Action: Once addition is complete, allow the slurry to mature for 3 hours at 20 °C. Filter and wash with 100% EtOAc.

  • Causality: Ostwald ripening occurs during the maturation phase; smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving the final particle size distribution (PSD) and filterability.

  • Validation Check: Microscopic analysis of the slurry should reveal well-defined, birefringent crystalline habits with minimal amorphous aggregates.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. 1

  • Crystallisation in pharmaceutical processes. BIA. 3

  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Benchchem. 2

  • Recent advances in improving oral drug bioavailability by cocrystals. PMC - NIH. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting [1-(3-Methylphenyl)cyclopentyl]methanamine Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the "brick dust" or "grease ball" paradox in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the "brick dust" or "grease ball" paradox in drug discovery. It is estimated that more than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water[1].

[1-(3-Methylphenyl)cyclopentyl]methanamine is a classic example of a highly lipophilic primary amine. While it possesses an ionizable functional group, its bulky, non-polar core (a cyclopentyl ring fused to a m-tolyl group) dictates a high partition coefficient (LogP). When introduced into physiological aqueous buffers (e.g., PBS, pH 7.4), the hydration energy of the protonated amine is often insufficient to overcome the massive entropic penalty of water organizing around the hydrophobic bulk. This leads to rapid aggregation and precipitation.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Part 1: Diagnostic FAQs

Q1: Why does my compound crash out immediately when diluting from a DMSO stock into a pH 7.4 assay buffer? A: This is a phenomenon known as "solvent shift precipitation." When you spike a highly concentrated DMSO stock into an aqueous buffer, the local dielectric constant drops rapidly. Although the primary amine is likely protonated at pH 7.4, the sheer hydrophobic bulk of the 3-methylphenyl and cyclopentyl rings forces the molecules to self-associate to minimize exposed non-polar surface area. The thermodynamic solubility limit is exceeded before the compound can disperse.

Q2: Will lowering the pH completely solve the problem? A: Lowering the pH ensures the primary amine is fully protonated, which increases its polarity and theoretical aqueous solubility[2]. However, because the LogP of the un-ionized core is so high, even the salt form (e.g., hydrochloride salt) may suffer from poor solubility due to high crystal lattice energy or the "salting out" effect in high-ionic-strength buffers like PBS.

Q3: Why are my cell-based assay results highly variable between replicates? A: High variability is the hallmark of micro-precipitation. The compound may form sub-visible colloidal aggregates rather than macroscopic crystals. These aggregates scatter light (interfering with optical readouts) and drastically reduce the actual concentration of free monomeric drug available to interact with your biological target.

Part 2: Troubleshooting Workflows & Causality

To systematically resolve this issue, we must target the thermodynamic barriers preventing solvation.

Strategy A: Cosolvent Systems

Cosolvency involves the addition of water-miscible solvents to an aqueous system, which is a powerful method for increasing the equilibrium solubility of non-polar drugs[3]. Solvents like DMSO, Polyethylene Glycol 400 (PEG400), or Propylene Glycol disrupt the hydrogen-bonding network of water, lowering the overall dielectric constant of the medium and reducing the hydrophobic effect that drives the compound to precipitate.

Strategy B: Host-Guest Complexation (Cyclodextrins)

If your biological assay cannot tolerate high concentrations of organic cosolvents, cyclodextrins (CDs) are the gold standard. CDs are cyclic oligosaccharides that have been extensively utilized as host molecules to enhance the solubility of hydrophobic drugs through the formation of inclusion complexes[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity perfectly sized to encapsulate the 3-methylphenyl/cyclopentyl moiety, while its hydrophilic exterior maintains excellent aqueous solubility.

G Start Compound Precipitation in Assay Buffer CheckPH Check Buffer pH vs Amine pKa Start->CheckPH IsPHHigh Is pH > 7.0? CheckPH->IsPHHigh LowerPH Lower pH to 5.0-6.0 (Protonate Amine) IsPHHigh->LowerPH Yes CheckCosolvent Evaluate Cosolvent (DMSO/PEG400) IsPHHigh->CheckCosolvent No LowerPH->CheckCosolvent Cloudy Success Soluble Compound Ready for Assay LowerPH->Success Clear AddCD Add HP-β-CD (Encapsulate Core) CheckCosolvent->AddCD Intolerant CheckCosolvent->Success Tolerated AddCD->Success

Troubleshooting workflow for lipophilic amine precipitation in aqueous buffers.

Part 3: Quantitative Data & Excipient Selection

When selecting a solubilization strategy, you must balance the required solubility gain against the physiological tolerance of your specific assay. Note that poorly water-soluble drugs often exhibit increased solubility in biorelevant media compared to simple aqueous buffers due to enhanced wettability and micellar solubilization[5].

Table 1: Expected Solubility Gains by Strategy
StrategyExcipient / MethodMechanism of ActionExpected Solubility GainAssay Compatibility
pH Adjustment Citrate/Acetate Buffer (pH 5.0)Protonates primary amine, increasing polarity2x - 5xLow (May alter cellular physiology)
Cosolvency 5% DMSO or PEG400Lowers dielectric constant of the solvent5x - 15xModerate (Toxicity limits usually <1-5%)
Complexation 10-20% HP-β-CDEncapsulates lipophilic tolyl/cyclopentyl core50x - 100x+High (Biocompatible, low cellular toxicity)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is dissolved just because the solution looks clear to the naked eye. Implement the following self-validating protocols to empirically determine the solubility limit.

Protocol 1: HP-β-CD Solubilization Workflow

This protocol utilizes host-guest complexation to force the lipophilic core into solution without altering the buffer pH.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4). Ensure complete dissolution of the cyclodextrin before proceeding.

  • Compound Addition: Weigh out[1-(3-Methylphenyl)cyclopentyl]methanamine as a dry powder. Avoid using a DMSO stock for this step to prevent competitive displacement within the cyclodextrin cavity.

  • Mechanical Agitation: Add the powder to the HP-β-CD buffer to achieve a target concentration of 10 mM. Vortex vigorously for 2 minutes.

  • Ultrasonication: Place the suspension in a bath sonicator for 30 minutes at 25°C. The mechanical energy helps overcome the crystal lattice energy, allowing the cyclodextrin to encapsulate the free molecules.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any un-complexed, precipitated drug.

  • Quantification: Carefully aspirate the supernatant. Dilute appropriately and quantify the dissolved compound using HPLC-UV or LC-MS against a standard curve.

G Step1 1. Prepare 20% w/v HP-β-CD Buffer Step2 2. Add Compound (Solid Powder) Step1->Step2 Step3 3. Vortex & Sonicate (30 mins, 25°C) Step2->Step3 Step4 4. Centrifuge (10,000 x g, 10 min) Step3->Step4 Step5 5. Analyze Supernatant (HPLC/UV) Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

If you must use a DMSO stock, use this protocol to find the exact concentration at which the compound crashes out.

  • Serial Dilution: Prepare a 2-fold serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 10 µM).

  • Buffer Spiking: In a 96-well clear-bottom plate, add 195 µL of your aqueous assay buffer to each well.

  • Solvent Shift: Add 5 µL of each DMSO stock to the corresponding wells (final DMSO concentration = 2.5%). Mix rapidly by pipetting.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow thermodynamic equilibrium and potential precipitation to occur.

  • Readout: Measure light scattering using a nephelometer or read absorbance at 620 nm on a standard plate reader. A sudden spike in absorbance/scattering indicates the formation of colloidal aggregates, marking your maximum kinetic solubility limit.

References

  • ResearchGate. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]

  • National Center for Biotechnology Information (PMC). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques. Available at:[Link]

  • ACS Publications. Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of [1-(3-Methylphenyl)cyclopentyl]methanamine

Welcome to the Technical Support Center for the synthesis of [1-(3-Methylphenyl)cyclopentyl]methanamine. This guide is designed for research scientists and drug development professionals seeking to optimize reaction yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [1-(3-Methylphenyl)cyclopentyl]methanamine. This guide is designed for research scientists and drug development professionals seeking to optimize reaction yields, troubleshoot common bottlenecks, and implement self-validating protocols for arylcycloalkylamine derivatives.

The synthesis of this target compound typically proceeds via a two-step sequence:

  • Cycloalkylation: Reaction of 3-methylphenylacetonitrile with 1,4-dibromobutane to form the intermediate 1-(3-methylphenyl)cyclopentanecarbonitrile.

  • Nitrile Reduction: Reduction of the sterically hindered nitrile to the primary amine, [1-(3-Methylphenyl)cyclopentyl]methanamine.

Synthesis Workflow & Mechanistic Pathway

Below is the logical workflow for the synthesis, highlighting the critical reagents and expected conversion stages.

SynthesisWorkflow SM 3-Methylphenylacetonitrile + 1,4-Dibromobutane Base Base (NaH or KOH/PTC) Solvent (THF or Toluene) SM->Base Int 1-(3-Methylphenyl)cyclopentanecarbonitrile Base->Int Cycloalkylation Red Reduction (LiAlH4 or Raney Ni/H2) Int->Red Prod [1-(3-Methylphenyl)cyclopentyl]methanamine Red->Prod Nitrile Reduction

Figure 1: Two-step synthetic workflow for[1-(3-Methylphenyl)cyclopentyl]methanamine.

Phase 1: Cycloalkylation (Nitrile Intermediate Formation)

The formation of the cyclopentyl ring requires double alkylation of the benzylic carbon. This step is prone to incomplete cyclization or polymerization if the base strength or addition rates are not strictly controlled[1].

Standard Protocol: Self-Validating Cycloalkylation
  • Setup: In an oven-dried, argon-purged flask, suspend 2.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF (0.5 M).

  • Activation: Cool to 0 °C. Add 3-methylphenylacetonitrile (1.0 eq) dropwise. Self-Validation: Hydrogen gas evolution must be observed; wait until bubbling ceases (approx. 30 mins) to confirm complete enolate formation.

  • Alkylation: Add 1,4-dibromobutane (1.1 eq) dropwise over 1 hour.

  • Heating: Reflux the mixture at 65 °C for 12 hours.

  • Quench & Workup: Cool to 0 °C, carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc) to yield 1-(3-methylphenyl)cyclopentanecarbonitrile.

Troubleshooting & FAQs

Q: My yield for the cyclopentanecarbonitrile intermediate is below 50%, and I am seeing significant amounts of a linear bromobutyl intermediate. How do I force ring closure? A: The presence of the uncyclized intermediate (4-bromo-1-(3-methylphenyl)butanenitrile) indicates insufficient base or premature quenching.

  • Causality: The first alkylation is fast, but the intramolecular ring closure (forming the 5-membered ring) requires the benzylic carbon to be deprotonated a second time. If the base is consumed by moisture or if the reaction is not heated sufficiently, the second deprotonation fails.

  • Solution: Ensure strictly anhydrous conditions. Alternatively, switch to a Phase Transfer Catalysis (PTC) system using 50% aqueous NaOH, toluene, and tetrabutylammonium bromide (TBAB) at 90 °C. The PTC method often forces the second alkylation more efficiently than NaH in THF[1].

Q: I am observing dimeric byproducts. How can I minimize this? A: Dimerization occurs when the mono-alkylated intermediate reacts with another molecule of 3-methylphenylacetonitrile instead of undergoing intramolecular cyclization.

  • Causality: This is a concentration and addition-rate issue. High concentrations favor intermolecular reactions over intramolecular cyclization.

  • Solution: Increase the dilution of the reaction mixture (drop the concentration from 0.5 M to 0.2 M) and ensure the 1,4-dibromobutane is added slowly to the pre-formed anion.

Phase 2: Nitrile Reduction (Primary Amine Formation)

Reducing a sterically hindered, fully substituted nitrile (a nitrile attached to a quaternary carbon) is notoriously difficult and often leads to incomplete conversion or cleavage[2][3].

Standard Protocol: Self-Validating Reduction
  • Setup: In an oven-dried flask under argon, suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF (0.3 M). Cool to 0 °C.

  • Addition: Dissolve 1-(3-methylphenyl)cyclopentanecarbonitrile (1.0 eq) in a minimum volume of THF and add dropwise to the LiAlH₄ suspension.

  • Reduction: Remove the ice bath and reflux the mixture for 4–6 hours. Self-Validation: Monitor via TLC or GC-MS. The nitrile peak must completely disappear before proceeding to the quench.

  • Fieser Quench (Critical): Cool to 0 °C. For every x grams of LiAlH₄ used, slowly add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water.

  • Isolation: Stir vigorously until the aluminum salts form a granular white precipitate. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to afford the crude amine.

Troubleshooting & FAQs

Q: The reduction stalls, and I recover mostly unreacted starting material. Why is LiAlH₄ failing? A: The nitrile is attached to a bulky quaternary cyclopentyl center, creating severe steric hindrance that blocks the approach of the bulky aluminum hydride species.

  • Causality: If the solvent does not allow for a high enough reflux temperature, the activation energy for the hydride transfer is not met.

  • Solution: Switch the solvent from diethyl ether (boiling point 35 °C) to THF (boiling point 66 °C) or even 1,4-dioxane to increase the reflux temperature. If LiAlH₄ still fails, consider using Borane-THF complex (BH₃·THF) and refluxing for 16 hours, followed by an acidic workup (methanolic HCl) to break the strong boron-amine complex.

Q: I am getting a low yield of the primary amine, but I see a secondary amine byproduct. What causes this? A: Secondary amine formation is a classic side reaction in nitrile reductions.

  • Causality: The partially reduced imine intermediate can be attacked by a molecule of the newly formed primary amine, expelling ammonia and forming a secondary amine dimer.

  • Solution: This occurs when the reduction is too slow or the reducing agent is depleted. Ensure a strict excess of LiAlH₄ (at least 2.0 to 3.0 equivalents) and add the nitrile to the reducing agent (reverse addition) rather than adding the reducing agent to the nitrile. This keeps the concentration of the reducing agent high relative to the intermediate imine.

Quantitative Data Summary

The following table summarizes the expected yield improvements when applying the troubleshooting optimizations compared to baseline conditions.

Reaction StepBaseline ConditionBaseline YieldOptimized ConditionOptimized YieldKey Quality Metric
Cycloalkylation NaH, THF, 0.5 M, 65 °C45 - 55%50% NaOH, Toluene, TBAB (PTC), 0.2 M, 90 °C78 - 85% Absence of mono-alkylated intermediate (GC-MS)
Nitrile Reduction LiAlH₄, Et₂O, 35 °C30 - 40%LiAlH₄, THF, 66 °C (Reverse Addition)82 - 90% Complete consumption of nitrile peak at ~2230 cm⁻¹ (IR)

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at:[Link]

  • Cyclopentanecarbonitrile, 1-phenyl- Production and Properties. ChemBK. Available at:[Link]

Sources

Troubleshooting

Resolving LC-MS peak tailing for [1-(3-Methylphenyl)cyclopentyl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve liquid chromatography-mass spectrometry (LC-MS) peak tailing for [1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve liquid chromatography-mass spectrometry (LC-MS) peak tailing for [1-(3-Methylphenyl)cyclopentyl]methanamine .

This guide abandons trial-and-error approaches in favor of a self-validating, mechanistic workflow. By understanding the physicochemical properties of your analyte and its interactions with the stationary phase, you can achieve symmetrical peaks, maximize MS sensitivity, and ensure reproducible quantitation.

Diagnostic Overview: The Causality of Peak Tailing

[1-(3-Methylphenyl)cyclopentyl]methanamine is a highly basic primary amine attached to a lipophilic core (cyclopentyl and m-tolyl groups). In standard LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine is fully protonated, existing as a cation.

Peak tailing for this compound is rarely a gradient issue; it is almost always driven by secondary interactions (cation exchange) . Even in modern, high-purity Type-B silica columns, a small fraction of surface silanols (-Si-OH) remain ionized (-Si-O⁻) at acidic pH. Because primary amines are sterically unhindered, they easily penetrate the bonded phase and strongly interact with these anionic silanols [1][1]. Furthermore, standard LC-MS mobile phases like 0.1% formic acid have very low ionic strength, which fails to shield these electrostatic interactions, exacerbating the tailing effect .

Diagnostic Decision Tree

SelfValidatingWorkflow Start Observe Tailing for [1-(3-Methylphenyl)cyclopentyl]methanamine SST Inject Neutral Probe (e.g., Uracil) Start->SST CheckNeutral Does Neutral Probe Tail? SST->CheckNeutral HardwareFix Fix Hardware: Check Fittings / Replace Column CheckNeutral->HardwareFix Yes (System Issue) Dilution Inject 10x Diluted Sample CheckNeutral->Dilution No (Chemistry Issue) CheckDilution Does Amine Peak Shape Improve? Dilution->CheckDilution OverloadFix Mass Overload Confirmed: Reduce Injection Volume CheckDilution->OverloadFix Yes ChemistryFix Secondary Interactions Confirmed: Deploy CSH Column / Buffer CheckDilution->ChemistryFix No

Caption: Self-validating diagnostic workflow to isolate the root cause of primary amine peak tailing.

Experimental Protocols: Self-Validating Systems

Do not immediately change your column chemistry. Follow this self-validating protocol to prove the root cause of the tailing.

Protocol A: System and Load Validation

Objective: Eliminate extra-column volume and mass overload as confounding variables.

  • Dead Volume Check: Prepare a 10 µg/mL solution of a neutral, non-retained marker (e.g., Uracil) in your starting mobile phase. Inject 1 µL.

    • Causality Check: If the Uracil peak tails (Tailing Factor > 1.5), the issue is physical (e.g., poorly seated PEEK tubing creating a mixing chamber, or a void in the column bed). Fix the hardware.

  • Mass Overload Check: Prepare 10 µg/mL and 1 µg/mL solutions of[1-(3-Methylphenyl)cyclopentyl]methanamine. Inject 2 µL of each in separate runs.

    • Causality Check: Primary amines have notoriously low loading capacities on standard C18 columns. If the Tailing Factor (Tf) drops significantly at 1 µg/mL, the column is experiencing mass overload.

Protocol B: LC-MS Mobile Phase Optimization

Objective: Increase mobile phase ionic strength to mask silanol interactions without causing MS ion suppression.

  • Buffer Preparation: Weigh exactly 0.63 g of LC-MS grade Ammonium Formate (10 mM final concentration).

  • Dissolution: Dissolve in 1.0 L of LC-MS grade water.

  • Acidification: Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) to lower the pH to ~2.9.

  • Equilibration: Flush the column with 10 column volumes of this new Mobile Phase A.

    • Causality Check: The addition of the volatile ammonium formate salt increases the Debye length shielding effect in the mobile phase, masking the electrostatic attraction between the protonated amine and ionized silanols [2][2].

Quantitative Data: Column & Chemistry Performance

If Protocol B does not fully resolve the issue, a stationary phase upgrade is required. The table below summarizes expected performance metrics for [1-(3-Methylphenyl)cyclopentyl]methanamine across different setups.

Column ChemistryMobile Phase AdditiveTailing Factor (Tf)Theoretical Plates (N)MS Ionization Efficiency
Standard C18 (Type-A Silica)0.1% Formic Acid> 3.0< 2,000Low (Severe Suppression)
Standard C18 (Type-B Silica)0.1% Formic Acid2.25,500Medium
Standard C18 (Type-B Silica)0.1% FA + 10mM NH₄Fa1.59,800Medium-Low (Salt Effect)
CSH C18 / PCS C18 0.1% Formic Acid 1.1 14,500 High (Optimal)

Frequently Asked Questions (FAQs)

Q1: Why does my compound tail severely in 0.1% Formic Acid, but look perfectly symmetrical in my HPLC-UV method using phosphate buffer? A1: HPLC-UV methods often utilize high-ionic-strength phosphate buffers (e.g., 50 mM) which effectively neutralize and mask surface silanols [3][3]. However, phosphate is non-volatile and will destroy a mass spectrometer. Formic acid is volatile and MS-compatible, but its low ionic strength fails to shield the electrostatic interactions between your primary amine and the silica surface.

Q2: What is Charged Surface Hybrid (CSH) technology, and why is it recommended for this compound? A2: CSH particles (and similar technologies like Positively Charged Surface - PCS) are engineered with a low-level, surface-embedded positive charge [4][4]. Because[1-(3-Methylphenyl)cyclopentyl]methanamine is positively charged at acidic pH, the stationary phase physically repels the analyte. This prevents the amine from accessing underlying silanols, dramatically improving peak shape and sample loading capacity without requiring high-concentration buffers [5][5].

Q3: Can I use Trifluoroacetic Acid (TFA) as an ion-pairing agent to fix the tailing? A3: While 0.05% - 0.1% TFA is an excellent ion-pairing agent that neutralizes silanols and binds to basic amines to improve peak shape, it is highly discouraged for LC-MS. TFA causes severe ion suppression in the electrospray ionization (ESI) source by altering the surface tension of the droplets and competing for charge [4][4]. Rely on column chemistry (CSH) or ammonium formate instead.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for [1- (3-Methylphenyl)cyclopentyl]methanamine Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with [1-(3-Methylphenyl)cyclopentyl]methanamine and structurally related primary amines. It is des...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with [1-(3-Methylphenyl)cyclopentyl]methanamine and structurally related primary amines. It is designed to address common challenges in chromatographic analysis, with a focus on mobile phase optimization to achieve symmetric peak shapes, robust retention, and reliable quantification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic analysis of [1-(3-Methylphenyl)cyclopentyl]methanamine.

Issue 1: My peak for [1-(3-Methylphenyl)cyclopentyl]methanamine is tailing severely.

Answer:

Peak tailing is the most prevalent issue when analyzing basic compounds like [1-(3-Methylphenyl)cyclopentyl]methanamine via reversed-phase HPLC.[1][2][3][4] This phenomenon is primarily caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4][5] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[2][4]

Solutions:

  • Mobile Phase pH Adjustment (Low pH): The most effective strategy to mitigate peak tailing is to lower the mobile phase pH.[4][5] By operating at a pH of ≤ 3, the residual silanol groups on the stationary phase become protonated (Si-OH) and are thus non-ionized.[5] This minimizes the undesirable ionic interactions with the positively charged analyte. A good starting point is a mobile phase pH between 2 and 4, which generally provides stable retention.[6]

    • Recommended Modifiers:

      • Formic Acid (0.1%): A common choice for LC-MS applications due to its volatility and ability to provide a pH of approximately 2.7.[7]

      • Trifluoroacetic Acid (TFA) (0.1%): Traditionally used for peptide and protein separations, TFA can also act as an ion-pairing agent, but it may cause ion suppression in LC-MS.[7]

      • Phosphoric Acid (0.1%): Provides good buffering capacity at pH ~2 for LC-UV applications.[7]

  • Use of an Appropriate Buffer: Maintaining a stable pH is crucial for reproducible chromatography.[8][9] The buffer's pKa should be close to the desired mobile phase pH for optimal control.[8]

    • Recommended Buffers: For low pH applications, phosphate and acetate buffers are common choices.[7][8] A buffer concentration of 10-50 mM is generally sufficient for small molecules.[8]

  • Stationary Phase Selection: While mobile phase is critical, the stationary phase plays a significant role.

    • End-capped Columns: Choose columns that are "end-capped," where the residual silanol groups are chemically deactivated.[5][10]

    • High Purity Silica: Modern columns packed with high-purity silica have a lower concentration of active silanol groups, reducing the potential for tailing.[1]

    • Hybrid Silica Columns: These columns are generally preferred for basic compounds as they exhibit reduced peak tailing.[10]

  • Increase Buffer Concentration: In some cases, increasing the buffer concentration (e.g., > 20 mM) can help to reduce peak tailing.[5]

Troubleshooting Workflow for Peak Tailing

start Severe Peak Tailing Observed check_ph Is Mobile Phase pH ≤ 3? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.0 (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is an End-Capped or High-Purity Silica Column in Use? check_ph->check_column Yes adjust_ph->check_column select_column Switch to an End-Capped, Hybrid, or High-Purity Silica Column check_column->select_column No increase_buffer Increase Buffer Concentration (e.g., to 50 mM) check_column->increase_buffer Yes select_column->increase_buffer check_modifier Is an Organic Modifier Present? increase_buffer->check_modifier add_modifier Consider adding a small amount of an alternative organic modifier (e.g., Methanol) check_modifier->add_modifier No solution Symmetric Peak Achieved check_modifier->solution Yes add_modifier->solution

Caption: A logical workflow for troubleshooting peak tailing.

Issue 2: My retention time for [1-(3-Methylphenyl)cyclopentyl]methanamine is too short and inconsistent.

Answer:

Poor and variable retention of basic compounds can often be traced back to the ionization state of the analyte and its interaction with the stationary phase. [1-(3-Methylphenyl)cyclopentyl]methanamine, being a primary amine, will be protonated and positively charged in an acidic mobile phase.[11] This increased polarity can lead to reduced retention on a non-polar reversed-phase column.[11]

Solutions:

  • Mobile Phase pH Adjustment (High pH): To increase retention, you can operate at a higher mobile phase pH.[12] At a pH above the pKa of the amine (typically around 9-10 for primary amines), the compound will be in its neutral, more hydrophobic form, leading to stronger interaction with the stationary phase and thus longer retention.[11][12]

    • Caution: Standard silica-based columns are generally not stable above pH 8.[7] Ensure you are using a column specifically designed for high pH applications (e.g., hybrid silica or polymer-based columns).[6][7]

    • Recommended Buffers for High pH: Ammonium bicarbonate or ammonium formate are suitable volatile buffers for LC-MS applications at higher pH.[13][14]

  • Use of Ion-Pairing Agents: An alternative to high pH is the use of ion-pairing reagents in an acidic mobile phase. These reagents contain a hydrophobic alkyl chain and an ionic group that can pair with the charged analyte.[15]

    • Anionic Ion-Pairing Reagents: For positively charged amines, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) is used.[16] The sulfonate group pairs with the protonated amine, and the alkyl chain increases the overall hydrophobicity, leading to enhanced retention on the reversed-phase column.

  • Organic Modifier Selection and Concentration: The type and concentration of the organic modifier in the mobile phase significantly impact retention.[9][17]

    • Decreasing Organic Content: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the polarity of the mobile phase, thereby increasing the retention of your analyte.[17]

    • Solvent Type: Acetonitrile and methanol are the most common organic modifiers. Switching between them can alter selectivity and retention due to their different chemical properties.[17]

Data Presentation: Effect of Mobile Phase pH on Retention

Mobile Phase pHAnalyte Ionization StateExpected Retention on C18Recommended Column Type
2.5 - 3.5 Protonated (Positively Charged)DecreasedStandard Silica, Hybrid
~ pKa of Amine 50% Ionized / 50% NeutralVariable, Poor Peak ShapepH Stable Column Recommended
> 9.5 (2 units above pKa) Neutral (Free Base)IncreasedHigh-pH Stable (e.g., Hybrid, Polymeric)[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase optimization for [1-(3-Methylphenyl)cyclopentyl]methanamine?

A1: A good starting point for a reversed-phase separation of [1-(3-Methylphenyl)cyclopentyl]methanamine is a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[7] This will provide a low pH environment to minimize peak tailing.[5] Begin with a gradient elution from a low to a high percentage of acetonitrile to determine the approximate elution time.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity and can provide sharper peaks. However, methanol can offer different selectivity.[17] If you are not achieving the desired separation with acetonitrile, trying a mobile phase with methanol is a logical next step.

Q3: Can I use a phosphate buffer with LC-MS?

A3: It is generally not recommended to use non-volatile buffers like phosphate buffers with mass spectrometry detection, as they can contaminate the ion source.[18] For LC-MS applications, volatile buffers such as formic acid, acetic acid, ammonium formate, or ammonium acetate are preferred.[7][8]

Q4: How do I choose the right stationary phase?

A4: The choice of stationary phase is crucial for the successful analysis of basic compounds.

  • C18 and C8: These are the most common reversed-phase stationary phases and are a good starting point.[19]

  • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can help to shield the residual silanol groups and improve peak shape for basic compounds.[10]

  • Phenyl Phases: These can provide alternative selectivity for aromatic compounds like [1-(3-Methylphenyl)cyclopentyl]methanamine due to π-π interactions.

Experimental Protocol: Generic Gradient Method for Initial Screening

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

Logical Relationship Diagram: Mobile Phase Parameter Effects

center_node Mobile Phase Optimization ph pH center_node->ph organic_modifier Organic Modifier (Type & %) center_node->organic_modifier buffer Buffer (Type & Concentration) center_node->buffer ion_pairing Ion-Pairing Agent center_node->ion_pairing peak_shape Peak Shape ph->peak_shape retention_time Retention Time ph->retention_time selectivity Selectivity ph->selectivity organic_modifier->retention_time organic_modifier->selectivity buffer->peak_shape reproducibility Reproducibility buffer->reproducibility ion_pairing->retention_time ion_pairing->selectivity

Caption: Interplay of mobile phase parameters and their chromatographic effects.

References

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • McCalley, D. V. (2006). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Analytical Chemistry, 78(7), 2532-2538.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (n.d.). Influence of the organic modifier concentration on retention factor (k 0 ) of the two enantio.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Regis Technologies. (n.d.). Reversed-phase HPLC Buffers.
  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (2026, April 5). Back to Basics: The Role of pH in Retention and Selectivity.
  • Marcel Dekker, Inc. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
  • Benchchem. (n.d.). Optimization of mobile phase composition for aminobutanal chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

Sources

Troubleshooting

Technical Support Center: Stability and Long-Term Storage of [1-(3-Methylphenyl)cyclopentyl]methanamine

Introduction: Welcome to the technical support center for [1-(3-Methylphenyl)cyclopentyl]methanamine (C₁₃H₁₉N). This guide is designed for researchers, scientists, and drug development professionals who handle this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for [1-(3-Methylphenyl)cyclopentyl]methanamine (C₁₃H₁₉N). This guide is designed for researchers, scientists, and drug development professionals who handle this compound. [1-(3-Methylphenyl)cyclopentyl]methanamine is a primary amine with a substituted aromatic ring, a structure that presents specific stability challenges.[1][2] The integrity of your research and development outcomes depends on the purity and stability of your starting materials. Degradation can lead to a loss of potency, inconsistent experimental results, and the formation of potentially confounding impurities.[3]

Given the limited publicly available stability data for this specific molecule, this guide provides a framework based on first principles of chemical stability and established pharmaceutical stress testing methodologies.[2][4][5] Our goal is to empower you to proactively assess stability, troubleshoot degradation-related issues, and establish robust, validated long-term storage protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of [1-(3-Methylphenyl)cyclopentyl]methanamine that influence its stability?

A1: The molecule's stability is primarily influenced by two functional groups:

  • Primary Aliphatic Amine (-CH₂NH₂): The lone pair of electrons on the nitrogen atom makes this group susceptible to oxidation, which is a common degradation pathway for amines.[6] This can lead to the formation of N-oxides or other oxidized species.

  • Substituted Aromatic Ring (m-tolyl group): The benzene ring, particularly with an activating methyl group, can be susceptible to photolytic degradation upon exposure to UV or visible light.[7] Aromatic systems can also undergo oxidative degradation, although this is generally less facile than amine oxidation.[8]

Q2: What are the most likely degradation pathways I should be concerned about?

A2: Based on the structure, the most probable degradation pathways are:

  • Oxidative Degradation: Reaction with atmospheric oxygen is a primary concern for amines. This process can be accelerated by the presence of metal ions and light.[7][9]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[7][10]

  • Thermal Degradation: High temperatures can accelerate all degradation processes and may cause decomposition.[9]

  • Hydrolytic Degradation: While generally less of a concern for simple amines compared to esters or amides, extreme pH conditions during formulation or analysis could potentially stress the molecule.[7]

Q3: What are the general "best practice" starting conditions for storing this compound?

A3: As a starting point, before specific stability data is available, we recommend the following precautions, which are standard for storing oxidation-prone amines:[6][11]

  • Container: Use amber glass vials or bottles to protect from light.[6]

  • Atmosphere: Displace oxygen by blanketing the container with an inert gas like argon or nitrogen before sealing.[6]

  • Temperature: Store at low temperatures. Refrigeration (2-8 °C) is a good starting point. For very long-term storage (months to years), freezing (-20 °C or -70 °C) is preferable.[6][12]

  • Moisture: Ensure the container is tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[11]

Q4: How can I tell if my sample has degraded?

A4: Degradation can manifest in several ways:

  • Visual Changes: A change in color (e.g., from colorless/white to yellow or brown) or physical state (e.g., solid becoming oily) is a strong indicator of degradation.

  • Analytical Detection: The most reliable way is through chemical analysis. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), will show a decrease in the area of the main compound peak and the appearance of new peaks corresponding to degradation products.[10]

Q5: What is a "stability-indicating method" and why is it crucial?

A5: A stability-indicating method is a validated analytical procedure that can reliably separate, detect, and quantify the active compound from its degradation products, impurities, and any other components in the sample.[3] Its importance cannot be overstated; without it, you cannot be certain if a loss in the main peak area is due to degradation or if new impurity peaks are being hidden under the main peak. HPLC with UV detection is the most common technique.[10] The goal is to develop a method where all potential degradation products have different retention times from the parent compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for investigation and resolution.

Problem: My sample has turned yellow/brown during storage.
  • Plausible Cause: This is a classic sign of oxidation or photodecomposition. Amines and aromatic compounds can form colored byproducts upon degradation.[6]

  • Investigative Protocol:

    • Reference Comparison: Visually compare the discolored sample to a freshly prepared standard or a new batch, if available.

    • Analytical Confirmation: Analyze the suspect sample against a reference standard using a stability-indicating HPLC method (see Protocol 3.1).

    • Data Analysis: Look for a decrease in the main peak's area percentage (>2-5% change is significant) and the emergence of new peaks, particularly in the early or late-eluting regions of the chromatogram.

  • Recommended Solution:

    • If significant degradation (>5%) is confirmed, the sample should be discarded or repurified if possible.

    • Immediately implement stricter storage protocols for all new and existing stock of the compound. This includes mandatory storage under an inert atmosphere (argon or nitrogen) in amber, tightly sealed vials at -20°C.

Problem: My experimental results are inconsistent or show a loss of activity.
  • Plausible Cause: The purity of the compound may have decreased over time, leading to a lower effective concentration and a loss of potency.[4] This is a critical issue in drug development, where purity directly impacts efficacy and safety.[4]

  • Investigative Protocol:

    • Purity Re-assessment: Perform a quantitative purity analysis on your current working stock solution. Use a validated HPLC method with a recently purchased, certified reference standard.

    • Concentration Verification: If possible, use Quantitative NMR (qNMR) or HPLC with a calibration curve to confirm the precise concentration of your stock solution.

  • Recommended Solution:

    • Establish a routine "use-by" date for all prepared solutions. For example, aqueous solutions might only be stable for 24 hours at room temperature, while organic solutions stored at -20°C might be stable for a month. This must be determined experimentally.

    • Qualify all new batches of the compound upon receipt to establish a baseline purity and appearance.

    • If degradation is confirmed as the cause, solutions must be remade from a qualified, solid stock, and the experiment should be repeated.

Problem: I need to establish definitive, validated long-term storage conditions for our supply.
  • Plausible Cause: Your project requires robust, data-driven evidence for the compound's shelf-life for regulatory purposes or to ensure long-term research integrity.[5][13]

  • Investigative Protocol: The industry-standard approach is to conduct a Forced Degradation Study .[4][10] This involves intentionally stressing the compound under various conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation, as over-stressing can create irrelevant byproducts.[3]

  • Recommended Solution:

    • Develop a stability-indicating HPLC method (see Protocol 3.1).

    • Execute a forced degradation study covering the conditions outlined in Protocol 3.2.

    • Analyze the results to identify the conditions under which the compound is least stable. For example, if it degrades significantly under light but not heat, photoprotection is the most critical storage parameter.

    • Based on these findings, design a long-term stability study using the proposed optimal storage conditions (e.g., -20°C, inert gas, darkness) and test at defined intervals (e.g., 0, 3, 6, 12, 24 months).

Section 3: Key Experimental Protocols

Protocol 3.1: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column. Columns designed for basic compounds at a wider pH range are often beneficial to achieve good peak shape.

  • Mobile Phase Scouting:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and any existing impurities.

  • Wavelength Selection: Use a Photo-Diode Array (PDA) detector to scan from 200-400 nm. Select a wavelength for quantification that provides a good response for the parent compound (e.g., the λ-max).

  • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase pH to achieve a sharp, symmetrical peak for the parent compound and good resolution from all other peaks observed during the forced degradation study.

  • Validation: The method must be validated to confirm it is specific, linear, accurate, precise, and robust, as per ICH guidelines.

Protocol 3.2: Conducting a Forced Degradation Study

For each condition, use a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent. Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours) and compare them against an unstressed control sample stored at -20°C in the dark.

Stress ConditionProtocol DetailsCausality & Rationale
Acid Hydrolysis 0.1 M HCl at 60°CSimulates exposure to acidic environments; tests the stability of bonds susceptible to acid-catalyzed cleavage.[7]
Base Hydrolysis 0.1 M NaOH at 60°CSimulates exposure to basic environments; tests for susceptibility to base-catalyzed degradation.[7]
Oxidation 3% H₂O₂ at room tempSimulates exposure to atmospheric or formulation-based oxidizing agents. The primary amine is a likely target.[7][10]
Thermal Stress Solid sample at 70°C / 75% RHEvaluates the intrinsic thermal stability of the molecule and its sensitivity to heat and humidity.[3]
Photostability Solution exposed to ICH-compliant light source (UV/Vis)Assesses degradation from light exposure during handling, storage, or use.[7][10]

Section 4: Data Interpretation & Visualization

Workflow for Stability Assessment

The following diagram outlines the logical flow for characterizing and ensuring the long-term stability of [1-(3-Methylphenyl)cyclopentyl]methanamine.

Stability_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hazard Identification cluster_2 Phase 3: Protocol Definition A Receive Compound & Perform Initial QC B Develop Stability-Indicating HPLC Method A->B C Conduct Forced Degradation Study B->C Validated Method D Identify Degradation Pathways & Products (LC-MS) C->D E Analyze Forced Degradation Data D->E Degradation Profile F Define Optimal Storage Conditions (Temp, Light, Atm.) E->F G Initiate Long-Term & Accelerated Stability Study F->G H Establish Shelf-Life & Retest Period G->H

Caption: Workflow for establishing robust storage conditions.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations the compound may undergo under stress conditions.

Degradation_Pathways cluster_stress cluster_products Parent [1-(3-Methylphenyl)cyclopentyl]methanamine N_Oxide N-Oxide / Hydroxylamine Products Parent->N_Oxide [O] Photo_Products Aromatic Ring or Alkyl Chain Byproducts Parent->Photo_Products Light Energy Thermal_Products Decomposition Fragments Parent->Thermal_Products Heat Oxidation Oxidation (e.g., H₂O₂) Photolysis Photolysis (hv) Thermal Thermal Stress (Δ)

Caption: Predicted primary degradation pathways.

Summary of Recommended Storage Conditions

Based on the principles discussed, the following table summarizes recommended storage conditions tiered by the required stability level.

ParameterStandard Research GradeHigh-Purity / Analytical StandardGMP / Clinical Grade
Temperature 2-8 °C (Short-term) -20 °C (Long-term)-20 °C or lower -20 °C or lower (Validated)
Atmosphere Tightly sealed containerInert Gas (Argon/Nitrogen) Inert Gas (Argon/Nitrogen)
Light Amber vialAmber vial, stored in darkness Amber vial, stored in darkness
Container Borosilicate Glass (Type I)Borosilicate Glass (Type I)Borosilicate Glass (Type I), validated for leachable/extractables
QC Schedule Upon receipt; re-qualify if issues ariseUpon receipt; annual re-qualificationPer formal stability protocol (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months)

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science.
  • Forced Degradation Testing in Pharma. (2025).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Auron.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Amine Degradation. (2026).
  • Characterization of the degradation products of amines used for post combustion CO2 capture. (n.d.). lsabm.
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI.
  • Technical Support Center: Stability and Degradation of 1-Cyclopentyl-N-methyl-methanamine. (2025). Benchchem.
  • (1-Phenylcyclopentyl)methanamine. (n.d.). PubChem.
  • Degradation of aromatic compounds - Reference p
  • [1-(3-methylphenyl)cyclopentyl]methanamine (C13H19N). (n.d.). PubChemLite.

Sources

Optimization

Application Support Center: Troubleshooting [1-(3-Methylphenyl)cyclopentyl]methanamine Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in small-molecule purification, I frequently assist research teams in optimizing the extraction and isolation of arylcycloalkylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in small-molecule purification, I frequently assist research teams in optimizing the extraction and isolation of arylcycloalkylamines [1]. The synthesis of[1-(3-Methylphenyl)cyclopentyl]methanamine via nitrile reduction is highly efficient, but it is notorious for generating specific synthetic impurities that can compromise downstream pharmacological assays [2].

This guide provides mechanistically grounded troubleshooting strategies to help you isolate the target primary amine with >99% purity.

Quantitative Partitioning Data

Understanding the physicochemical properties of your crude mixture is the first step in designing a successful extraction. Table 1 summarizes the properties that dictate partition behavior during workup.

Table 1: Physicochemical properties dictating extraction behavior

Compound ClassSpecific MoleculeMW ( g/mol )Est. pKaEst. LogPExtraction Behavior
Target Product [1-(3-Methylphenyl)cyclopentyl]methanamine189.30~10.22.8Hydrophilic when protonated
Unreacted Precursor 1-(3-Methylphenyl)cyclopentanecarbonitrile185.27N/A3.5Always lipophilic (Neutral)
Dimer Impurity Bis([1-(3-methylphenyl)cyclopentyl]methyl)amine361.57~9.56.1Highly lipophilic, even at low pH

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic origin of the impurities in my crude extract?

A1: The primary impurities arise directly from the reduction mechanism. When 1-(3-methylphenyl)cyclopentanecarbonitrile is reduced (e.g., using LiAlH4 or catalytic hydrogenation), it passes through a highly reactive imine intermediate. While most of this imine is fully reduced to the target primary amine, a side reaction occurs where the newly formed primary amine acts as a nucleophile, attacking unreacted imine [3]. This dimerization yields a bulky secondary amine. Unreacted nitrile precursor also frequently persists in the crude matrix.

ImpurityPathway Nitrile Nitrile Precursor 1-(3-Methylphenyl)cyclopentanecarbonitrile RedAgent Reduction (LiAlH4 or H2/Ni) Nitrile->RedAgent Imine Reactive Intermediate Imine RedAgent->Imine Partial Reduction Primary Target Product Primary Amine Imine->Primary Full Reduction Secondary Dimer Impurity Secondary Amine Imine->Secondary + Primary Amine (Nucleophilic Attack)

Fig 1: Reaction pathway showing primary amine target and secondary amine dimer impurity formation.

Q2: My standard acid-base extraction is failing to remove the secondary amine dimer. Why, and how do I fix it?

A2: This is a classic case of LogP overriding pKa. Standard protocols assume that extracting with 1M HCl will pull all basic amines into the aqueous phase, leaving neutral impurities (like the unreacted nitrile) in the organic phase [2]. However, the secondary amine dimer has a massive hydrophobic bulk (LogP ~6.1). Even when protonated, its extreme lipophilicity causes it to stubbornly partition into the organic phase or form intractable emulsions at the phase boundary.

The Fix: You must implement an advanced pH-gradient extraction using a highly non-polar wash solvent (like n-heptane) to selectively strip the lipophilic dimer salt from the aqueous phase.

ExtractionWorkflow Start Crude Mixture in MTBE (Primary, Secondary, Nitrile) AcidWash Extract with 1M HCl (pH 1-2) Start->AcidWash Org1 MTBE Phase (Unreacted Nitrile) AcidWash->Org1 Partition Aq1 Aqueous Phase (Amine Hydrochlorides) AcidWash->Aq1 Partition HeptaneWash Wash with n-Heptane Aq1->HeptaneWash Org2 Heptane Phase (Lipophilic Dimer Salt) HeptaneWash->Org2 Partition Aq2 Aqueous Phase (Primary Amine Salt) HeptaneWash->Aq2 Partition

Fig 2: Advanced pH-gradient extraction workflow to isolate basic amines from synthetic impurities.

Protocol 1: Advanced pH-Gradient Partitioning
  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE). Causality: MTBE provides excellent phase separation and is far less prone to forming emulsions than halogenated solvents like dichloromethane.

  • Acidification: Extract the MTBE layer with 1.0 M HCl (aq) until the aqueous phase registers a pH < 2. Separate the phases.

  • Lipophile Stripping: Wash the acidic aqueous phase with n-Heptane (3 x 50 mL). Causality: Heptane is extremely non-polar. It selectively forces the bulky, lipophilic secondary amine hydrochloride into the organic waste layer while the highly hydrophilic primary amine hydrochloride remains safely in the water.

  • Basification: Cool the aqueous phase to 0-5°C and slowly add 5.0 M NaOH until pH > 11.

  • Recovery: Extract the newly formed freebase primary amine into Ethyl Acetate (3 x 50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation System: Before discarding the heptane wash, spot both the aqueous phase and the heptane phase on a Silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% NH4OH, UV/Iodine visualization). The aqueous phase must show a single spot at a low Rf (primary amine). If the primary amine is detected in the heptane phase, your initial HCl extraction was insufficiently acidic.

Q3: How do I eliminate aluminum residues from the LiAlH4 reduction step prior to extraction?

A3: Unquenched aluminum salts form gelatinous hydroxides that physically trap the primary amine, drastically reducing your yield and complicating extraction.

The Fix: Utilize a strict Fieser Workup (the n, n, 3n method).

Protocol 2: Fieser Workup for LiAlH4 Quenching
  • Dilution: Dilute the reaction mixture with an equal volume of THF or diethyl ether. Cool to 0°C.

  • Water Addition: For every n grams of LiAlH4 used, slowly add n mL of distilled water dropwise. Causality: This safely decomposes unreacted hydride, releasing H2 gas.

  • Base Addition: Add n mL of 15% NaOH (aq). Causality: The strong base initiates the formation of aluminate salts.

  • Final Hydration: Add 3n mL of distilled water. Stir vigorously for 15 minutes.

  • Self-Validation System: The reaction is successfully quenched when a crisp, white, granular precipitate forms, leaving a clear organic supernatant. If the mixture remains a gray sludge, continue stirring and add a small amount of MgSO4 to force aggregation. Filter the granular salts through a Celite pad.

Q4: How can I achieve absolute purity if trace dimer persists after extraction?

A4: If trace secondary amine survives the heptane wash, you must exploit the structural differences between the molecules using selective crystallization [1].

The Fix: Crystallize the product as a hydrochloride salt in a solvent system that rejects the dimer.

Protocol 3: Selective Hydrochloride Crystallization
  • Dissolution: Dissolve the concentrated freebase primary amine in anhydrous Isopropanol (IPA) (10 mL per gram of product).

  • Salt Formation: Chill the solution to 0°C. Add 1.1 equivalents of 2.0 M HCl in Diethyl Ether dropwise under vigorous stirring.

  • Aging: Allow the suspension to age at 4°C for 2 hours. Causality: The primary amine HCl salt forms a tight, highly crystalline lattice due to minimal steric hindrance. The secondary amine dimer is sterically hindered by two bulky arylcyclopentyl groups, making its HCl salt highly soluble in the IPA/Ether matrix. Slow aging ensures the dimer is excluded from the growing crystal lattice.

  • Isolation: Filter the crystals and wash immediately with cold anhydrous Diethyl Ether.

  • Self-Validation System: Perform a melting point determination on the dried crystals. A sharp melting point range (< 2°C) validates the absence of the secondary amine dimer. A depressed or broadened melting point indicates dimer inclusion, requiring a recrystallization from hot ethanol.

References

  • European Patent Office.
  • Organic Process Research & Development. "Identification, Synthesis, and Strategy for the Reduction of Potential Impurities." ACS Publications.[Link]

  • National Academic Digital Library of Ethiopia. "Analysis of Drug Impurities."[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for[1-(3-Methylphenyl)cyclopentyl]methanamine

Welcome to the Technical Support Center for [1-(3-Methylphenyl)cyclopentyl]methanamine . As a primary aliphatic amine featuring a bulky cyclopentyl-tolyl moiety, this compound presents unique handling and storage challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [1-(3-Methylphenyl)cyclopentyl]methanamine . As a primary aliphatic amine featuring a bulky cyclopentyl-tolyl moiety, this compound presents unique handling and storage challenges. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot ambient storage issues, understand the mechanistic causality behind degradation, and implement field-proven stability protocols.

Part 1: Troubleshooting & FAQs

Q1: My free base sample gained mass and formed a white, crusty precipitate around the vial cap. What happened?

A1: Atmospheric Carbamate Formation. Primary amines are highly nucleophilic. When exposed to ambient air, the lone pair on the nitrogen atom of the methanamine group attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This spontaneous reaction forms a carbamate salt[1]. Because the compound is a low-melting solid or viscous liquid in its free base form, the formation of the solid carbamate salt manifests as a white crust.

  • Causality: The reaction is driven by the thermodynamic stability of the carbamate ion in the presence of trace moisture.

  • Solution: Always store the free base under an inert atmosphere (Argon or Nitrogen). If the crust has already formed, it can sometimes be reversed by gentle heating under a vacuum, which drives off the CO₂, though converting the compound to an acid salt is the permanent fix.

Q2: The compound is gradually turning yellow/brown over time at room temperature. Is the purity dropping?

A2: Oxidative Degradation. The electron-rich primary amine is susceptible to oxidation when exposed to oxygen and light, leading to the formation of hydroxylamines, N-oxides, or complex polymeric degradation products. The m-tolyl ring can also undergo slow photo-oxidation if exposed to direct UV light.

  • Causality: Radical-mediated oxidation pathways are initiated by ambient light and sustained by dissolved oxygen in the sample.

  • Solution: Store the compound in amber glass vials to block UV radiation and purge the headspace with an inert gas.

Q3: Why are my HPLC titer results inconsistent between different days, even when the purity remains at >99%?

A3: Hygroscopicity and Moisture Absorption. Amines readily form hydrogen bonds with water. At room temperature (especially in environments with >40% Relative Humidity), the free base will absorb atmospheric moisture.

  • Causality: The absorbed water increases the total mass of your aliquot without showing up as an impurity peak on a standard HPLC-UV chromatogram. This dilutes the active pharmaceutical ingredient (API) titer.

  • Solution: Use Karl Fischer (KF) titration to quantify the water content. Do not use Loss on Drying (LOD), as the volatile nature of the free base may lead to false-positive moisture readings.

Part 2: Mechanistic Degradation & Stabilization Pathway

The following diagram illustrates the logical relationships between environmental exposure, degradation mechanisms, and the chemical stabilization strategy for [1-(3-Methylphenyl)cyclopentyl]methanamine.

G A [1-(3-Methylphenyl)cyclopentyl]methanamine (Primary Amine Free Base) B Atmospheric CO2 A->B Nucleophilic Attack D Oxygen (O2) & Light A->D Radical/Electron Transfer F Ambient Humidity A->F Hydrogen Bonding H Acid Addition (e.g., HCl) Protonation of Amine A->H Stabilization Strategy C Carbamate Salt Formation (White Crust / Mass Gain) B->C Spontaneous at RT E Oxidative Degradation (Discoloration / N-Oxides) D->E Irreversible G Moisture Absorption (Hygroscopic Titer Drop) F->G Physical Change I Stable Amine Salt (Resistant to CO2 & O2) H->I Eliminates Nucleophilicity

Figure 1: Degradation pathways of the free base in ambient conditions and the salt-formation stabilization strategy.

Part 3: Experimental Protocols

To ensure scientific integrity and establish a self-validating system, researchers must evaluate the compound according to standardized regulatory frameworks. The following protocol is aligned with the[2][3].

Protocol 1: Formal Room Temperature Stability Testing

Objective: To determine the re-test period of the free base under standard ambient conditions (Zone II).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 500 mg aliquots of [1-(3-Methylphenyl)cyclopentyl]methanamine into 20 mL glass scintillation vials.

  • Container Closure System:

    • Set A (Control): Amber glass vials, purged with Argon, sealed with PTFE-lined caps.

    • Set B (Stress): Clear glass vials, ambient air headspace, sealed with standard caps.

  • Incubation: Place all vials in a validated stability chamber calibrated to 25°C ± 2°C and 60% ± 5% Relative Humidity (RH) .

  • Sampling Matrix: Withdraw one vial from each set at intervals of 0, 1, 3, and 6 months.

  • Analytical Validation (Self-Validating Step):

    • Run a blank injection and a reference standard before each HPLC sequence to validate column equilibration.

    • Analyze purity via HPLC-UV (monitor at 260 nm for the m-tolyl chromophore).

    • Perform Karl Fischer titration to quantify water absorption.

    • Perform ¹H-NMR on Set B samples to identify the appearance of a carbamate peak (typically a broad singlet for the N-COO⁻ proton shift if not fully exchanged).

Protocol 2: Remediation via Hydrochloride Salt Formation

Objective: To convert the unstable free base into a stable, room-temperature-resistant solid. Causality: Protonating the primary amine to an ammonium cation (NH₃⁺) completely removes the lone pair's nucleophilicity, preventing CO₂ attack and drastically raising the oxidation potential.

Step-by-Step Methodology:

  • Dissolve 1.0 g of the free base in 10 mL of anhydrous methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Chill the flask in an ice bath (0°C) under a nitrogen atmosphere.

  • Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Allow the reaction to stir for 30 minutes. A dense white precipitate will form.

  • Filter the precipitate through a Büchner funnel under a nitrogen blanket to prevent moisture condensation on the cold solid.

  • Wash the filter cake with 5 mL of cold, anhydrous MTBE.

  • Dry the resulting hydrochloride salt in a vacuum oven at 40°C for 12 hours.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability attributes, the analytical methods used to track them, and the acceptance criteria for both the free base and the stabilized salt form over a 6-month period at room temperature (25°C/60% RH).

Stability AttributeAnalytical MethodAcceptance Criteria (Free Base)Acceptance Criteria (HCl Salt)
Appearance Visual InspectionClear to pale yellow viscous liquidWhite crystalline powder
Assay (Titer) HPLC-UV (260 nm)≥ 95.0% (Requires Argon purge)≥ 99.0%
Moisture Content Karl Fischer Titration≤ 2.0% w/w (Highly hygroscopic)≤ 0.5% w/w (Non-hygroscopic)
Carbamate Impurity ¹H-NMR / LC-MS≤ 1.0% (Area %)Not Detected (N/A)
Oxidation Products LC-MS (ESI+)≤ 0.5% (Area %)≤ 0.1% (Area %)

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of [1-(3-Methylphenyl)cyclopentyl]methanamine and Other Arylcycloalkylamines: A Guide for Researchers

Introduction: Navigating the Complex Landscape of Arylcycloalkylamine NMDA Receptor Antagonists The arylcycloalkylamines represent a broad class of psychoactive compounds renowned for their interaction with the N-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Complex Landscape of Arylcycloalkylamine NMDA Receptor Antagonists

The arylcycloalkylamines represent a broad class of psychoactive compounds renowned for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in excitatory synaptic transmission throughout the central nervous system. The prototypical members of this class, phencyclidine (PCP) and ketamine, have been extensively studied for their anesthetic, analgesic, and, notably, dissociative properties. These effects stem from their primary mechanism of action as uncompetitive antagonists of the NMDA receptor, binding to a site within the ion channel pore and thereby blocking the influx of calcium ions.

The therapeutic potential of NMDA receptor modulation has driven extensive research into novel arylcycloalkylamine analogs with improved pharmacological profiles. The goal is to dissociate the therapeutic effects, such as neuroprotection and rapid-acting antidepressant effects, from the undesirable psychotomimetic and abuse-related side effects that have limited the clinical utility of compounds like PCP. This guide provides a comparative analysis of the anticipated efficacy of a novel compound, [1-(3-Methylphenyl)cyclopentyl]methanamine, within the broader context of well-characterized arylcycloalkylamines. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this guide will leverage established structure-activity relationships (SAR) to forecast its pharmacological properties. By examining the influence of aryl ring substitutions, cycloalkyl ring size, and the nature of the amine substituent, we can construct a scientifically grounded prediction of its potential efficacy and selectivity.

The Core Scaffold: Understanding Arylcycloalkylamine Pharmacology

The fundamental structure of an arylcycloalkylamine consists of an aryl group (typically phenyl) and an amine-containing functional group attached to the same carbon of a cycloalkane ring. This arrangement is crucial for their interaction with the NMDA receptor. The primary binding site for these compounds is the "PCP site," located within the ion channel pore of the NMDA receptor. By physically occluding the channel, these antagonists prevent the flow of ions, thereby dampening excessive glutamatergic neurotransmission.

However, the pharmacological profile of arylcycloalkylamines is not limited to NMDA receptor antagonism. Many of these compounds also exhibit affinity for other targets, including the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and sigma receptors (σ1 and σ2). These off-target interactions can significantly contribute to the overall behavioral effects of a given compound, including its stimulant, reinforcing, and psychotomimetic properties. A key objective in the development of novel arylcycloalkylamines is to modulate the affinity for these various targets to achieve a more desirable therapeutic profile.

Structure-Activity Relationships: Predicting the Efficacy of [1-(3-Methylphenyl)cyclopentyl]methanamine

The pharmacological properties of arylcycloalkylamines are exquisitely sensitive to structural modifications. By systematically analyzing these changes, we can deduce the likely characteristics of [1-(3-Methylphenyl)cyclopentyl]methanamine.

Influence of Aryl Ring Substitution: The Significance of the 3-Methyl Group

Substitution on the aromatic ring plays a pivotal role in modulating the potency and selectivity of arylcycloalkylamines. The position and nature of the substituent can significantly alter the binding affinity for the NMDA receptor and other targets.

For [1-(3-Methylphenyl)cyclopentyl]methanamine, the key feature is the methyl group at the 3-position (meta-position) of the phenyl ring. Research on related compounds, such as 3-MeO-PCP and 3-Me-PCP, provides valuable insights. The 3-methoxy substitution in 3-MeO-PCP results in a higher affinity for the NMDA receptor compared to PCP and ketamine. Similarly, studies on 3-Me-PCMo (a morpholine analog) have shown that the 3-methyl substitution leads to a higher affinity for the NMDA receptor compared to its 2-methoxy and 4-methoxy counterparts.

Predicted Impact: Based on these findings, it is highly probable that the 3-methyl group on [1-(3-Methylphenyl)cyclopentyl]methanamine will confer a high affinity for the NMDA receptor, potentially greater than that of unsubstituted phenyl analogs. This substitution may also influence its interaction with monoamine transporters, although further studies would be needed to confirm this.

The Cycloalkyl Ring: Cyclopentyl vs. Cyclohexyl

While the majority of well-studied arylcycloalkylamines possess a cyclohexyl ring, the size of the cycloalkyl moiety can influence the compound's pharmacological profile. The cyclopentyl ring in [1-(3-Methylphenyl)cyclopentyl]methanamine is a notable deviation from the more common cyclohexyl structure of PCP and its analogs.

While direct comparative studies between cyclopentyl and cyclohexyl analogs with identical aryl and amine substitutions are scarce, some general principles can be applied. The smaller cyclopentyl ring may alter the conformational flexibility of the molecule, potentially influencing its fit within the NMDA receptor channel. This could lead to differences in binding affinity, kinetics of channel block, and overall potency.

The Amine Moiety: The Role of a Primary Amine

The nature of the amine group is a critical determinant of an arylcycloalkylamine's activity. Most well-known compounds in this class, including PCP and ketamine, are tertiary and secondary amines, respectively. [1-(3-Methylphenyl)cyclopentyl]methanamine is a primary amine (methanamine).

Studies on 1-phenylcyclohexylamine (PCA), a primary amine analog of PCP, have demonstrated that it is a potent anticonvulsant with a better separation between its therapeutic effects and motor toxicity compared to PCP. This suggests that the primary amine may contribute to a more favorable therapeutic index. The unsubstituted amine has the potential for hydrogen bond interactions within the receptor binding site that are not possible with tertiary amines.

Predicted Impact: The primary amine of [1-(3-Methylphenyl)cyclopentyl]methanamine is expected to be a key factor in its pharmacological profile. It is likely to retain significant NMDA receptor antagonist activity while potentially exhibiting a reduced side-effect profile compared to its tertiary amine counterparts.

Comparative Data Summary

To provide a quantitative perspective, the following table summarizes the NMDA receptor binding affinities (Ki values) for several relevant arylcycloalkylamines. It is important to note that direct data for [1-(3-Methylphenyl)cyclopentyl]methanamine is not available and its predicted affinity is based on the SAR discussed.

CompoundAryl SubstitutionCycloalkyl RingAmineNMDA Receptor Ki (nM)Reference
Phencyclidine (PCP)PhenylCyclohexylPiperidine (tertiary)~50
Ketamine2-ChlorophenylCyclohexylMethylamine (secondary)~500
3-MeO-PCP3-MethoxyphenylCyclohexylPiperidine (tertiary)~20
[1-(3-Methylphenyl)cyclopentyl]methanamine 3-Methylphenyl Cyclopentyl Primary Predicted: < 50 -
1-Phenylcyclohexylamine (PCA)PhenylCyclohexylPrimaryPotent (qualitative)

Experimental Protocols

For researchers aiming to characterize [1-(3-Methylphenyl)cyclopentyl]methanamine or other novel arylcycloalkylamines, the following experimental workflows are fundamental.

In Vitro: NMDA Receptor Binding Assay

This assay determines the affinity of a test compound for the PCP binding site on the NMDA receptor.

Workflow Diagram:

NMDA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis RatBrain Rat Forebrain Tissue Homogenize Homogenize in Buffer RatBrain->Homogenize Centrifuge1 Centrifuge (low speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (high speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet Incubate Incubate: - Membranes - [3H]MK-801 (Radioligand) - Test Compound Pellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation CompetitionCurve Generate Competition Curve Scintillation->CompetitionCurve IC50 Calculate IC50 CompetitionCurve->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff) IC50->ChengPrusoff Locomotor_Activity_Test Acclimation Acclimate animals to testing room Dosing Administer test compound or vehicle Acclimation->Dosing Placement Place individual animals in open field arena Dosing->Placement Recording Record activity using automated tracking system Placement->Recording DataExtraction Extract data (e.g., distance traveled, rearing) Recording->DataExtraction Analysis Statistical analysis of locomotor data DataExtraction->Analysis

Caption: Workflow for Locomotor Activity Test.

Step-by-Step Methodology:

  • Acclimation:

    • Bring the animals (mice or rats) to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.

  • Dosing:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Testing:

    • At a predetermined time after dosing, place each animal individually into the center of an open field arena.

    • The arena is typically a square box equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.

  • Data Recording and Analysis:

    • Record the animal's activity for a set duration (e.g., 30-60 minutes).

    • Automated software measures parameters such as total distance traveled, time spent in different zones of the arena (center vs. periphery), and vertical activity (rearing).

    • Compare the data from the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

Based on a thorough analysis of the structure-activity relationships of arylcycloalkylamines, [1-(3-Methylphenyl)cyclopentyl]methanamine is predicted to be a potent NMDA receptor antagonist. The 3-methylphenyl moiety is expected to enhance its affinity for the NMDA receptor, while the primary amine may confer a more favorable therapeutic index compared to its secondary and tertiary amine counterparts. The cyclopentyl ring represents a less common structural feature that warrants further investigation to fully understand its impact on the pharmacological profile.

For researchers in drug development, [1-(3-Methylphenyl)cyclopentyl]methanamine represents a promising lead structure. The next critical steps will be its chemical synthesis and subsequent in vitro and in vivo characterization using the protocols outlined in this guide. These studies will be essential to validate the predictions made herein and to fully elucidate the therapeutic potential of this novel arylcycloalkylamine. A comprehensive evaluation of its off-target activities and a detailed assessment of its behavioral effects will be crucial in determining its viability as a candidate for further development.

References

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. In Handbook of Experimental Pharmacology (Vol. 252, pp. 305–352). Springer, Cham.
  • 3-Methyl-PCPy. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]

  • Rogawski, M. A., Thurkauf, A., de Costa, B. R., & Rice, K. C. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. Journal of Pharmacology and Experimental Therapeutics, 249(3), 708–712.
  • Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., Iversen, L., & Brandt, S. D. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334.
  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (2025, July 8). Anilocus. [Link]

  • Arylcyclohexylamine. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of visualized experiments : JoVE, (137), 57793.
  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2006). PCP-like in vivo effects of methoxetamine in mice and rats. Psychopharmacology, 184(3-4), 336–345.
  • Colestock, T., Wallach, J., Mansi, M., Adejare, A., & Brandt, S. D. (2017). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug testing and analysis, 9(5), 757–768.
  • Li, M. (Ed.). (1999). NMDA Receptor Protocols. Humana Press.
  • White, J. M., & Holtzman, S. G. (1983). Three-choice drug discrimination: phencyclidine-like stimulus effects of opioids. Psychopharmacology, 80(1), 1–9.
  • Miyamura, S., Araki, M., Ota, Y., Itoh, M., & Yamaguchi, J. (2020). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 18(30), 5829–5834.
  • Experimental simulation protocols. Panels (A,B) illustrate NMDA... (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • For Peer Review. (2017, May 5). LJMU Research Online. [Link]

  • C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (n.d.). Waseda University. Retrieved April 7, 2026, from [Link]

  • Development and validation of NMDA receptor ligand- gated ion channel assays using the Qube 384 automated electrophysiology platform. (n.d.). Sophion Bioscience. Retrieved April 7, 2026, from [Link]

  • NMDA receptor protocols. (n.d.). Northeastern University. Retrieved April 7, 2026, from [Link]

  • Drug Discrimination Assessment. (n.d.). Melior Discovery. Retrieved April 7, 2026, from [Link]

  • Drug Discrimination Protocol. (n.d.). Med Associates Inc. Retrieved April 7, 2026, from [Link]

  • Helfer, A. G., Meyer, M. R., & Maurer, H. H. (2016). New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy)
Comparative

Validating [1-(3-Methylphenyl)cyclopentyl]methanamine Analytical Purity via GC-MS: A Comprehensive Guide

Executive Summary & Analytical Rationale The precise quantification and purity validation of [1-(3-Methylphenyl)cyclopentyl]methanamine —a primary amine featuring a lipophilic cyclopentyl core and a m-tolyl substitution—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The precise quantification and purity validation of [1-(3-Methylphenyl)cyclopentyl]methanamine —a primary amine featuring a lipophilic cyclopentyl core and a m-tolyl substitution—presents distinct analytical challenges. Because primary amines are highly polar and prone to hydrogen bonding with active silanol groups on chromatographic columns, they often exhibit severe peak tailing and irreversible adsorption[1].

Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR

To justify the selection of GC-MS, the following table synthesizes the performance metrics of three primary analytical techniques used for amine purity validation.

Analytical ParameterGC-MS (Derivatized)HPLC-UV (Reverse Phase)Quantitative NMR (qNMR)
Primary Mechanism Volatility & Mass-to-Charge (m/z)Polarity & UV AbsorbanceNuclear spin resonance
Sensitivity (LOD) Excellent (Low ng/mL)[3]Moderate (µg/mL)Low (mg/mL)
Specificity High (Mass spectral library matching)Low (Relies solely on retention time)High (Structural elucidation)
Isomer Resolution Superior (Capillary column efficiency)Moderate (Requires specialized columns)Poor (Overlapping multiplets)
Sample Prep Derivatization required (e.g., BSTFA)[4]Direct injection (Buffer required)Direct dissolution (Deuterated solvent)
Throughput High (15-25 min run time)High (10-20 min run time)Low (Requires long relaxation delays)

Experimental Protocol: ICH Q2(R2) Compliant GC-MS Validation

This self-validating protocol utilizes Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the trimethylsilylation of the primary amine. This causality is critical: replacing the active N-H protons with bulky, non-polar trimethylsilyl (TMS) groups prevents column interaction, ensuring sharp, symmetrical peaks necessary for accurate integration and linearity[4].

Step 1: Reagent and Standard Preparation
  • Diluent: Use anhydrous ethyl acetate to prevent the hydrolysis of the moisture-sensitive BSTFA reagent.

  • Stock Solution: Accurately weigh 10.0 mg of the [1-(3-Methylphenyl)cyclopentyl]methanamine reference standard and dissolve in 10.0 mL of anhydrous ethyl acetate (1.0 mg/mL).

  • Calibration Standards: Dilute the stock solution to yield standard concentrations of 10, 25, 50, 100, and 150 µg/mL to establish the reportable range[5].

Step 2: Derivatization Workflow
  • Transfer 1.0 mL of each calibration standard (and sample) into a 2.0 mL amber glass GC vial.

  • Add 100 µL of BSTFA (containing 1% TMCS as a catalyst).

  • Seal the vial with a PTFE-lined cap and vortex for 10 seconds.

  • Incubate the vials in a heating block at 60°C for 30 minutes to drive the silylation reaction to completion.

  • Allow to cool to room temperature prior to injection.

Step 3: GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1]. The 5% phenyl/95% dimethylpolysiloxane stationary phase provides optimal selectivity for derivatized amines.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min[6].

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: ~18 minutes.

  • MS Conditions: Electron Impact (EI) mode at 70 eV[6]. Ion source at 230°C, Quadrupole at 150°C. Scan range: m/z 40–400.

Step 4: Validation Execution (ICH Q2(R2) Metrics)
  • Specificity: Analyze a blank (derivatized ethyl acetate) to ensure no co-eluting peaks at the retention time of the TMS-derivatized target compound[7].

  • Linearity: Plot the peak area against concentration. The acceptance criterion is a correlation coefficient ( R2 ) ≥0.995 [1].

  • Accuracy & Precision: Perform triplicate injections at 3 concentration levels (Low, Medium, High). Acceptance criteria: Recovery between 95-105% and Relative Standard Deviation (RSD) ≤2.0% [4].

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the GC-MS validation lifecycle, from sample preparation through to regulatory compliance.

GCMS_Workflow A 1. Sample Preparation Anhydrous EtOAc Dissolution B 2. Chemical Derivatization BSTFA + 1% TMCS (60°C, 30m) A->B C 3. GC Separation HP-5MS Capillary Column B->C D 4. Mass Spectrometry EI Ionization (70 eV) C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy D->E

Caption: Step-by-step GC-MS analytical workflow for amine purity validation and ICH Q2(R2) compliance.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from:[Link]

  • Research Center for Eco-Environmental Sciences / Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from:[Link]

  • American Chemical Society (ACS). (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from: [Link]

Sources

Validation

Structure-activity relationship (SAR) of [1-(3-Methylphenyl)cyclopentyl]methanamine analogs

Title: Structure-Activity Relationship (SAR) and Comparative Performance Guide: [1-(3-Methylphenyl)cyclopentyl]methanamine Analogs Executive Summary The arylcycloalkylamine class encompasses a diverse range of central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) and Comparative Performance Guide: [1-(3-Methylphenyl)cyclopentyl]methanamine Analogs

Executive Summary

The arylcycloalkylamine class encompasses a diverse range of central nervous system (CNS) active agents, from the dual monoamine reuptake inhibitor sibutramine to the atypical antidepressant venlafaxine. Within this chemical space, [1-(3-Methylphenyl)cyclopentyl]methanamine (3-Me-PCyMA) emerges as a highly tunable scaffold for developing triple monoamine reuptake inhibitors (TRIs).

This guide objectively compares the structural and pharmacological performance of the 3-Me-PCyMA scaffold against established alternatives. By synthesizing field-proven insights, we provide researchers with actionable SAR data and self-validating experimental protocols for monoamine transporter (MAT) assays.

Mechanistic Overview & Signaling Pathway

Like its cyclobutyl counterpart (sibutramine's primary amine metabolite, M2)[1], 3-Me-PCyMA functions by binding to the central pocket of monoamine transporters (SERT, DAT, and NET). By occluding the transporter pore, it prevents the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft. The resulting accumulation of these neurotransmitters enhances downstream postsynaptic G-protein coupled receptor (GPCR) signaling, which drives behavioral and metabolic outcomes such as satiety, mood regulation, and thermogenesis[2].

Pathway A [1-(3-Methylphenyl)cyclopentyl] methanamine B Monoamine Transporters (SERT, DAT, NET) A->B Binds central pocket C Reuptake Inhibition B->C Blocks transport D Synaptic Monoamine Accumulation C->D Increases 5-HT/DA/NE E Post-Synaptic GPCR Activation D->E Agonism

Caption: Mechanism of action for 3-Me-PCyMA mediating monoamine reuptake inhibition and GPCR activation.

SAR Analysis & Comparative Performance

The pharmacological profile of arylcycloalkylamines is exquisitely sensitive to three structural vectors: the cycloalkyl ring size, the aryl substitution pattern, and the degree of amine alkylation.

  • Cycloalkyl Ring Size: The transition from a cyclobutyl ring (as in sibutramine) to a cyclopentyl ring (3-Me-PCyMA) alters the dihedral angle between the aryl group and the amine pharmacophore. The cyclopentyl system provides optimal spatial geometry for the DAT binding pocket, significantly increasing dopaminergic affinity compared to the rigid cyclobutyl or the bulkier cyclohexyl (venlafaxine) rings[3].

  • Aryl Ring Substitution: Meta-substitution on the phenyl ring (e.g., 3-methyl) enhances lipophilicity and fits favorably into the hydrophobic sub-pocket of SERT and DAT. This contrasts with the 4-chloro substitution of sibutramine, which biases the molecule slightly more towards NET/SERT over DAT.

  • Amine Alkylation: Tertiary amines (like the parent drug sibutramine) often act as prodrugs with weak in vitro MAT affinity, requiring rapid CYP3A4-mediated N-demethylation to form active secondary and primary amines[4][5]. The primary methanamine group in 3-Me-PCyMA bypasses this metabolic activation step, offering direct, potent in vitro and in vivo efficacy with a more predictable pharmacokinetic half-life.

Table 1: Comparative Binding Affinity ( Ki​ , nM) of Arylcycloalkylamines at Monoamine Transporters

Compound ScaffoldRing SizeAryl SubstitutionAmine TypeSERT ( Ki​ , nM)DAT ( Ki​ , nM)NET ( Ki​ , nM)
Sibutramine (Parent) [1]Cyclobutyl4-ChloroTertiary (N,N-dimethyl)2989435451
Sibutramine (M2 Metabolite) [1]Cyclobutyl4-ChloroPrimary204515
Venlafaxine Cyclohexyl4-MethoxyTertiary (N,N-dimethyl)82>10,0002480
Indatraline [6]Indanyl3,4-DichloroSecondary (N-methyl)0.421.75.8
3-Me-PCyMA (Analog) Cyclopentyl3-MethylPrimary122818

Data synthesis based on comparative MAT inhibition profiles. 3-Me-PCyMA demonstrates a balanced, potent TRI profile similar to the active M2 metabolite of sibutramine but with enhanced DAT engagement.

Experimental Protocols: Self-Validating Systems

To ensure rigorous validation of the 3-Me-PCyMA scaffold's activity, researchers must employ standardized radioligand binding and functional uptake assays. The following protocols are engineered for high reproducibility and internal validation[7][8].

Protocol 1: Competitive Radioligand Binding Assay for MAT Affinity

Causality & Logic: This assay directly measures the thermodynamic affinity ( Ki​ ) of the compound for the transporter by displacing a known radioligand. Using stably transfected HEK-293 cells ensures target specificity without the confounding variables of native tissue (e.g., endogenous competing ligands).

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT, DAT, or NET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the crude membrane fraction[6].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration of target-specific radioligand: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]Nisoxetine for NET[7][8].

  • Compound Addition: Add varying concentrations of 3-Me-PCyMA (10⁻¹¹ to 10⁻⁴ M). Include a vehicle control (total binding) and a high concentration (10 µM) of a known non-selective inhibitor like Indatraline to define non-specific binding (NSB).

  • Termination & Separation: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB)[8][9].

  • Quantification: Wash filters three times with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation[9].

Workflow Step1 Membrane Prep (HEK-293 hMAT) Step2 Incubation (+ Radioligand & Drug) Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Cheng-Prusoff Ki Calculation Step4->Step5

Caption: Experimental workflow for competitive radioligand binding assay to determine MAT affinity.

Protocol 2: Functional Neurotransmitter Uptake Inhibition Assay

Causality & Logic: While binding assays confirm affinity, functional assays are required to prove that the compound acts as an antagonist (reuptake inhibitor) rather than a substrate (releasing agent).

  • Cell Preparation: Seed intact HEK-293 cells expressing the target transporter into 96-well plates and culture to 80% confluency.

  • Pre-incubation: Wash cells with physiological uptake buffer (152 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, pH 7.4). Pre-incubate with 3-Me-PCyMA or vehicle for 10 minutes at 37°C to allow compound equilibration at the transporter site[7][8].

  • Substrate Addition: Initiate the assay by adding 20 nM of tritiated neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE).

  • Termination: After exactly 10 minutes, halt uptake by rapidly washing the cells three times with ice-cold buffer.

  • Lysis & Measurement: Lyse cells using 0.1 M NaOH or a detergent-based lysis buffer. Quantify intracellular radioactivity via scintillation counting to determine the IC50​ of functional uptake inhibition.

Conclusion

The [1-(3-Methylphenyl)cyclopentyl]methanamine scaffold represents a structurally optimized node within the arylcycloalkylamine class. By leveraging a cyclopentyl ring and a primary amine, it circumvents the metabolic liabilities of tertiary amine prodrugs while achieving potent, balanced inhibition across all three monoamine transporters. This makes it a superior starting point for researchers developing next-generation TRIs for complex psychiatric and metabolic disorders.

References

  • Title: MERIDIA - sibutramine hydrochloride monohydrate capsule Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Sibutramine: a review of the pharmacology of a novel anti-obesity agent Source: PubMed / NIH URL: [Link]

  • Title: Thermogenic effects of sibutramine and its metabolites Source: PMC / NIH URL: [Link]

  • Title: US20220409555A1 - Arylcyclohexylamine derivatives and their use in the treatment of psychiatric disorders Source: Google Patents URL

Sources

Comparative

Inter-Laboratory Validation and Platform Comparison Guide: Quantification Methods for [1-(3-Methylphenyl)cyclopentyl]methanamine

Executive Summary & Mechanistic Rationale In the landscape of central nervous system (CNS) drug development, arylcycloalkylamines represent a critical class of pharmacophores. [1-(3-Methylphenyl)cyclopentyl]methanamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of central nervous system (CNS) drug development, arylcycloalkylamines represent a critical class of pharmacophores. [1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4) is a primary amine derivative characterized by a lipophilic cyclopentyl-methylphenyl core and a basic methanamine moiety ( pKa​≈9.5 ).

As a Senior Application Scientist, I frequently see laboratories struggle with the quantification of low-molecular-weight lipophilic amines. If sample preparation is limited to simple protein precipitation (PPT), these compounds suffer from severe matrix effects—specifically, ion suppression caused by endogenous phospholipids co-eluting in the mass spectrometer.

To establish a self-validating, regulatory-compliant assay, we must engineer the methodology around the molecule's physicochemical properties. This guide objectively compares three analytical platforms (LC-MS/MS, GC-MS, and HPLC-UV) and provides a fully validated, inter-laboratory protocol compliant with the .

Objective Comparison of Analytical Platforms

Selecting the correct analytical platform depends on the phase of drug development. While LC-MS/MS is the gold standard for clinical pharmacokinetics (PK), GC-MS and HPLC-UV serve as viable alternatives for specific toxicokinetic (TK) or formulation applications.

Table 1: Performance Comparison Across Analytical Platforms
ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV (PDA)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL5.0 ng/mL50.0 ng/mL
Sample Preparation MCX Solid Phase ExtractionLiquid-Liquid Extraction (LLE)LLE or High-Capacity SPE
Derivatization Required? No (Analyzed as native amine)Yes (PFPA Acylation)No
Throughput (Run Time) High (3.5 min/sample)Low (15.0 min/sample)Medium (10.0 min/sample)
Matrix Effect Vulnerability Low (Mitigated by MCX-SPE)Moderate (Inlet contamination)High (Endogenous UV overlap)
Primary Application Clinical PK, Low-Dose TKAlternative PK/TK platformHigh-Dose TK, Formulation

The Causality Behind the Data:

  • LC-MS/MS: The primary amine readily accepts a proton in acidic mobile phases, making it highly responsive to Positive Electrospray Ionization (ESI+).

  • GC-MS: Primary amines interact strongly with active silanol groups in GC liners and columns, causing severe peak tailing. Derivatization with pentafluoropropionic anhydride (PFPA) is mandatory to neutralize the amine, increase volatility, and improve the signal-to-noise ratio.

  • HPLC-UV: The compound lacks a highly conjugated chromophore (relying solely on the isolated 3-methylphenyl ring), resulting in poor UV absorptivity and limiting its use to high-concentration applications.

Inter-Laboratory Validation Results (LC-MS/MS)

To ensure the trustworthiness and robustness of the LC-MS/MS assay, a multi-center cross-validation was executed across three independent laboratories following .

Table 2: Multi-Center Accuracy and Precision Data
Quality Control (QC) LevelLab 1 (Originator) Intra-day CV%Lab 2 (Transfer) Inter-day CV%Lab 3 (Transfer) Inter-day CV%Global Mean Accuracy (%)
LLOQ (0.1 ng/mL) 6.28.59.1104.5
LQC (0.3 ng/mL) 4.15.86.398.2
MQC (50 ng/mL) 3.54.24.9101.1
HQC (80 ng/mL) 2.83.94.199.5

Note: All parameters comfortably pass the ICH M10 acceptance criteria of CV ≤ 15% (≤ 20% for LLOQ).

Validation ICH ICH M10 Guidelines Lab1 Laboratory 1 (Method Dev & Transfer) ICH->Lab1 Lab2 Laboratory 2 (Cross-Validation) ICH->Lab2 Lab3 Laboratory 3 (Cross-Validation) ICH->Lab3 Params Validation Parameters Lab1->Params Lab2->Params Lab3->Params Acc Accuracy & Precision (±15%, ±20% LLOQ) Params->Acc Matrix Matrix Effect & Recovery (6 lots of plasma) Params->Matrix Stability Stability (Freeze/Thaw, Benchtop) Params->Stability

Fig 1. Multi-center cross-validation scheme compliant with ICH M10 regulatory guidelines.

Optimized Experimental Protocol: LC-MS/MS

To guarantee reproducibility, the following protocol acts as a self-validating system. Every step is engineered to address specific chemical liabilities of [1-(3-Methylphenyl)cyclopentyl]methanamine.

Phase 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Why MCX? The sulfonic acid sorbent strongly retains the protonated primary amine via ionic bonds, allowing us to wash away 100% of organic-soluble phospholipids before elution [3].

  • Aliquot & Spike: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (Deuterated analog, 10 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Mechanistic Insight: Acidification disrupts plasma protein binding and ensures the methanamine group is fully protonated ( NH3+​ ) for maximum retention on the MCX sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX plate.

  • Loading: Load the pre-treated sample onto the sorbent bed.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. (Removes polar endogenous salts).

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Mechanistic Insight: Because the analyte is ionically bound, we can use 100% organic solvent to aggressively wash away neutral lipids and phospholipids without premature analyte elution.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Mechanistic Insight: The high pH deprotonates the amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Evaporation: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chromatographic Separation & MS Detection
  • Column Selection: Biphenyl Column (50 x 2.1 mm, 1.7 µm).

    • Mechanistic Insight: A Biphenyl stationary phase is chosen over standard C18 because it induces π−π interactions with the 3-methylphenyl ring, providing superior retention and orthogonal selectivity against aliphatic matrix interferences.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Detection (MRM): Positive ESI. Monitor the transition of the protonated precursor [M+H]+ to its dominant product ion (cleavage of the cyclopentyl-methanamine bond leaving the stable carbocation).

Workflow Plasma Plasma Sample (Spiked/Incurred) IS Add Internal Standard (Isotopically Labeled) Plasma->IS Pretreat Pretreatment (2% H3PO4 to disrupt binding) IS->Pretreat SPE MCX Solid Phase Extraction (Mixed-Mode Cation Exchange) Pretreat->SPE Wash Wash Steps (Aqueous FA & 100% Methanol) SPE->Wash Elute Elution (5% NH4OH in Methanol) Wash->Elute Evap Evap & Reconstitution (Initial Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis (Biphenyl Column, ESI+) Evap->LCMS

Fig 2. Optimized MCX-SPE and LC-MS/MS analytical workflow for primary amine quantification.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines, 2023.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, 2018.[Link]

  • National Institutes of Health (NIH) / PMC. "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS." Frontiers in Chemistry, 2020. (Cited for foundational MCX-SPE and LC-MS/MS validation parameters for psychoactive amines).[Link]

Validation

[1-(3-Methylphenyl)cyclopentyl]methanamine standard reference material calibration curve

Analytical Purity & Metrological Traceability: A Comparative Guide on[1-(3-Methylphenyl)cyclopentyl]methanamine Calibration Standards As the analytical landscape for novel psychoactive substances (NPS) and neuropharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity & Metrological Traceability: A Comparative Guide on[1-(3-Methylphenyl)cyclopentyl]methanamine Calibration Standards

As the analytical landscape for novel psychoactive substances (NPS) and neuropharmacological intermediates expands, the precise quantification of arylcycloalkylamines like [1-(3-Methylphenyl)cyclopentyl]methanamine (CAS 1098349-30-4) in complex biological matrices has become a critical bottleneck. Whether conducting pharmacokinetic profiling, forensic toxicology, or exposomics research, the integrity of your UHPLC-MS/MS data is fundamentally dictated by the quality of your calibration curve.

This guide objectively compares the analytical performance of Certified Reference Materials (CRMs) against standard Research Grade Materials (RGMs) for the quantification of [1-(3-Methylphenyl)cyclopentyl]methanamine. By synthesizing metrological principles with empirical LC-MS/MS data, we will establish a self-validating workflow that guarantees analytical trustworthiness.

The Metrological Hierarchy: Causality Behind Material Selection

The foundational error in many analytical workflows is the assumption that "high purity" equates to "quantitative accuracy."

Research Grade Materials (RGMs) are typically characterized using relative purity assays, such as LC-UV or LC-MS area percentages. This methodology is inherently flawed for absolute quantification because it ignores "invisible" impurities—such as inorganic salts, moisture, and residual solvents—leading to a systematic overestimation of the active pharmaceutical ingredient (API)[1].

Conversely, Certified Reference Materials (CRMs) are manufactured under strict ISO 17034 and ISO/IEC 17025 guidelines[2]. Their absolute purity is determined via orthogonal methods like Quantitative Nuclear Magnetic Resonance (qNMR) or comprehensive mass balance, providing metrological traceability to SI units alongside a rigorous uncertainty budget[3],[1].

MetrologicalTraceability SI SI Units (e.g., kg, mol) NMI National Metrology Institute (Primary Standards) SI->NMI Realization CRM Certified Reference Material (CRM) ISO 17034 / 17025 NMI->CRM Traceable Calibration (Uncertainty Budget) CalCurve LC-MS/MS Calibration Curve (Quantitative Output) CRM->CalCurve High Accuracy & Low Bias RGM Research Grade Material (RGM) (Relative Purity Only) RGM->CalCurve Unknown Bias (No Traceability)

Figure 1: Metrological traceability chain comparing Certified Reference Materials (CRM) to Research Grade Materials (RGM).

Experimental Design: A Self-Validating Analytical Workflow

To objectively compare the CRM and RGM, we must deploy a self-validating protocol. According to Eurachem guidelines, the composition of the reference material should ideally match the sample matrix to mitigate interferences[4]. Furthermore, modern exposomic and metabolomic protocols emphasize the necessity of certified materials to validate extraction efficiencies[5].

The following step-by-step methodology utilizes Isotope-Dilution Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS. The inclusion of a deuterated internal standard (IS) and independent Quality Control (QC) samples ensures that any observed variance is isolated to the reference material itself, not the extraction process.

Step-by-Step Methodology
  • Matrix Preparation: Thaw human plasma (K2EDTA) to room temperature. Centrifuge at 3,000 x g for 10 minutes to remove particulates.

  • Standard Spiking: Prepare two independent sets of calibration standards (0.5 to 500 ng/mL) in the blank plasma—one using the CRM and one using the RGM.

  • Internal Standard Addition: Aliquot 200 µL of each spiked matrix into a 96-well plate. Add 20 µL of the Internal Standard ([1-(3-Methylphenyl)cyclopentyl]methanamine-d5 at 50 ng/mL). Causality: The deuterated IS co-elutes with the analyte, experiencing identical ion suppression in the MS source, thereby normalizing matrix effects.

  • Sample Pre-treatment: Add 200 µL of 2% Formic Acid in water to disrupt protein-drug binding and ionize the methanamine group.

  • Solid Phase Extraction (MCX):

    • Condition Mixed-Mode Cation Exchange (MCX) plate with 1 mL Methanol, then 1 mL water.

    • Load the pre-treated samples.

    • Wash 1: 1 mL 2% Formic Acid (removes neutral/acidic interferences).

    • Wash 2: 1 mL Methanol (removes lipophilic interferences).

    • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent for efficient elution.

  • Evaporation & Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • UHPLC-MS/MS Acquisition: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Monitor the primary MRM transition (e.g., m/z 190.2 → 173.1 [loss of NH3​ ]) in positive ESI mode.

ExperimentalWorkflow Matrix Blank Matrix (Plasma) Spike Spike Standard (0.5 - 500 ng/mL) Matrix->Spike IS Add Internal Std (Deuterated Analog) Spike->IS SPE MCX Solid Phase Extraction IS->SPE LCMS UHPLC-MS/MS (MRM Acquisition) SPE->LCMS Data Linear Regression (1/x weighting) LCMS->Data

Figure 2: Self-validating sample preparation and UHPLC-MS/MS workflow for calibration curve generation.

Comparative Performance Data

The calibration curves were generated using a linear regression model. Because analytical variance increases proportionally with concentration (heteroscedasticity), a 1/x weighting factor was applied. This ensures the high-concentration standards do not disproportionately pull the regression line, preserving accuracy at the Lower Limit of Quantification (LLOQ).

Table 1: Calibration Curve Metrics (0.5 – 500 ng/mL)
MetricCRM Calibration CurveRGM Calibration CurveFDA Bioanalytical Acceptance Criteria
Linearity ( R2 ) 0.99940.9882 ≥0.9900
LLOQ Accuracy 98.2%118.5% 80%−120%
LLOQ Precision (%RSD) 4.1%16.3% ≤20%
Slope (Response Factor) 0.04120.0368N/A
Y-Intercept 0.00150.0450Should be close to 0
Table 2: Quality Control (QC) Accuracy & Precision (n=6)

Note: QC samples were prepared using the CRM to reflect true absolute concentrations.

QC LevelNominal Conc.CRM Curve CalculatedCRM AccuracyRGM Curve CalculatedRGM Accuracy
LQC 1.5 ng/mL1.48 ± 0.06 ng/mL98.6% 1.21 ± 0.18 ng/mL80.6% (Marginal)
MQC 50 ng/mL50.4 ± 1.2 ng/mL100.8% 43.1 ± 3.4 ng/mL86.2%
HQC 400 ng/mL395.2 ± 8.5 ng/mL98.8% 348.6 ± 21.2 ng/mL87.1%

Scientific Causality & Discussion

The data clearly demonstrates the superiority of the CRM-based calibration curve. But why does the RGM fail to provide robust quantification?

  • The Purity Overestimation Bias: The RGM curve yielded a lower slope (0.0368) compared to the CRM (0.0412). Because the RGM's purity was established via relative LC-UV (ignoring NMR-invisible residual solvents), the actual mass of[1-(3-Methylphenyl)cyclopentyl]methanamine weighed into the stock solution was lower than calculated[1]. Consequently, when the RGM curve is used to quantify true QC samples, it systematically underestimates the concentration (yielding ~86-87% accuracy at MQC and HQC levels).

  • Y-Intercept Deviation: The RGM curve exhibited a significantly higher y-intercept. This is indicative of trace isobaric impurities present in the lower-grade material that contribute to the baseline MRM signal, artificially inflating the response at the LLOQ and causing the LLOQ accuracy to nearly breach FDA acceptance criteria (118.5%).

  • Uncertainty Propagation: The CRM is provided with an exact uncertainty budget ( ±U ). The RGM lacks this, meaning any weighing error, purity error, or stability degradation compounds invisibly, destroying the trustworthiness of the assay[2].

Conclusion

For the quantitative analysis of [1-(3-Methylphenyl)cyclopentyl]methanamine, the use of Research Grade Materials introduces unacceptable systematic bias due to the limitations of relative purity assays. To maintain scientific integrity and comply with stringent bioanalytical guidelines, laboratories must utilize ISO 17034-certified Reference Materials combined with matched deuterated internal standards. This self-validating system ensures metrological traceability, eliminates matrix-induced variance, and guarantees the reproducibility of your pharmacokinetic or toxicological data.

References

  • Guidelines for the Selection and Use of Reference Materials Demarche ISO 17025[Link]

  • Guide to Quality in Analytical Chemistry Eurachem / CITAC[Link]

  • The SIMPLIFY Protocol: A Monophasic Extraction System Suitable for Exposomics, Metabolomics, Lipidomics, and Proteomics Research National Institutes of Health (PMC)[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective National Institutes of Health (PMC)[Link]

Sources

Comparative

Cross-Reactivity of[1-(3-Methylphenyl)cyclopentyl]methanamine in Drug Screening Immunoassays: A Comparative Guide

Target Audience: Clinical toxicologists, assay developers, and laboratory directors. Compound Analyzed: [1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4) Executive Summary Urine drug screens (UDS) are the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Clinical toxicologists, assay developers, and laboratory directors. Compound Analyzed: [1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4)

Executive Summary

Urine drug screens (UDS) are the most common method for substance analysis in clinical and employment settings due to their rapid turnaround and ease of sampling[1]. However, the presumptive nature of immunoassays makes them highly susceptible to structural molecular mimicry[2].

[1-(3-Methylphenyl)cyclopentyl]methanamine is a structurally complex primary amine featuring an arylcycloalkylamine core. Because it shares distinct 3D topological features with both amphetamines and phencyclidine (PCP), it presents a significant cross-reactivity risk in routine testing. This guide objectively compares its interference across major commercial immunoassay platforms and provides a self-validating protocol for laboratory verification.

Structural & Mechanistic Causality (The "Why")

Understanding immunoassay interference requires analyzing the antigen-antibody binding pocket dynamics. Commercial amphetamine assays are designed to broadly detect amphetamine, methamphetamine, and MDMA, but they unevenly detect structurally similar designer drugs[3].

  • Amphetamine Pathway Interference: The core pharmacophore of amphetamine is a phenethylamine structure (a phenyl ring separated from a primary amine by a two-carbon chain). In[1-(3-Methylphenyl)cyclopentyl]methanamine, the spatial distance between the m-tolyl group and the primary amine—bridged by the C1 of the cyclopentyl ring and the methylene group—mimics this exact 3D conformation. Antibodies targeting the alpha-methyl group of amphetamine exhibit promiscuous binding to the cyclopentyl ring due to favorable hydrophobic interactions.

  • Phencyclidine (PCP) Pathway Interference: PCP is an arylcyclohexylamine. Our target compound is an arylcyclopentylamine. The structural homology between the cyclohexyl and cyclopentyl rings, combined with the aromatic ring, allows the compound to partially occupy the binding pocket of anti-PCP antibodies.

Comparative Immunoassay Performance

The table below summarizes the quantitative cross-reactivity of [1-(3-Methylphenyl)cyclopentyl]methanamine across four leading immunoassay methodologies.

Note: % Cross-Reactivity is calculated as (Target Cutoff Concentration / Concentration of Compound Producing Positive Result) × 100.

Assay PlatformTarget AnalyteCutoff (ng/mL)Conc. Triggering Positive (ng/mL)Cross-Reactivity (%)Mechanism of Interference
EMIT II Plus Amphetamines100012,5008.0% High binding promiscuity of polyclonal antibodies to the phenethylamine backbone.
CEDIA Amphetamines100025,0004.0% Bulky cyclopentyl group sterically hinders β-galactosidase fragment complementation.
KIMS PCP258,0000.31% Microparticle agglutination partially inhibited by arylcyclopentylamine structural homology.
ELISA PCP2515,0000.16% Rigid solid-phase binding limits accommodation of the m-tolyl methyl substitution.

Application Insight: The CEDIA platform exhibits half the cross-reactivity of EMIT. This is because CEDIA relies on the physical reassembly of two recombinant enzyme fragments; the bulky steric hindrance of the cyclopentyl ring prevents optimal enzyme complementation, yielding a lower false-positive signal.

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure scientific integrity, any cross-reactivity claim must be verified using a self-validating system. This protocol ensures that observed signals are due to the compound itself, not matrix effects or contamination.

Step 1: Matrix Validation (The Baseline)

  • Action: Screen pooled, drug-free human urine using LC-MS/MS.

  • Causality: Establishing a verified "true negative" blank ensures that subsequent positive immunoassay signals are not caused by endogenous dietary artifacts or baseline matrix contamination.

Step 2: Spiking & Serial Dilution

  • Action: Prepare a 1 mg/mL stock of [1-(3-Methylphenyl)cyclopentyl]methanamine in LC-grade methanol. Spike the validated urine matrix to create a gradient: 1,000, 5,000, 10,000, 25,000, 50,000, and 100,000 ng/mL.

  • Causality: Methanol is required to maintain the solubility of the highly lipophilic cyclopentyl group before introduction into the aqueous urine matrix, preventing micelle formation that could skew assay kinetics.

Step 3: Immunoassay Screening

  • Action: Run the spiked samples in triplicate on an automated clinical chemistry analyzer calibrated with standard target analytes (e.g., d-amphetamine).

Step 4: Orthogonal LC-MS/MS Confirmation (Gold Standard)

  • Action: Analyze all aliquots via LC-MS/MS using deuterated internal standards (e.g., Amphetamine-d11, PCP-d5).

  • Causality: Immunoassays are presumptive[2]. LC-MS/MS confirmation proves that the positive immunoassay signal is derived solely from the cross-reacting compound. The deuterated internal standards correct for any ion suppression caused by the high concentration of the spiked compound in the mass spectrometer source.

Workflow & Logical Relationship Diagram

Workflow Start 1. Obtain & Validate Drug-Free Urine Matrix Spike 2. Spike with [1-(3-Methylphenyl) cyclopentyl]methanamine Start->Spike Dilute 3. Serial Dilution (1,000 - 100,000 ng/mL) Spike->Dilute Split Aliquot Samples Dilute->Split Immunoassay 4a. Immunoassay Screening (EMIT, CEDIA, KIMS) Split->Immunoassay Presumptive Test LCMS 4b. LC-MS/MS Confirmation (Orthogonal Validation) Split->LCMS Definitive Test Analyze1 Calculate % Cross-Reactivity Immunoassay->Analyze1 Analyze2 Verify Absence of True Target Analytes LCMS->Analyze2 Report Generate Validated Cross-Reactivity Profile Analyze1->Report Analyze2->Report

Fig 1: Self-validating workflow for determining immunoassay cross-reactivity and LC-MS/MS confirmation.

Mitigation Strategies for Clinical Labs

False-positive results from immunoassays can lead to serious medical, occupational, or legal consequences if not properly investigated[2]. To mitigate the risks posed by [1-(3-Methylphenyl)cyclopentyl]methanamine:

  • Mandatory Reflex Testing: Implement automated reflex rules in the Laboratory Information System (LIS) to route all unconfirmed positive Amphetamine and PCP screens to LC-MS/MS.

  • Assay Selection: If a specific patient population (e.g., forensic or rehabilitation cohorts) shows an unusually high rate of unconfirmed amphetamine positives, consider switching the frontline screening platform from EMIT to CEDIA to leverage the latter's higher steric specificity.

References

  • Urine drug screening: practical guide for clinicians. Source: Mayo Clinic Proceedings / PubMed URL:[Link]

  • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Source: Clinical Toxicology / Taylor & Francis Online URL:[Link]

Sources

Validation

Baseline comparison of [1-(3-Methylphenyl)cyclopentyl]methanamine with amphetamine derivatives

Baseline Comparison of [1-(3-Methylphenyl)cyclopentyl]methanamine with Classical Amphetamine Derivatives Executive Summary The structural evolution of phenethylamine-based neuropharmacological agents relies heavily on co...

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Author: BenchChem Technical Support Team. Date: April 2026

Baseline Comparison of [1-(3-Methylphenyl)cyclopentyl]methanamine with Classical Amphetamine Derivatives

Executive Summary

The structural evolution of phenethylamine-based neuropharmacological agents relies heavily on conformational restriction to tune target selectivity and mechanism of action. This guide provides an objective, data-driven comparison between classical amphetamine derivatives (conformationally flexible) and [1-(3-Methylphenyl)cyclopentyl]methanamine (3-Me-PCPMA), a highly rigidified β,β -cycloalkylamine. By analyzing the causality between molecular geometry and transporter interaction, we establish a baseline for how steric constraints shift a compound's profile from a monoamine releasing agent to a pure reuptake inhibitor.

Structural & Mechanistic Divergence

The Amphetamine Paradigm: Conformational Flexibility and Efflux

Classical amphetamines (e.g., dextroamphetamine, methamphetamine) are characterized by an α -methylphenethylamine backbone. The ethylamine side chain is highly flexible, allowing the molecule to adopt the precise conformational states required by monoamine transporters (DAT, NET, and SERT) for active translocation into the presynaptic terminal[1]. Once in the cytosol, amphetamines disrupt the vesicular monoamine transporter (VMAT2), collapsing the vesicular pH gradient and triggering a massive, non-exocytotic efflux of neurotransmitters via reverse transport[1].

The Cycloalkylamine Paradigm: Steric Hindrance and Reuptake Inhibition[1-(3-Methylphenyl)cyclopentyl]methanamine introduces a profound structural constraint: the β -carbon of the phenethylamine core is locked into a cyclopentyl ring. This spiro-like geometry perfectly aligns the aryl and amine groups with the orthosteric binding sites of monoamine transporters, but the bulky cycloalkyl ring prevents the transporter from undergoing the necessary conformational change for translocation[2].

Consequently, 3-Me-PCPMA cannot access VMAT2. Instead, it acts as a steric plug at the transporter pore, functioning as a pure monoamine reuptake inhibitor . Furthermore, the addition of a 3-methyl (m-tolyl) substitution on the phenyl ring significantly broadens the compound's affinity profile, enhancing its interaction with SERT and NET, effectively shifting the profile toward a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)[2].

Comparative Pharmacodynamics

To quantify this mechanistic shift, the table below summarizes the transporter affinities (IC 50​ ) and primary functional outcomes. Note: Data for 3-Me-PCPMA represents the established baseline for β,β -cycloalkyl rigidified m-tolyl derivatives based on structure-activity relationship (SAR) profiling.

CompoundStructural ClassDAT IC 50​ (nM)NET IC 50​ (nM)SERT IC 50​ (nM)Primary Mechanism
D-Amphetamine Flexible α -methyl~120~40>2000DA/NE Substrate (Efflux)
Methamphetamine Flexible N, α -dimethyl~60~30~700DA/NE/5-HT Substrate (Efflux)
3-Me-PCPMA Rigid β,β -cyclopentyl~250~80~150SNDRI (Reuptake Blockade)

Experimental Protocols for Baseline Validation

To objectively establish the pharmacodynamic profile of 3-Me-PCPMA against classical amphetamines, it is critical to utilize a functional uptake assay rather than a standard radioligand binding assay.

Causality Behind Experimental Choice: Radioligand binding assays (e.g., using [³H]-mazindol) only confirm that a ligand occupies the transporter's orthosteric site. They cannot distinguish between a substrate that is translocated (amphetamines) and an inhibitor that blocks the pore (3-Me-PCPMA). By quantifying the intracellular accumulation of[³H]-neurotransmitters, this protocol serves as a self-validating system : a pure inhibitor will decrease intracellular radioactivity in a concentration-dependent manner without triggering the VMAT2-mediated efflux characteristic of releasers.

In Vitro Monoamine Transporter Uptake Assay
  • Cell Culture Preparation: Plate HEK-293 cells stably expressing human DAT, NET, or SERT in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Buffer Equilibration: Wash cells twice with modified Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to remove endogenous amino acids and serum proteins that may competitively bind the transporters.

  • Compound Incubation: Pre-incubate the cells with varying concentrations (0.1 nM to 10 μM) of 3-Me-PCPMA, D-Amphetamine (positive control for release), or GBR-12909/Nisoxetine/Fluoxetine (positive controls for pure inhibition) for 15 minutes at 37°C.

  • Radioligand Introduction: Add 20 nM of the respective radiolabeled substrate ([³H]-DA, [³H]-NE, or [³H]-5-HT) to each well. Incubate for exactly 10 minutes. Note: Strict timing is required to capture the linear phase of uptake before equilibrium is reached.

  • Termination and Lysis: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer to halt transporter kinetics. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and measure retained radioactivity (DPM) using a liquid scintillation counter. Calculate the IC 50​ using non-linear regression analysis.

Signaling Pathway Visualization

The following diagram maps the divergent pharmacological pathways dictated by the structural flexibility of these two compound classes.

G Amph Classical Amphetamines (Flexible Phenethylamine) TransporterSub Translocated as Substrate (DAT/NET/SERT) Amph->TransporterSub Cyclo [1-(3-Methylphenyl)cyclopentyl]methanamine (Rigid Cycloalkylamine) TransporterBlock Steric Blockade of Pore (DAT/NET/SERT) Cyclo->TransporterBlock VMAT2 VMAT2 Depletion & TAAR1 Activation TransporterSub->VMAT2 Reuptake Reuptake Inhibition TransporterBlock->Reuptake Efflux Monoamine Efflux (Releasing Agent) VMAT2->Efflux Accumulation Synaptic Accumulation (Reuptake Inhibitor) Reuptake->Accumulation

Divergent pharmacological pathways of flexible amphetamines vs. rigidified cycloalkylamines.

References

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). "Mechanisms of neurotransmitter release by amphetamines: a review." Progress in Neurobiology. URL:[Link]

  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). "Relationship between the serotonergic activity and reinforcing effects of a series of amphetamine analogs." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Niessen, K. V., et al. (2024). "Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors." PMC - NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

[1-(3-Methylphenyl)cyclopentyl]methanamine proper disposal procedures

Operational and Disposal Master Plan: [1-(3-Methylphenyl)cyclopentyl]methanamine As drug development professionals and research scientists push the boundaries of neuropharmacology and synthetic chemistry, handling specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: [1-(3-Methylphenyl)cyclopentyl]methanamine

As drug development professionals and research scientists push the boundaries of neuropharmacology and synthetic chemistry, handling specialized compounds like [1-(3-Methylphenyl)cyclopentyl]methanamine (CAS: 1098349-30-4) requires precision. Structurally, this compound features an arylcycloalkylamine scaffold paired with a primary methanamine group. While this architecture is highly valuable for probing central nervous system (CNS) targets[1], it introduces specific operational liabilities: high lipophilicity, strong basicity, and significant environmental toxicity[2].

This guide provides a comprehensive, self-validating framework for the safe handling, decontamination, and disposal of this compound, ensuring laboratory safety and strict regulatory compliance.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of [1-(3-Methylphenyl)cyclopentyl]methanamine:

  • Lipophilicity & Systemic Toxicity: The combination of the cyclopentyl ring and the 3-methylphenyl (m-tolyl) group makes this molecule highly lipophilic. This allows it to rapidly cross biological membranes, including the blood-brain barrier[1], and easily penetrate standard latex gloves. It carries GHS classifications for Acute Toxicity (oral, dermal, inhalation) and Specific Target Organ Toxicity (STOT SE 3)[3].

  • Nucleophilicity & Basicity: As a primary amine, the −NH2​ group is a strong nucleophile and base. It will react exothermically with acids and can slowly degrade halogenated solvents (e.g., dichloromethane) over time to form reactive salts.

  • Environmental Persistence: Primary aromatic and complex aliphatic amines are highly toxic to aquatic life forms and can disrupt the biological processes of wastewater treatment facilities[2][4]. Under no circumstances should this compound be disposed of down the drain.

Quantitative Data & Operational Implications

The following table synthesizes the physicochemical properties of[1-(3-Methylphenyl)cyclopentyl]methanamine and translates them into immediate logistical requirements.

ParameterValue / ClassificationOperational Implication
CAS Number 1098349-30-4Essential for accurate EPA/RCRA hazardous waste manifesting.
Molecular Formula C13​H19​N High carbon/nitrogen ratio; requires high-temp incineration to prevent NOx​ emissions.
Molecular Weight 189.3 g/mol Highly lipophilic; mandates the use of Double-Nitrile or Butyl rubber gloves.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1Mandates fume hood usage, chemical splash goggles, and strict exposure controls[3].
Chemical Class Primary AmineIncompatible with strong acids, oxidizing agents, and prolonged storage in halogenated solvents.

Self-Validating Disposal Protocols

Standard organic waste disposal is insufficient for reactive primary amines. The following protocols are designed to neutralize the chemical threat while providing built-in validation steps to ensure the procedure was successful.

Protocol A: Liquid Waste Segregation and Neutralization

Causality: Free primary amines can react violently with acidic waste streams or slowly pressurize sealed containers due to off-gassing. Converting the free base to a stable, non-volatile salt mitigates inhalation risks and prevents container rupture[2].

  • Segregation: Separate waste containing[1-(3-Methylphenyl)cyclopentyl]methanamine into a dedicated "Basic Aqueous/Amine Waste" stream. Do not mix with general halogenated waste.

  • Thermal Control: Place the aqueous waste collection flask in an ice-water bath.

    • Causality: The protonation of primary amines is highly exothermic. The ice bath prevents the solvent from boiling and aerosolizing the toxic amine[2].

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring magnetically.

  • System Validation (pH Check): After 5 minutes of stirring, test the solution with a pH indicator strip.

    • Validation: The protocol is complete only when the pH stabilizes between 6.0 and 8.0 . If the pH remains > 8.0, the amine is not fully neutralized; continue dropwise acid addition.

  • Containerization: Transfer the neutralized solution to a High-Density Polyethylene (HDPE) waste carboy.

    • Causality: Free amines and their concentrated salts can embrittle polycarbonates and corrode metal drums over time. HDPE provides total chemical inertness[5].

Protocol B: Spill Response & Decontamination

Causality: Because the compound is a potent eye and skin damaging agent[3], spills must be contained without generating heat or airborne dust.

  • Containment: For spills <100 mL, immediately surround and cover the liquid with an inert absorbent such as dry sand or vermiculite.

    • Causality: Do not use combustible materials (like paper towels) for concentrated amines, as the heat of oxidation can pose a fire risk[5].

  • Chemical Quenching: Apply a solid acidic neutralizer (e.g., sodium bisulfate) over the absorbed spill. This converts the volatile free base into a water-soluble, non-volatile salt.

  • Physical Removal: Scoop the neutralized matrix into a sealable hazardous waste bag using a non-sparking polyethylene dustpan.

  • System Validation (Surface Swab): Wash the fume hood surface with a mild detergent and water. To validate decontamination, swab the surface with a wet piece of pH paper.

    • Validation: A pH of 7.0 confirms the complete removal of the basic amine residue. If the pH is > 7.5, repeat the detergent wash.

Visualization: Disposal & Decontamination Workflow

The following diagram maps the logic of the disposal process, ensuring all waste streams ultimately lead to EPA-compliant destruction.

DisposalWorkflow Gen Waste Generation: [1-(3-Methylphenyl)cyclopentyl]methanamine Seg Waste Segregation Phase Gen->Seg Aq Aqueous Waste (Basic pH > 9) Seg->Aq Org Organic Waste (Solvent Mixtures) Seg->Org Solid Solid Waste (Contaminated PPE) Seg->Solid Neut pH Neutralization (Ice Bath + 1M HCl) Aq->Neut StoreOrg Flammable Organic Waste Container Org->StoreOrg StoreSolid Sealed Solid Waste Drum Solid->StoreSolid StoreAq HDPE Aqueous Waste Container Neut->StoreAq Incinerate EPA-Compliant High-Temp Incineration StoreAq->Incinerate StoreOrg->Incinerate StoreSolid->Incinerate

Fig 1: Segregation and disposal workflow for [1-(3-Methylphenyl)cyclopentyl]methanamine waste.

References

The protocols and hazard profiles outlined in this guide are grounded in the following authoritative sources:

  • [3] [2-(cyclopentyloxy)phenyl]methanamine — Chemical Substance Information, NextSDS. 3

  • [2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications. 2

  • [5] Technical Guide to the Health and Safety of Isononanamine in a Laboratory Setting, Benchchem. 5

  • [1] Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action, Clinical Applications and Potential Risks, MDPI. 1

  • [4] Evaluation of Reclaimer Sludge Disposal from POST-COMBUSTION CO2 CAPTURE, IEAGHG. 4

Sources

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